molecular formula C63H91CoN13O14P B1652204 Methylcobalamin CAS No. 140224-22-2

Methylcobalamin

カタログ番号: B1652204
CAS番号: 140224-22-2
分子量: 1344.4 g/mol
InChIキー: ZFLASALABLFSNM-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylcobalamin, with the molecular formula C63H91CoN13O14P, is a critical, biologically active coenzyme form of Vitamin B12. It is distinguished from other cobalamins by a methyl group, which allows it to participate directly in key biological processes, notably acting as a coenzyme for methionine synthase in the methylation cycle . This role is fundamental in the synthesis of methionine from homocysteine, impacting crucial functions like DNA and protein methylation . Its primary research value lies in its profound effects on the nervous system. Studies highlight its neuronal protective properties, including promoting the regeneration of injured nerves and antagonizing glutamate-induced neurotoxicity . A significant and promising area of investigation is its potential analgesic effect. Preclinical and clinical research has shown that this compound can alleviate pain behaviors in models of diabetic neuropathy, low back pain, and various neuralgias . Proposed mechanisms for this effect include the improvement of nerve conduction velocity and the inhibition of ectopic spontaneous discharges from injured primary sensory neurons . As a stable, high-purity chemical reference standard, this product is essential for researchers exploring neurological mechanisms, pain pathways, cellular metabolism, and the development of new therapeutic agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLASALABLFSNM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H91CoN13O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name methylcobalamin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methylcobalamin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140224-22-2, 13422-55-4
Record name Cobinamide, Co-methyl-, dihydrogen phosphate (ester), inner salt, 3′-ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole, stereoisomer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140224-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecobalamin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Bacterial Forge of a Complex Vitamin: A Technical Guide to Methylcobalamin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin (B1676134), the biologically active form of vitamin B12, is a vital cofactor for critical metabolic enzymes. Its intricate structure, featuring a corrin (B1236194) ring with a central cobalt atom, is exclusively synthesized by certain bacteria and archaea. Understanding the sophisticated enzymatic machinery and regulatory networks governing its production is paramount for advancements in biotechnology, metabolic engineering, and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the this compound synthesis pathway in bacteria, detailing the core biochemical reactions, enzymatic players, genetic regulation, and key experimental methodologies.

The Two Roads to this compound: Aerobic vs. Anaerobic Pathways

Bacteria have evolved two distinct pathways for the de novo synthesis of cobalamin: an oxygen-dependent (aerobic) route and an oxygen-independent (anaerobic) route. The primary difference between these pathways lies in the timing of cobalt insertion into the corrin ring. The aerobic pathway, extensively studied in Pseudomonas denitrificans, incorporates cobalt late in the synthesis, while the anaerobic pathway, characterized in organisms like Salmonella typhimurium and Bacillus megaterium, inserts cobalt at an early stage.[1][2] Both pathways converge to form cob(II)yrinic acid a,c-diamide, which then proceeds through a common set of reactions to yield the final cobalamin molecule.[3]

The synthesis of this compound can be broadly divided into three main stages:

  • Corrin Ring Synthesis: The formation of the characteristic macrocyclic structure from the universal tetrapyrrole precursor, uroporphyrinogen III (Uro'gen III).

  • Cobalt Chelation and Ring Modification: The insertion of the cobalt ion and a series of modifications to the corrin ring.

  • Nucleotide Loop Assembly and Final Tailoring: The synthesis and attachment of the lower ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB), and the subsequent formation of the complete cobalamin molecule, which is then converted to this compound.[4]

A salvage pathway also exists in many bacteria, allowing them to synthesize cobalamin from salvaged intermediates like cobinamide obtained from the environment.[3]

The Aerobic Synthesis Pathway: A Late Commitment to Cobalt

The aerobic pathway is distinguished by its requirement for molecular oxygen and the late insertion of cobalt into the corrin ring. This pathway has been extensively characterized in the industrial vitamin B12 producer, Pseudomonas denitrificans.

Enzymatic Steps and Intermediates

The aerobic pathway involves a series of enzymatic reactions that transform Uro'gen III into hydrogenobyrinic acid a,c-diamide, the last metal-free intermediate. Cobalt is then inserted, and the molecule is further modified to produce cobalamin.

Table 1: Key Enzymes and Genes of the Aerobic this compound Synthesis Pathway in Pseudomonas denitrificans
StepIntermediateEnzyme NameGene NameEC Number
1Uroporphyrinogen IIIS-adenosyl-L-methionine:uroporphyrinogen III methyltransferasecobA2.1.1.107
2Precorrin-1S-adenosyl-L-methionine:uroporphyrinogen III methyltransferasecobA2.1.1.107
3Precorrin-2 (B1239101)Precorrin-2 C20-methyltransferasecobI2.1.1.130
4Precorrin-3APrecorrin-3B synthasecobG1.14.13.83
5Precorrin-3BPrecorrin-3B C17-methyltransferasecobJ2.1.1.131
6Precorrin-4Precorrin-4 C11-methyltransferasecobM2.1.1.133
7Precorrin-5Precorrin-5 C1-methyltransferasecobF2.1.1.152
8Precorrin-6Precorrin-6 reductasecobK1.3.1.54
9Dihydro-precorrin-6Precorrin-8 methylmutasecobL5.4.99.61
10Precorrin-8Precorrin-8 decarboxylasecobL4.1.1.95
11Hydrogenobyrinic acidHydrogenobyrinic acid a,c-diamide synthasecobB6.3.1.n4
12Hydrogenobyrinic acid a,c-diamideCobaltochelatasecobN/S/T4.99.1.3
13Cob(II)yrinic acid a,c-diamideCob(I)yrinic acid a,c-diamide adenosyltransferasecobO2.5.1.17
...............

Visualizing the Aerobic Pathway

Aerobic_Methylcobalamin_Pathway Uro_gen_III Uroporphyrinogen III Precorrin_1 Precorrin-1 Uro_gen_III->Precorrin_1 CobA (2x CH3) Precorrin_2 Precorrin-2 Precorrin_1->Precorrin_2 CobA Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A CobI (CH3) Precorrin_3B Precorrin-3B Precorrin_3A->Precorrin_3B CobG (O2) Precorrin_4 Precorrin-4 Precorrin_3B->Precorrin_4 CobJ (CH3) Precorrin_5 Precorrin-5 Precorrin_4->Precorrin_5 CobM (CH3) Precorrin_6 Precorrin-6 Precorrin_5->Precorrin_6 CobF (CH3) Dihydro_precorrin_6 Dihydro-precorrin-6 Precorrin_6->Dihydro_precorrin_6 CobK Precorrin_8 Precorrin-8 Dihydro_precorrin_6->Precorrin_8 CobL (2x CH3, -CO2) HBA Hydrogenobyrinic acid Precorrin_8->HBA CobH HBA_diamide Hydrogenobyrinic acid a,c-diamide HBA->HBA_diamide CobB Cob_II_yrinic_acid Cob(II)yrinic acid a,c-diamide HBA_diamide->Cob_II_yrinic_acid CobN/S/T (Co2+) AdoCbi Adenosylcobinamide Cob_II_yrinic_acid->AdoCbi CobO, CobP, CobQ... MeCbl This compound AdoCbi->MeCbl ...

Figure 1: The aerobic this compound synthesis pathway.

The Anaerobic Synthesis Pathway: An Early Pact with Cobalt

The anaerobic pathway, which does not require molecular oxygen, is characterized by the early insertion of cobalt into a precorrin intermediate. This pathway is prominent in bacteria such as Salmonella typhimurium.

Enzymatic Steps and Intermediates

In the anaerobic route, cobalt is inserted into sirohydrochlorin (B1196429) (precorrin-2) by the enzyme CbiK. The subsequent steps involve a series of methylations and rearrangements to form cobyrinic acid, which then enters the common part of the pathway.

Table 2: Key Enzymes and Genes of the Anaerobic this compound Synthesis Pathway in Salmonella typhimurium
StepIntermediateEnzyme NameGene NameEC Number
1Uroporphyrinogen IIIUroporphyrinogen-III C-methyltransferase/Sirohydrochlorin synthasecysG2.1.1.107 / 4.2.1.76
2Precorrin-2CobaltochelatasecbiK4.99.1.3
3Cobalt-precorrin-2Cobalt-precorrin-2 C20-methyltransferasecbiL2.1.1.151
4Cobalt-precorrin-3Cobalt-precorrin-3 C17-methyltransferasecbiH2.1.1.131
5Cobalt-precorrin-4Cobalt-precorrin-4 C11-methyltransferasecbiF2.1.1.133
6Cobalt-precorrin-5Cobalt-precorrin-5 C1-methyltransferasecbiG-
7Cobalt-precorrin-6Cobalt-precorrin-6 reductasecbiJ1.3.1.n4
8Dihydro-cobalt-precorrin-6Cobalt-precorrin-8 methylmutasecbiC5.4.99.61
9Cobalt-precorrin-8Cobyrinic acid synthasecbiP6.3.5.10
10Cobyrinic acidCobyrinic acid a,c-diamide synthasecbiA6.3.1.n5
11Cob(II)yrinic acid a,c-diamideCob(I)yrinic acid a,c-diamide adenosyltransferasecobA (btuR)2.5.1.17
...............

Visualizing the Anaerobic Pathway

Anaerobic_Methylcobalamin_Pathway Uro_gen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uro_gen_III->Precorrin_2 CysG (2x CH3) Co_Precorrin_2 Cobalt-precorrin-2 Precorrin_2->Co_Precorrin_2 CbiK (Co2+) Co_Precorrin_3 Cobalt-precorrin-3 Co_Precorrin_2->Co_Precorrin_3 CbiL (CH3) Co_Precorrin_4 Cobalt-precorrin-4 Co_Precorrin_3->Co_Precorrin_4 CbiH (CH3) Co_Precorrin_5 Cobalt-precorrin-5 Co_Precorrin_4->Co_Precorrin_5 CbiF (CH3) Co_Precorrin_6 Cobalt-precorrin-6 Co_Precorrin_5->Co_Precorrin_6 CbiG (CH3) Dihydro_Co_Precorrin_6 Dihydro-cobalt-precorrin-6 Co_Precorrin_6->Dihydro_Co_Precorrin_6 CbiJ Co_Precorrin_8 Cobalt-precorrin-8 Dihydro_Co_Precorrin_6->Co_Precorrin_8 CbiC Cobyrinic_acid Cobyrinic acid Co_Precorrin_8->Cobyrinic_acid CbiP Cobyrinic_acid_diamide Cobyrinic acid a,c-diamide Cobyrinic_acid->Cobyrinic_acid_diamide CbiA Cob_II_yrinic_acid Cob(II)yrinic acid a,c-diamide Cobyrinic_acid_diamide->Cob_II_yrinic_acid Spontaneous AdoCbi Adenosylcobinamide Cob_II_yrinic_acid->AdoCbi CobA, CbiB, CobU... MeCbl This compound AdoCbi->MeCbl ...

Figure 2: The anaerobic this compound synthesis pathway.

Quantitative Insights into the Pathway

A quantitative understanding of the this compound synthesis pathway is crucial for targeted metabolic engineering efforts. This includes knowledge of enzyme kinetics, gene expression regulation, and metabolite concentrations.

Enzyme Kinetic Parameters

The kinetic properties of the enzymes in the cobalamin pathway are essential for building accurate metabolic models and identifying potential bottlenecks. While comprehensive kinetic data for all enzymes across different species is not yet available, studies on key enzymes have provided valuable insights.

Table 3: Selected Enzyme Kinetic Parameters in the this compound Synthesis Pathway
EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (CobA/SUMT)Pseudomonas denitrificansUroporphyrinogen III1.038 h⁻¹ (turnover number)
S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT)Methanobacterium ivanoviiUroporphyrinogen III0.052-
Cobaltochelatase (CobN/S/T)Pseudomonas denitrificansHydrogenobyrinic acid a,c-diamide0.085-
Cobaltochelatase (CobN/S/T)Pseudomonas denitrificansCo²⁺4.2-
Cobaltochelatase (CobN/S/T)Pseudomonas denitrificansATP220-
RcCobCRhodobacter capsulatus1-amino-2-propanol189025.6 µM/min
Regulation of Gene Expression

The expression of the cob operon, which encodes the majority of the cobalamin biosynthesis genes, is tightly regulated in response to environmental cues such as oxygen and the availability of cobalamin itself. In Salmonella typhimurium, the cob operon is maximally expressed under anaerobic conditions and is subject to catabolite repression. The addition of betaine, a methyl donor, has been shown to significantly up-regulate the expression of proteins involved in the vitamin B12 biosynthetic pathway in Pseudomonas denitrificans.

Experimental Protocols for Studying this compound Synthesis

Investigating the this compound synthesis pathway requires a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols.

Quantification of this compound and Intermediates

Accurate quantification of this compound and its precursors is essential for studying pathway flux and the effects of genetic modifications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for this purpose.

Experimental Workflow: Quantification of Cobalamins by HPLC

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Cell_Culture Bacterial Cell Culture Cell_Lysis Cell Lysis (e.g., sonication) Cell_Culture->Cell_Lysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Cell_Lysis->Extraction Injection Inject Sample onto HPLC Extraction->Injection Separation Reverse-Phase C18 Column Injection->Separation Detection UV-Vis or Diode Array Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify against Standard Curve Chromatogram->Quantification

Figure 3: A typical workflow for the quantification of cobalamins using HPLC.

Detailed Protocol: HPLC Quantification of this compound

  • Sample Preparation:

    • Harvest bacterial cells from a known volume of culture by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Lyse the cells using a method such as sonication or bead beating.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for cobalamins and remove interfering substances. Elute the cobalamins with an appropriate solvent (e.g., methanol).

    • Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

    • Detection: Monitor the absorbance at a wavelength specific for cobalamins (e.g., 350-360 nm or 520-530 nm).

    • Standard Curve: Prepare a standard curve using known concentrations of authentic this compound.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Integrate the peak area of the this compound peak.

    • Calculate the concentration of this compound in the sample by interpolating from the standard curve.

Enzyme Assays

Characterizing the activity of the enzymes in the this compound synthesis pathway is fundamental to understanding their function and regulation. Enzyme assays are typically performed using purified recombinant enzymes and monitoring the formation of the product or the consumption of the substrate over time.

Experimental Workflow: A General Enzyme Assay

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Purification Purify Recombinant Enzyme Mix_Components Mix Enzyme, Substrate, and Buffer Enzyme_Purification->Mix_Components Substrate_Prep Prepare Substrate Solution Substrate_Prep->Mix_Components Buffer_Prep Prepare Assay Buffer Buffer_Prep->Mix_Components Incubation Incubate at Optimal Temperature Mix_Components->Incubation Stop_Reaction Stop Reaction at Time Points Incubation->Stop_Reaction Product_Detection Detect Product Formation (e.g., HPLC, Spectrophotometry) Stop_Reaction->Product_Detection Calculate_Activity Calculate Enzyme Activity Product_Detection->Calculate_Activity

Figure 4: A generalized workflow for an enzyme assay.

Detailed Protocol: Assay for S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT/CobA)

This assay measures the conversion of Uro'gen III to precorrin-2.

  • Reagents:

    • Purified recombinant SUMT enzyme.

    • Uroporphyrinogen III (substrate, must be freshly prepared and kept under anaerobic conditions).

    • S-adenosyl-L-methionine (SAM) (co-substrate).

    • Assay buffer (e.g., Tris-HCl, pH 7.5-8.0).

    • Stopping solution (e.g., trichloroacetic acid).

  • Procedure:

    • Prepare the reaction mixture containing the assay buffer, SAM, and Uro'gen III in an anaerobic environment (e.g., in a glove box).

    • Initiate the reaction by adding the purified SUMT enzyme.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

    • At various time points, take aliquots of the reaction mixture and stop the reaction by adding the stopping solution.

    • Analyze the formation of precorrin-2 using HPLC with a fluorescence or UV-Vis detector. Precorrin-2 can be oxidized to the more stable sirohydrochlorin for easier detection.

  • Data Analysis:

    • Plot the concentration of precorrin-2 formed over time.

    • Determine the initial reaction velocity from the linear phase of the curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).

    • To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other constant, and fit the data to the Michaelis-Menten equation.

Genetic Manipulation of the Pathway

Creating gene knockouts and overexpressing pathway genes are powerful tools for studying the function of individual enzymes and for metabolic engineering to enhance this compound production. The lambda Red recombineering system is a widely used method for creating targeted gene knockouts in bacteria like E. coli and Salmonella typhimurium.

Experimental Workflow: Gene Knockout using Lambda Red Recombineering

Lambda_Red_Workflow cluster_prep Preparation cluster_recombination Recombination cluster_selection Selection and Verification PCR_Amp PCR Amplify Antibiotic Resistance Cassette with Homology Arms Electroporation Electroporate PCR Product into Competent Cells PCR_Amp->Electroporation Prepare_Cells Prepare Electrocompetent Cells Expressing Lambda Red Genes Prepare_Cells->Electroporation Homologous_Recombination Homologous Recombination Replaces Target Gene Electroporation->Homologous_Recombination Selection Select for Antibiotic Resistance Homologous_Recombination->Selection Verification Verify Knockout by PCR and Sequencing Selection->Verification

Figure 5: Workflow for creating a gene knockout using the lambda Red recombineering system.

Detailed Protocol: Gene Knockout in Salmonella typhimurium

  • Preparation of the PCR Product:

    • Design primers with 40-50 base pair homology arms that flank the target gene to be deleted. The primers also contain sequences that will amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) from a template plasmid.

    • Perform PCR to amplify the resistance cassette with the homology arms.

    • Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Transform S. typhimurium with a plasmid expressing the lambda Red recombinase genes (e.g., pKD46) under the control of an inducible promoter (e.g., arabinose-inducible).

    • Grow the cells to mid-log phase and induce the expression of the lambda Red genes by adding the inducer (e.g., arabinose).

    • Prepare electrocompetent cells by washing the cells with ice-cold sterile water or glycerol.

  • Electroporation and Recombination:

    • Electroporate the purified PCR product into the electrocompetent cells.

    • Allow the cells to recover in a rich medium.

  • Selection and Verification:

    • Plate the cells on a selective medium containing the appropriate antibiotic to select for cells that have incorporated the resistance cassette.

    • Verify the correct gene replacement by colony PCR using primers that flank the target gene locus and by DNA sequencing.

Conclusion and Future Directions

The biosynthesis of this compound in bacteria is a testament to the elegance and complexity of microbial metabolism. This guide has provided a detailed overview of the aerobic and anaerobic pathways, the enzymes and genes involved, and key experimental methodologies for their study. While significant progress has been made in elucidating these pathways, many questions remain. Future research will likely focus on:

  • Complete Elucidation of all Pathway Enzymes and their Kinetics: Obtaining a full set of kinetic parameters for all enzymes in the pathway will be crucial for building predictive metabolic models.

  • Understanding the Intricate Regulatory Networks: Further investigation into the transcriptional and post-transcriptional regulation of the cob operon will enable more precise control over cobalamin production.

  • Metabolic Engineering for Enhanced Production: Applying synthetic biology and metabolic engineering principles to optimize the pathway in industrial strains holds great promise for increasing the efficiency and yield of vitamin B12 production.

  • Discovery of Novel Cobalamin-like Molecules: Exploring the diversity of cobamide structures produced by different bacteria could lead to the discovery of novel cofactors with unique properties.

By continuing to unravel the complexities of this compound synthesis, researchers will unlock new opportunities in biotechnology, medicine, and our fundamental understanding of the microbial world.

References

The Role of Methylcobalamin as a Coenzyme for Methionine Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of methylcobalamin (B1676134), an active form of vitamin B12, as a coenzyme for methionine synthase (MTR). MTR is a pivotal enzyme that links the folate and methionine metabolic cycles, essential for DNA synthesis, methylation reactions, and overall cellular homeostasis. This document delves into the intricate biochemical mechanisms of the MTR-catalyzed reaction, presents key quantitative data on enzyme kinetics and binding affinities, and offers detailed experimental protocols for studying this enzyme system. The signaling pathways and catalytic cycle are illustrated through detailed diagrams to facilitate a deeper understanding of this vital enzymatic process. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on one-carbon metabolism and related therapeutic areas.

Introduction

Methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a ubiquitous enzyme that catalyzes the remethylation of homocysteine to methionine.[1] This reaction is a cornerstone of one-carbon metabolism, a network of interconnected biochemical pathways that mediate the transfer of one-carbon units.[2] MTR is one of only two known cobalamin-dependent enzymes in humans, the other being methylmalonyl-CoA mutase.[3] The MTR reaction is unique in that it utilizes this compound, a form of vitamin B12 where a methyl group is directly coordinated to the cobalt atom, as an intermediate methyl carrier.[4][5]

The significance of MTR and its coenzyme, this compound, is underscored by the clinical manifestations of their deficiency. Impaired MTR activity, often resulting from vitamin B12 deficiency, leads to the accumulation of homocysteine (hyperhomocysteinemia) and a depletion of methionine. These metabolic disturbances are associated with a range of pathologies, including megaloblastic anemia, neurological disorders, and an increased risk of cardiovascular disease. Furthermore, by regenerating tetrahydrofolate, MTR is crucial for preventing the "folate trap," where folate becomes metabolically trapped as 5-methyltetrahydrofolate, leading to a functional folate deficiency that impairs nucleotide synthesis.

Given its central role in metabolism and its implications for human health, methionine synthase is a subject of intense research and a potential target for therapeutic intervention. A thorough understanding of the enzyme's mechanism, kinetics, and regulation is paramount for the development of novel diagnostic and therapeutic strategies.

Biochemical Role and Catalytic Mechanism

Methionine synthase is a large, modular protein composed of distinct domains responsible for binding its various substrates and cofactors: homocysteine, 5-methyltetrahydrofolate (5-MTHF), cobalamin, and S-adenosylmethionine (SAM). The catalytic cycle involves a series of coordinated methyl transfer reactions and conformational changes.

The overall reaction catalyzed by methionine synthase is:

5-methyltetrahydrofolate + L-homocysteine → tetrahydrofolate + L-methionine

The reaction proceeds through a "ping-pong" mechanism involving two main steps:

  • Methyl Transfer from this compound to Homocysteine: The sulfur atom of homocysteine performs a nucleophilic attack on the methyl group of enzyme-bound this compound. This results in the formation of methionine and the reduction of the cobalt center from Co(III) to the highly reactive Co(I) state, forming cob(I)alamin.

  • Remethylation of Cob(I)alamin: The potent nucleophile cob(I)alamin then abstracts a methyl group from 5-methyltetrahydrofolate, regenerating this compound and releasing tetrahydrofolate.

The Catalytic Cycle of Methionine Synthase

The catalytic cycle of methionine synthase is a tightly regulated process involving significant conformational changes of the enzyme to bring the different substrate-binding domains into proximity with the cobalamin-binding domain.

Catalytic Cycle of Methionine Synthase E_MeCbl_Hcy E-Methylcobalamin-Hcy E_Cbl_I__Met E-Cob(I)alamin + Met E_MeCbl_Hcy->E_Cbl_I__Met Homocysteine -> Methionine E_Cbl_I__5MTHF E-Cob(I)alamin-5-MTHF E_Cbl_I__Met->E_Cbl_I__5MTHF Met release, 5-MTHF binds E_MeCbl_THF E-Methylcobalamin + THF E_Cbl_I__5MTHF->E_MeCbl_THF Methyl transfer from 5-MTHF E_MeCbl_THF->E_MeCbl_Hcy THF release, Hcy binds

Catalytic cycle of methionine synthase.
Reactivation of Methionine Synthase

The cob(I)alamin intermediate is highly susceptible to oxidation, and approximately once every 100-2,000 turnovers, it is oxidized to the inactive cob(II)alamin state. To maintain catalytic activity, the enzyme must be reactivated. This reactivation process involves a reductive methylation step that requires S-adenosylmethionine (SAM) as a methyl donor and a reducing system, which in humans is provided by methionine synthase reductase (MTRR).

Reactivation Cycle of Methionine Synthase E_Cbl_I E-Cob(I)alamin (Active) E_Cbl_II E-Cob(II)alamin (Inactive) E_Cbl_I->E_Cbl_II Oxidation (Inactivation) E_Cbl_II_Reduced Reduced E-Cob(II)alamin E_Cbl_II->E_Cbl_II_Reduced Reduction (MTRR/Flavodoxin) E_MeCbl E-Methylcobalamin (Active) E_Cbl_II_Reduced->E_MeCbl Methylation (SAM) E_MeCbl->E_Cbl_I Catalytic Cycle

Reactivation cycle of methionine synthase.

Quantitative Data

A precise understanding of the enzyme's function requires quantitative data on its kinetic parameters and binding affinities for its coenzyme and substrates. While comprehensive data for the human enzyme is sparse in the literature, studies on homologs, particularly from E. coli, provide valuable insights.

Enzyme Kinetics

The following table summarizes key kinetic parameters for methionine synthase.

ParameterValueEnzyme SourceSubstrateConditionsReference(s)
Km ~1.0 µM (apparent)Thermophilic homolog (tMS)S-adenosylmethionine (SAM)50 °C
Rate Constant 11.3 s-1E. coliHomocysteine386 nm, stopped-flow
Activity 2.45 ± 0.35 nmol/h/mg proteinHuman Caco-2 cellsHomocysteine + CobalaminCellular assay
Coenzyme and Substrate Binding

The binding of this compound and the substrates to their respective domains is a prerequisite for catalysis. The thermodynamic parameters of these interactions are crucial for understanding the enzyme's efficiency and regulation.

LigandBinding ParameterValueEnzyme SourceMethodReference(s)
FlavodoxinΔG-8.5 kcal/molE. coli MetH (cob(II)alamin)Thermodynamics
FlavodoxinΔH-19.4 kcal/molE. coli MetH (cob(II)alamin)Thermodynamics
FlavodoxinTΔS-10.9 kcal/molE. coli MetH (cob(II)alamin)Thermodynamics

Interplay with Cellular Pathways

Methionine synthase is strategically positioned at the intersection of the methionine and folate cycles, playing a crucial role in regulating the flow of one-carbon units.

One-Carbon Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Acceptor -> Methyl-Acceptor Hcy Homocysteine SAH->Hcy H2O Hcy->Met Cys Cysteine Hcy->Cys Serine THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF DHF Dihydrofolate (DHF) MethyleneTHF->DHF dUMP -> dTMP MethylTHF->THF DHF->THF NADPH MTR Methionine Synthase (MTR) MTHFR MTHFR CBS CBS MAT MAT Methyltransferases Methyltransferases SHMT SHMT DHFR DHFR

Overview of One-Carbon Metabolism.

Experimental Protocols

The study of methionine synthase and its interaction with this compound requires a variety of biochemical and biophysical techniques. This section provides an overview of key experimental protocols.

Purification of Recombinant Methionine Synthase

A common method for obtaining pure, active methionine synthase for in vitro studies is through recombinant expression in E. coli followed by affinity chromatography.

Recombinant MTR Purification Workflow start Transform E. coli with MTR expression vector culture Culture transformed E. coli start->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify affinity Affinity Chromatography (e.g., Ni-NTA for His-tagged MTR) clarify->affinity wash Wash column to remove non-specific binders affinity->wash elute Elute purified MTR wash->elute dialyze Dialyze into storage buffer elute->dialyze end Store purified MTR at -80°C dialyze->end

Workflow for recombinant MTR purification.

Protocol Outline:

  • Expression: The gene for human methionine synthase, often with an affinity tag (e.g., polyhistidine), is cloned into an E. coli expression vector. The transformed bacteria are grown to a suitable density, and protein expression is induced.

  • Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including the recombinant MTR.

  • Purification: The lysate is clarified, and the supernatant is loaded onto an affinity chromatography column. The column is washed to remove unbound proteins, and the tagged MTR is then eluted.

  • Buffer Exchange and Storage: The purified enzyme is dialyzed into a suitable storage buffer and stored at low temperatures to maintain activity.

Methionine Synthase Activity Assay

Enzyme activity can be measured using various methods, including spectrophotometric and radioisotopic assays. A common spectrophotometric assay relies on the conversion of the product, tetrahydrofolate (THF), to a stable, colored derivative.

Principle: The THF produced in the MTR reaction is converted to 5,10-methenyltetrahydrofolate in the presence of formic acid and heat. 5,10-methenyltetrahydrofolate has a strong absorbance at 350 nm, which can be quantified.

Reagents:

  • Potassium phosphate (B84403) buffer, pH 7.2

  • Dithiothreitol (DTT)

  • S-adenosylmethionine (SAM)

  • L-homocysteine

  • Hydroxocobalamin

  • 5-methyltetrahydrofolate (5-MTHF)

  • 5N HCl in 60% formic acid

Procedure:

  • Prepare a reaction mixture containing buffer, DTT, SAM, homocysteine, and hydroxocobalamin.

  • Add the enzyme sample and pre-incubate to allow for the reductive activation of the enzyme.

  • Initiate the reaction by adding 5-MTHF.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and derivatize the THF by adding the acidic formic acid solution and heating.

  • Pellet any precipitated protein by centrifugation.

  • Measure the absorbance of the supernatant at 350 nm.

  • Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyltetrahydrofolate.

Analysis of Cobalamin Binding and Oxidation State

Spectroscopic techniques are invaluable for studying the cobalamin cofactor within methionine synthase. UV-visible absorbance spectroscopy can be used to monitor the different oxidation states of the cobalt ion (Co(I), Co(II), and Co(III)), as each state has a distinct spectrum. Electron paramagnetic resonance (EPR) spectroscopy is particularly useful for studying the paramagnetic Co(II) state. These methods can be employed to investigate the binding of cobalamin to the apoenzyme and to study the kinetics of the catalytic and reactivation cycles.

Conclusion

This compound, as the coenzyme for methionine synthase, is at the heart of a critical metabolic nexus. The intricate interplay of substrate binding, conformational changes, and catalysis underscores the elegance and complexity of this enzyme system. A thorough understanding of the role of this compound and the function of methionine synthase is essential for elucidating the pathophysiology of numerous diseases and for the rational design of novel therapeutic interventions. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this vital area of human metabolism. Further research, particularly in obtaining detailed kinetic and thermodynamic data for the human enzyme, will be instrumental in translating our fundamental understanding into clinical applications.

References

Methylcobalamin as a Methyl Donor in Enzymatic Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134) (MeCbl), the methylated form of vitamin B12, is a vital organometallic cofactor in a range of essential enzymatic reactions across all domains of life. Its primary role is to serve as a methyl group donor, facilitating the transfer of a one-carbon unit to various substrates. This function is particularly critical in mammals for the synthesis of the essential amino acid methionine and for the subsequent production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of this compound-dependent pathways is implicated in numerous pathological conditions, including megaloblastic anemia, neurological disorders, and cardiovascular disease, making the enzymes that utilize this cofactor significant targets for therapeutic intervention.

This technical guide provides a comprehensive overview of this compound's function as a methyl donor, with a focus on the core enzymatic mechanisms, quantitative kinetic data, and detailed experimental protocols relevant to researchers in academia and the pharmaceutical industry.

Core Mechanism of Methyl Transfer

This compound-dependent methyltransferases catalyze the transfer of a methyl group from a donor molecule to an acceptor. The reaction mechanism involves the heterolytic cleavage of the cobalt-carbon bond in this compound. The central cobalt atom cycles between the Co(I) and Co(III) oxidation states.[1]

The most extensively studied this compound-dependent enzyme is methionine synthase (EC 2.1.1.13), which catalyzes the remethylation of homocysteine to methionine. This reaction is a critical intersection between the folate and methionine cycles.

The overall reaction catalyzed by methionine synthase is:

5-methyltetrahydrofolate + L-homocysteine → tetrahydrofolate + L-methionine

This reaction proceeds in two main steps:

  • Methyl group transfer from 5-methyltetrahydrofolate to the cob(I)alamin cofactor: The highly nucleophilic cob(I)alamin form of the enzyme attacks the methyl group of 5-methyltetrahydrofolate, forming this compound and tetrahydrofolate.

  • Methyl group transfer from this compound to homocysteine: The thiol group of homocysteine attacks the methyl group of the enzyme-bound this compound, forming methionine and regenerating the cob(I)alamin form of the enzyme.

During the catalytic cycle, the highly reactive cob(I)alamin intermediate can be oxidized to the inactive cob(II)alamin state. Reactivation requires a reductive methylation process involving S-adenosylmethionine (SAM) as the methyl donor and an electron from a reductase, such as methionine synthase reductase in humans.[2]

Quantitative Data on this compound-Dependent Enzymes

Precise kinetic parameters are essential for understanding enzyme function and for the development of targeted therapeutics. The following table summarizes available kinetic data for methionine synthase.

Enzyme SourceSubstrateKm (µM)Vmax or kcatReference
Thermosipho melanesiensis5-Methyltetrahydrofolate18 ± 4.1-[3]
Thermosipho melanesiensisHomocysteine9.3 ± 3.1-[3]
Thermosipho melanesiensisS-Adenosylmethionine (for reactivation)1.0 ± 0.1-[3]
Escherichia coli--Turnover number: 19 s-1

Signaling Pathways and Logical Relationships

This compound's role extends beyond metabolic cycles, influencing cellular signaling pathways. For instance, it has been shown to modulate neuronal signaling through the Erk1/2 and Akt pathways, which are crucial for cell growth, proliferation, and survival.

Methionine Cycle and its Link to Folate Metabolism

The core function of this compound in methionine synthesis is best visualized within the context of the methionine and folate cycles.

Methionine_Folate_Cycles cluster_methionine Methionine Cycle cluster_folate Folate Cycle Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (CH3 acceptor) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS MS Methionine Synthase (MTR) Homocysteine->MS THF Tetrahydrofolate Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->THF MS Methyl_THF->MS MS->Methionine MS->THF Cob_I_alamin Cob(I)alamin MS->Cob_I_alamin Methyl transfer to Homocysteine MeCbl This compound (Co(III)) MeCbl->MS Methyl donor Cob_I_alamin->MeCbl Methyl transfer from 5-Methyl-THF

Methionine and Folate Cycles
Reactivation Pathway of Methionine Synthase

The reactivation of oxidized methionine synthase is a critical maintenance step for sustained enzyme activity.

Methionine_Synthase_Reactivation MS_CoII Methionine Synthase (Cob(II)alamin) - Inactive MS_CoI Methionine Synthase (Cob(I)alamin) MS_CoII->MS_CoI Reduction MS_MeCbl Methionine Synthase (this compound) - Active MS_CoI->MS_MeCbl Methylation SAH S-Adenosylhomocysteine MS_CoI->SAH Catalytic Cycle Catalytic Cycle MS_MeCbl->Catalytic Cycle SAM S-Adenosylmethionine SAM->MS_CoI MSR Methionine Synthase Reductase (MTRR) e_minus e- e_minus->MS_CoII from MTRR Proteomics_Workflow Start Protein Extraction from Cells/Tissues Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion Enrichment Enrichment of Methylated Peptides (e.g., Immunoaffinity) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis and Peptide Identification LC_MS->Data_Analysis Output Identification of Methylated Proteins and Sites Data_Analysis->Output

References

The Crucial Role of Methylcobalamin in DNA Methylation and Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134), the active form of vitamin B12, is a critical cofactor in one-carbon metabolism, playing an indispensable role in the intricate processes of DNA methylation and gene regulation. This technical guide provides an in-depth exploration of the biochemical pathways through which this compound exerts its influence, its impact on the epigenetic landscape, and the methodologies employed to investigate these mechanisms. A comprehensive understanding of this compound's function is paramount for researchers in various fields, including epigenetics, neurobiology, and oncology, as well as for professionals engaged in the development of therapeutic interventions targeting methylation-related pathologies.

Introduction

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the cytosine residue of CpG dinucleotides. This process is crucial for regulating gene expression, maintaining genomic stability, and orchestrating cellular differentiation.[1] The primary methyl donor for this reaction is S-adenosylmethionine (SAM).[2][3] The synthesis and regeneration of SAM are intrinsically linked to the methylation cycle, where this compound serves as an essential cofactor for the enzyme methionine synthase.[4] This guide elucidates the pivotal role of this compound in maintaining the fidelity of DNA methylation patterns and, consequently, its profound impact on gene regulation and cellular homeostasis.

The Biochemical Nexus: this compound in the Methylation Cycle

The methylation cycle is a series of interconnected biochemical reactions that generate SAM, the universal methyl donor for numerous biological methylation reactions, including DNA and histone methylation.[5] this compound's role is central to the function of methionine synthase (MS), a key enzyme in this cycle.

Methionine synthase catalyzes the remethylation of homocysteine to methionine. In this reaction, this compound acts as an intermediate methyl carrier, accepting a methyl group from 5-methyltetrahydrofolate (5-MTHF) and transferring it to homocysteine. The regenerated methionine can then be converted to SAM by methionine adenosyltransferase (MAT).

A deficiency in this compound impairs the function of methionine synthase, leading to the accumulation of homocysteine and a subsequent reduction in methionine and SAM levels. This disruption of the methylation cycle directly impacts the availability of methyl groups for DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation, potentially leading to global DNA hypomethylation and aberrant gene expression.

dot

Methylation_Cycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT Five_MTHF 5-Methyl-THF MTHF->Five_MTHF MTHFR MS Methionine Synthase (MS) Five_MTHF->MS Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (e.g., DNMTs) DNA_Methylation DNMTs SAM->DNA_Methylation Methyl Group Donor Hcy Homocysteine SAH->Hcy SAHH Hcy->MS MS->THF MS->Met MeCbl This compound (B12) MS->MeCbl Methylated_DNA Methylated DNA DNA_Methylation->Methylated_DNA DNA DNA DNA->DNA_Methylation

Caption: The interconnected Folate and Methionine cycles.

Quantitative Impact of this compound on DNA Methylation

The availability of this compound directly influences the cellular methylation potential, often assessed by the ratio of SAM to S-adenosylhomocysteine (SAH). SAH is a product of methylation reactions and a potent inhibitor of most methyltransferases. An adequate supply of this compound helps maintain a high SAM/SAH ratio, thus promoting efficient DNA methylation.

ParameterConditionObservationReference
Global DNA Methylation Vitamin B12 deficiency in mouse brain44% lower than in control mice.
SAM/SAH Ratio Cobalamin deficient subjects with megaloblastic anemiaLow SAM/SAH ratio of 2.5.
DNMT Activity In vitro enzymatic DNA methylationThis compound (up to 1 µM) enhances de novo DNA methylation in the presence of SAM.
DNMT Inhibition In vitro enzymatic DNA methylationThis compound acts as a competitive inhibitor of DNMTs with a Ki of 15 µM.
Gene-Specific Methylation Children supplemented with Vitamin B12589 differentially methylated CpG sites and 2892 differentially methylated regions.
Intracellular Cobalamin Caco-2 cell monolayersEstimated intracellular concentration of the Cbl transporter is ~70 nM, with a Cbl dissociation constant of ~110 nM.

This compound and Gene Regulation

By modulating DNA methylation patterns, this compound plays a crucial role in the regulation of gene expression. Alterations in DNA methylation, particularly in promoter regions and enhancers, can lead to the silencing or activation of genes involved in various cellular processes.

Studies have shown that vitamin B12 supplementation can influence the methylation status of genes associated with type 2 diabetes, such as TCF7L2 and FTO. Furthermore, this compound-dependent methylation has been implicated in the regulation of genes involved in neuronal function and development, highlighting its importance in neurobiology.

Gene_Regulation MeCbl This compound (Vitamin B12) MS Methionine Synthase MeCbl->MS Cofactor Met_Cycle Methionine Cycle MS->Met_Cycle SAM SAM (Methyl Donor) Met_Cycle->SAM DNMTs DNA Methyltransferases SAM->DNMTs DNA_Meth DNA Methylation DNMTs->DNA_Meth Gene_Exp Gene Expression DNA_Meth->Gene_Exp Modulates Cell_Func Cellular Functions Gene_Exp->Cell_Func Impacts

Caption: Workflow for bisulfite sequencing.

Methylated DNA Immunoprecipitation (MeDIP) Sequencing

MeDIP-seq is an antibody-based method used to enrich for methylated DNA fragments. This technique involves immunoprecipitating fragmented genomic DNA with an antibody that specifically recognizes 5-methylcytosine (B146107) (5mC). The enriched methylated DNA is then sequenced.

Detailed Protocol for MeDIP-Seq:

  • DNA Extraction and Fragmentation:

    • Extract and purify high-quality genomic DNA.

    • Fragment the DNA to a size range of 200-800 bp by sonication.

  • Denaturation:

    • Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice. This creates single-stranded DNA, which is optimal for antibody binding.

  • Immunoprecipitation:

    • Incubate the denatured DNA with a monoclonal antibody specific for 5mC overnight at 4°C with gentle rotation.

    • Add magnetic beads conjugated with anti-mouse IgG to the DNA-antibody mixture and incubate for 2 hours at 4°C to capture the antibody-DNA complexes.

  • Washing:

    • Wash the beads several times with IP buffer to remove non-specifically bound DNA.

  • Elution and Proteinase K Treatment:

    • Elute the methylated DNA from the beads using an elution buffer.

    • Treat the eluate with Proteinase K to digest the antibody.

  • DNA Purification:

    • Purify the enriched methylated DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified methylated DNA and a corresponding input control library from the initial fragmented DNA.

    • Sequence both the MeDIP and input libraries.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify regions of methylated DNA enrichment by comparing the read counts in the MeDIP library to the input library.

dot

MeDIP_Workflow start Genomic DNA frag Fragmentation start->frag denature Denaturation frag->denature ip Immunoprecipitation (anti-5mC antibody) denature->ip wash Washing ip->wash elute Elution wash->elute purify DNA Purification elute->purify seq Sequencing purify->seq analysis Data Analysis seq->analysis

Caption: Workflow for MeDIP sequencing.

Implications for Research and Drug Development

The intricate relationship between this compound, DNA methylation, and gene regulation has significant implications for various fields of research and for the development of novel therapeutic strategies.

  • Neurobiology: Given the high metabolic rate of the brain and its reliance on one-carbon metabolism, understanding the role of this compound in neuronal gene regulation is crucial for elucidating the pathophysiology of neurological disorders and developing interventions for neurodegenerative diseases.

  • Oncology: Aberrant DNA methylation is a hallmark of cancer. Investigating the impact of this compound status on the cancer epigenome may reveal new avenues for cancer prevention and therapy.

  • Drug Development: Targeting enzymes in the methylation cycle, including methionine synthase, is a potential strategy for modulating DNA methylation in disease states. A thorough understanding of this compound's role is essential for the rational design of such drugs.

Conclusion

This compound is a linchpin in the machinery of DNA methylation and gene regulation. Its function as a cofactor for methionine synthase directly impacts the cellular supply of methyl groups, thereby influencing the epigenetic landscape and cellular function. For researchers and drug development professionals, a deep, technical understanding of these processes is fundamental to advancing our knowledge of human health and disease and to developing innovative therapeutic approaches that target the intricate interplay between nutrition, epigenetics, and gene expression.

References

An In-depth Technical Guide to the Structural Chemistry and Physical Properties of Methylcobalamin Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the methylated form of vitamin B12, is a vital coenzyme in various metabolic pathways, including methionine synthesis.[1] Its therapeutic applications in treating peripheral neuropathies and megaloblastic anemia underscore the importance of understanding its solid-state properties for drug development and formulation.[2] This technical guide provides a comprehensive overview of the structural chemistry and physical properties of this compound crystals, offering detailed data, experimental protocols, and visual representations to aid researchers in the field.

Structural Chemistry of this compound Crystals

This compound crystallizes as dark red crystals.[3] The crystal structure of this compound was first reported in 1985, revealing a complex organometallic compound with a cobalt atom at the center of a corrin (B1236194) ring.[4] While detailed crystallographic data for this compound itself can be found in the Protein Data Bank (PDB entry 3SC0), extensive studies on its close analogs, ethylcobalamin and butylcobalamin, provide significant insights into its structural characteristics.[5] These analogs crystallize in the orthorhombic system under the P212121 space group, a common packing type for cobalamins, and their structural parameters are considered to be very similar to those of this compound.

Crystallographic Data

The unit cell parameters for this compound, as obtained from PDB entry 3SC0, are presented in Table 1. For comparison, the crystallographic data for its analogs, ethylcobalamin and butylcobalamin, are also included.

ParameterThis compound (from PDB 3SC0)EthylcobalaminButylcobalamin
Crystal System HexagonalOrthorhombicOrthorhombic
Space Group P 61 2 2P212121P212121
a (Å) 105.95516.0016.03
b (Å) 105.95521.0220.73
c (Å) 84.25324.5424.62
α (°) 909090
β (°) 909090
γ (°) 1209090

Table 1: Crystallographic Data for this compound and its Analogs.

Intramolecular Structure and Intermolecular Interactions

The core of the this compound molecule consists of a cobalt(III) ion coordinated to a corrin macrocycle. The axial positions of the cobalt are occupied by a methyl group and a 5,6-dimethylbenzimidazole (B1208971) nucleotide loop. Key intramolecular bond distances for the analogs, which are representative of this compound, are detailed in Table 2.

BondEthylcobalamin (Å)Butylcobalamin (Å)
Co-C 2.023(2)2.028(4)
Co-N3B (benzimidazole) 2.232(1)2.244(1)

Table 2: Key Intramolecular Bond Distances in this compound Analogs.

The conformation of the corrin ring is characterized by a "fold angle," which is approximately 14.7° for ethylcobalamin and 13.1° for butylcobalamin. The crystal packing of cobalamins is primarily governed by a network of hydrogen bonds and van der Waals interactions between the amide side chains of the corrin ring and with solvent molecules (typically water) present in the crystal lattice.

Intermolecular_Interactions cluster_0 This compound Molecule 1 cluster_1 This compound Molecule 2 cluster_2 Solvent Molecules M1_Corrin Corrin Ring M2_Corrin Corrin Ring M1_Corrin->M2_Corrin van der Waals Interactions M1_Amide Amide Side Chains M2_Amide Amide Side Chains M1_Amide->M2_Amide Hydrogen Bonds Water Water M1_Amide->Water Hydrogen Bonds M2_Amide->Water Hydrogen Bonds

Key intermolecular interactions in this compound crystals.

Physical Properties of this compound Crystals

The physical properties of this compound are crucial for its handling, formulation, and bioavailability. A summary of these properties is provided in Table 3.

PropertyDescription
Appearance Dark red crystals or crystalline powder
Solubility
    WaterSparingly soluble
    Ethanol (99.5%)Slightly soluble
    AcetonitrilePractically insoluble
    DMSO~5 mg/mL
    Dimethylformamide (DMF)~2 mg/mL
    PBS (pH 7.2)~3 mg/mL
Melting Point Decomposes at >190°C, with some sources indicating a range of 232-235°C
Stability Sensitive to light and heat. Should be stored in a dry, dark place at low temperatures (-20°C for long term).
UV-Vis Absorption (λmax) ~265 nm, ~375 nm, ~520-530 nm in aqueous solution

Table 3: Physical Properties of this compound Crystals.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and characterization of this compound crystals.

Synthesis and Crystallization

This compound can be synthesized by the reductive methylation of cyanocobalamin (B1173554) or hydroxocobalamin. A general procedure is as follows:

  • Reduction: Cyanocobalamin is dissolved in an aqueous or aqueous-organic solvent. A reducing agent, such as sodium borohydride, is added to reduce the Co(III) to Co(I).

  • Methylation: A methylating agent, such as methyl iodide, is then added to the solution to form the Co-C methyl bond.

  • Purification and Crystallization: The crude this compound is purified, often using column chromatography. Crystals can be grown from the purified solution by slow evaporation or by the addition of a less polar solvent (e.g., acetone) to an aqueous solution at a controlled temperature (e.g., cooling from 40-50°C to 0-5°C). The entire process should be carried out under light-protected conditions due to the photosensitivity of this compound.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often in a cryo-loop after being flash-cooled in liquid nitrogen to minimize radiation damage.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam, typically from a synchrotron source for high resolution, and rotated. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods such as Patterson or direct methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Physical Property Determination
  • Solubility: The equilibrium solubility is determined by adding an excess amount of this compound powder to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectrophotometry.

  • Melting Point: The melting point, or more accurately, the decomposition temperature, is determined using a capillary melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts or decomposes is recorded.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal stability and decomposition. In DSC, the heat flow to the sample is measured as a function of temperature, revealing phase transitions and decomposition events. TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which volatilization or decomposition occurs.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization cluster_data Data Analysis start Start: Cyanocobalamin reduction Reduction (e.g., NaBH4) start->reduction methylation Methylation (e.g., CH3I) reduction->methylation purification Purification (Chromatography) methylation->purification crystallization Crystallization purification->crystallization crystals This compound Crystals crystallization->crystals xrd X-ray Diffraction crystals->xrd spectroscopy Spectroscopy (UV-Vis, NMR) crystals->spectroscopy thermal Thermal Analysis (DSC, TGA) crystals->thermal physical Physical Property (Solubility, M.P.) crystals->physical structure Structural Data (Unit Cell, Bonds) xrd->structure properties Physical Properties (Solubility, Stability) spectroscopy->properties thermal->properties physical->properties

Workflow for the characterization of this compound crystals.

Conclusion

This technical guide has provided a detailed overview of the structural chemistry and physical properties of this compound crystals. The presented data, organized for clarity and comparison, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in drug development. A thorough understanding of these fundamental characteristics is essential for the effective formulation, stabilization, and application of this crucial vitamin B12 analog. Further research to obtain a high-resolution crystal structure of this compound itself and more detailed quantitative thermal analysis data would further enhance our understanding of this important therapeutic agent.

References

Methodological & Application

Application Note: Quantification of Methylcobalamin in Human Plasma by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is crucial for various metabolic pathways, including DNA synthesis and neurological function. Its quantification in plasma is essential for clinical diagnostics, nutritional status assessment, and pharmacokinetic studies. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate determination of this compound in human plasma. The methodology encompasses a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation and detection.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1. These parameters ensure efficient separation of this compound from endogenous plasma components.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 0.1% formic acid in water and methanol (B129727) (gradient may be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 266 nm[1]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Reagents and Solutions

Mobile Phase Preparation: Prepare a 0.1% formic acid solution in HPLC-grade water. The mobile phase is prepared by mixing the required volumes of the 0.1% formic acid solution and HPLC-grade methanol. The final composition should be degassed before use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be protected from light and stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 ng/mL to 50 ng/mL.

Plasma Sample Preparation: A detailed workflow for the preparation of plasma samples is outlined below. This procedure involves protein precipitation to remove interfering macromolecules.

G cluster_sample_prep Plasma Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 10 µL Internal Standard plasma->is Spike precipitant Add 200 µL cold Acetonitrile (B52724) is->precipitant Deproteinize vortex1 Vortex for 2 min precipitant->vortex1 centrifuge Centrifuge at 14,000 rpm for 10 min vortex1->centrifuge Separate supernatant Collect Supernatant centrifuge->supernatant Extract hplc Inject into HPLC System supernatant->hplc

Caption: Workflow for plasma sample preparation.

Detailed Protocol for Plasma Sample Preparation:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of an appropriate internal standard solution (e.g., a structural analog of this compound).

  • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Method Validation

The developed RP-HPLC method was validated according to international guidelines to ensure its reliability and suitability for the intended application. The key validation parameters are summarized in Table 2.

Validation ParameterResult
Linearity (Range) 0.5 - 50 ng/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (% Recovery) 95.8% - 104.2%
Precision (% RSD) Intraday: < 5%, Interday: < 7%
Selectivity No significant interference from endogenous plasma components
Stability (Freeze-Thaw, 24h at RT) Stable

Signaling Pathways and Logical Relationships

The accurate quantification of this compound is vital for understanding its role in various biological processes. The diagram below illustrates the logical relationship between sample processing, analysis, and data interpretation in a typical bioanalytical workflow.

G cluster_workflow Bioanalytical Workflow Sample Plasma Sample Collection Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Analysis RP-HPLC Analysis Preparation->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification of this compound Data->Quantification Interpretation Pharmacokinetic/Clinical Interpretation Quantification->Interpretation

References

Application Notes: UV-Visible Spectrophotometry for Methylcobalamin Concentration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the activated form of vitamin B12, plays a crucial role in various metabolic pathways, including the synthesis of methionine and S-adenosylmethionine. Accurate quantification of this compound is essential in pharmaceutical formulations, nutritional supplements, and biomedical research. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for determining this compound concentration. This document provides detailed application notes and protocols for this analytical technique.

This compound exhibits characteristic absorption maxima in the UV-Visible spectrum, primarily due to the cobalt-corrin ring structure. The position and intensity of these peaks can be influenced by the solvent used. The most prominent absorption peaks are typically observed around 351-353 nm and 522 nm.[1][2] The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law.

Quantitative Data Summary

The following tables summarize key quantitative data for the UV-Visible spectrophotometric analysis of this compound.

Table 1: Wavelength of Maximum Absorbance (λmax) of this compound in Various Solvents

Solventλmax (nm)Reference(s)
Distilled Water351, 353[1][3]
Methanol (B129727)354[4]
pH 7.0 Buffer522, 342, 266

Table 2: Linearity Ranges for this compound Concentration Measurement

SolventLinearity Range (µg/mL)Correlation Coefficient (r²)Reference(s)
Distilled Water3 - 90.9990
Distilled Water10 - 500.9995
Distilled Water1 - 70.9993
Methanol15 - 35Not Specified
pH 7.0 Buffer16 - 24Not Specified

Table 3: Molar Absorptivity of this compound in pH 7.0 Buffer

Wavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
5229,357
34214,416
26619,897

Data derived from literature.

Experimental Protocols

Protocol 1: Determination of this compound Concentration in Aqueous Solution

This protocol is suitable for the quantification of this compound in pure aqueous solutions or simple formulations where interfering substances are absent.

1. Materials and Equipment:

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Analytical balance

  • This compound reference standard

  • Distilled or deionized water

2. Preparation of Standard Solutions: a. Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of distilled water and then dilute to the mark with distilled water. Mix thoroughly. Protect this solution from light. b. Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 10 µg/mL (or within a validated linear range) by appropriate dilution with distilled water. For example, to prepare a 4 µg/mL solution, pipette 4 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

3. Sample Preparation: a. For liquid samples, dilute an accurately measured volume of the sample with distilled water to obtain a theoretical concentration within the linear range of the assay. b. For solid samples, accurately weigh a portion of the powdered sample, dissolve it in a known volume of distilled water, and filter if necessary. Further dilute the filtrate to achieve a concentration within the linear range.

4. Spectrophotometric Measurement: a. Set the spectrophotometer to scan the UV-Visible range (e.g., 200-600 nm) to determine the λmax. Use distilled water as the blank. The expected λmax is approximately 351-353 nm. b. Set the spectrophotometer to measure the absorbance at the determined λmax. c. Measure the absorbance of the blank (distilled water) and zero the instrument. d. Measure the absorbance of each working standard solution and the sample solution(s).

5. Data Analysis: a. Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). b. Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the sample solution.

Protocol 2: Determination of this compound Concentration using Methanol as a Solvent

This protocol is an alternative for samples that are more soluble or stable in methanol.

1. Materials and Equipment:

  • Same as Protocol 1, but with methanol (analytical grade) instead of water.

2. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as in Protocol 1, but use methanol as the solvent for dissolving and diluting the this compound standard and the sample. A reported λmax in methanol is 354 nm.

3. Spectrophotometric Measurement and Data Analysis:

  • Follow the same procedure as in Protocol 1, using methanol as the blank.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis stock Prepare Stock Standard (e.g., 100 µg/mL) working Prepare Working Standards (e.g., 2-10 µg/mL) stock->working set_lambda Set Wavelength (λmax) sample_prep Prepare Sample Solution (within linear range) blank Measure Blank set_lambda->blank measure_std Measure Absorbance of Standards blank->measure_std measure_sample Measure Absorbance of Sample measure_std->measure_sample cal_curve Plot Calibration Curve measure_std->cal_curve calc_conc Calculate Sample Concentration measure_sample->calc_conc cal_curve->calc_conc end End calc_conc->end start Start start->stock start->sample_prep

Caption: Experimental workflow for this compound concentration measurement.

Caption: Role of this compound in the Methionine Synthase Pathway.

References

Protocol for Assessing Methylcobalamin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is a critical supplement in many cell culture media, playing a vital role in cellular metabolism, including DNA synthesis and neurological functions. However, this compound is notoriously unstable, particularly when exposed to light, which can lead to its degradation into less active or inactive forms, such as hydroxocobalamin (B81358).[1][2][3] This instability can significantly impact the reproducibility and reliability of cell culture experiments. This application note provides a detailed protocol for assessing the stability of this compound in various cell culture media under different environmental conditions. The protocol is intended for researchers, scientists, and drug development professionals to ensure the integrity of their cell culture systems.

Factors Influencing this compound Stability

Several factors can influence the degradation of this compound in cell culture media:

  • Light Exposure: this compound is extremely sensitive to light, especially fluorescent laboratory light.[1][2] Exposure can lead to rapid degradation, with significant losses observed within minutes. The primary degradation product of photodegradation is hydroxocobalamin.

  • Temperature: While less sensitive to heat than to light when stored in the dark, elevated temperatures can still contribute to the degradation of this compound over time.

  • pH: The stability of this compound is pH-dependent, with studies indicating the highest stability around pH 5.

  • Media Components: Other components in the cell culture media, such as other vitamins (e.g., ascorbic acid, thiamine, riboflavin), amino acids, and reactive oxygen species, can interact with this compound and affect its stability.

  • Mechanical Shock: this compound in solution is sensitive to mechanical shock and should not be subjected to vigorous shaking or sonication.

Quantitative Data Summary

The following tables summarize the expected degradation of this compound under various conditions. It is important to note that degradation rates can vary depending on the specific composition of the cell culture medium and the experimental setup.

Table 1: Photodegradation of this compound in Aqueous Solution under Fluorescent Light

Exposure Time (minutes)Remaining this compound (%)Primary Degradation Product
0100-
5~55.9%Hydroxocobalamin
10~32.3%Hydroxocobalamin
15~16.7%Hydroxocobalamin

Data is synthesized from a study on this compound in normal saline under typical laboratory fluorescent lighting.

Table 2: Thermal Degradation of this compound in Aqueous Solution (in the dark)

Temperature (°C)Incubation TimeRemaining this compound (%)
80Several hoursMinimal breakdown
115 (Autoclave)30 minutes~96.4% (in sealed brown glass ampoule)
4 (Storage)6 months~91.6% (in sealed brown glass ampoule)

Data is synthesized from studies on this compound in aqueous solutions.

Table 3: pH-Dependent Stability of this compound in Aqueous Solution

pHRelative Stability
2Least Stable
5Most Stable
>7Decreased Stability

Data is based on studies of this compound hydrolysis at various pH levels.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound in cell culture media.

Experimental Workflow

The overall workflow for assessing this compound stability is depicted below.

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound-Supplemented Cell Culture Medium incubate Incubate Under Defined Conditions (Light/Dark, Temp) prep->incubate sample Collect Samples at Time Points incubate->sample process Sample Preparation (e.g., Protein Precipitation) sample->process analyze HPLC Analysis process->analyze quantify Quantify this compound and Degradation Products analyze->quantify data Data Analysis and Reporting quantify->data

Caption: A flowchart illustrating the key steps in the protocol for assessing this compound stability in cell culture media.

Materials and Reagents
  • This compound standard (analytical grade)

  • Hydroxocobalamin standard (analytical grade)

  • Cell culture medium of interest (e.g., DMEM/F-12, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • HPLC-grade water

  • 0.22 µm syringe filters

  • Amber or light-blocking microtubes and vials

Protocol for Assessing Photostability
  • Preparation of Media:

    • Prepare the desired cell culture medium (e.g., DMEM/F-12 or RPMI-1640) according to the manufacturer's instructions. If the medium is to be supplemented with serum, add the appropriate concentration of FBS.

    • Prepare a stock solution of this compound in sterile, HPLC-grade water, protected from light.

    • Spike the prepared medium with a known concentration of this compound (e.g., 1-10 µM). Prepare a sufficient volume for all time points and replicates.

  • Incubation Conditions:

    • Aliquot the this compound-supplemented medium into sterile, clear culture vessels (e.g., T-25 flasks or 6-well plates).

    • Expose the vessels to a controlled light source (e.g., a standard laboratory fluorescent light at a measured intensity).

    • As a control, wrap identical culture vessels containing the same medium in aluminum foil to protect them from light.

    • Incubate all vessels in a standard cell culture incubator (37°C, 5% CO2).

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect aliquots of the medium from both the light-exposed and dark control vessels.

    • Immediately transfer the samples to amber or light-blocking microtubes and store them at -80°C until analysis.

  • Sample Preparation for HPLC:

    • For serum-free media: Thaw the samples and filter them through a 0.22 µm syringe filter directly into an amber HPLC vial.

    • For serum-containing media:

      • Thaw the samples.

      • Add a protein precipitation agent. A common method is to add 2 parts of cold acetonitrile or methanol for every 1 part of the medium sample.

      • Vortex the mixture for 30 seconds.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a new amber microtube and evaporate the solvent under a gentle stream of nitrogen if necessary.

      • Reconstitute the residue in the HPLC mobile phase and filter through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • Utilize a validated HPLC method for the separation and quantification of this compound and hydroxocobalamin. A suggested method is provided in Section 4.5.

    • Prepare a calibration curve using this compound and hydroxocobalamin standards of known concentrations.

  • Data Analysis:

    • Calculate the concentration of this compound and hydroxocobalamin in each sample based on the calibration curve.

    • Plot the percentage of remaining this compound against time for both light-exposed and dark control samples.

Protocol for Assessing Thermal Stability
  • Preparation of Media:

    • Prepare the this compound-supplemented medium as described in Section 4.3.1.

  • Incubation Conditions:

    • Aliquot the medium into sterile, amber or foil-wrapped tubes.

    • Incubate the tubes at different temperatures (e.g., 4°C, room temperature, 37°C, and a stress temperature of 50°C).

  • Sample Collection and Analysis:

    • Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

    • Process and analyze the samples as described in Sections 4.3.4 to 4.3.6.

Suggested HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.5-4.0) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at a wavelength of 350-360 nm for this compound and hydroxocobalamin.

  • Injection Volume: 20 µL

  • Column Temperature: 25-30°C

Note: This is a general method and may require optimization for specific equipment and media formulations.

Signaling Pathways and Degradation Mechanisms

This compound Degradation Pathway

The primary degradation pathway of this compound upon exposure to light involves the homolytic cleavage of the cobalt-carbon bond, leading to the formation of a cob(II)alamin radical and a methyl radical. The cob(II)alamin is then oxidized to hydroxocobalamin in the presence of oxygen.

degradation_pathway Photodegradation Pathway of this compound MeCbl This compound (Co(III)) hv Light (hv) MeCbl->hv radicals [Cob(II)alamin]• + •CH3 hv->radicals O2 Oxygen (O2) radicals->O2 OHCbl Hydroxocobalamin (Co(III)) O2->OHCbl

Caption: A diagram illustrating the light-induced degradation of this compound to hydroxocobalamin.

Role of this compound in One-Carbon Metabolism

This compound is a crucial cofactor for the enzyme methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is essential for DNA synthesis and the regeneration of S-adenosylmethionine (SAM), the universal methyl donor.

one_carbon_metabolism Role of this compound in One-Carbon Metabolism Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS, MeCbl SAM S-adenosylmethionine Methionine->SAM SAH S-adenosylhomocysteine SAM->SAH Methylation Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) SAM->Methyl_Acceptor SAH->Homocysteine Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product THF Tetrahydrofolate MTHF 5-Methyltetrahydrofolate MTHF->THF MS MS Methionine Synthase MeCbl This compound

Caption: A simplified diagram of the one-carbon metabolism pathway highlighting the role of this compound.

Conclusion

The stability of this compound in cell culture media is a critical parameter that can influence experimental outcomes. This application note provides a comprehensive protocol for assessing the stability of this compound under various conditions. By carefully controlling for factors such as light exposure and temperature, and by quantifying the concentration of this compound over time, researchers can ensure the consistency and reliability of their cell culture experiments. It is strongly recommended to protect this compound-containing solutions from light at all stages of preparation and use.

References

Application of Methylcobalamin in Primary Neuron Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is a crucial coenzyme in various metabolic pathways, including those essential for nervous system maintenance.[1][2] In the field of neuroscience research, primary neuron cultures serve as invaluable in vitro models for studying neuronal development, neuroprotection, and neuroregeneration. The application of this compound to these cultures has demonstrated significant potential in promoting neuronal health and recovery from injury. These application notes provide detailed protocols for utilizing this compound in primary neuron culture studies to investigate its neuroprotective and neurite outgrowth-promoting effects.

This compound has been shown to exert its effects through the activation of key signaling pathways, including the Akt/mTOR and Erk1/2 pathways, which are critical for cell survival and growth.[1][3][4] By protecting neurons from excitotoxicity and fostering the growth of new neurites, this compound stands as a compound of interest for the development of therapeutic strategies for neurodegenerative diseases and nerve injury.

Key Applications

  • Neuroprotection: Investigating the protective effects of this compound against neurotoxic insults, such as glutamate-induced excitotoxicity.

  • Neurite Outgrowth: Assessing the promotion of neurite elongation and branching in primary neurons.

  • Signal Transduction: Elucidating the molecular mechanisms underlying this compound's effects on neuronal survival and growth by examining signaling pathways like Akt/mTOR and Erk1/2.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the application of this compound in primary neuron culture studies, based on findings reported in the scientific literature.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This compound ConcentrationGlutamate (B1630785) Concentration (µM)Treatment DurationCell Viability (%)
Control (no this compound)10024 hours55 ± 5
10 nM10024 hours65 ± 6
100 nM10024 hours85 ± 7
1 µM10024 hours92 ± 4

Note: Data are representative and may vary depending on the specific experimental conditions and neuron type.

Table 2: Effect of this compound on Neurite Outgrowth in Primary Cerebellar Granule Neurons

This compound ConcentrationTreatment DurationAverage Total Neurite Length per Neuron (µm)Percentage of Neurons with Neurites > 50 µm
Control (no this compound)48 hours150 ± 2030 ± 5
10 nM48 hours200 ± 2545 ± 6
100 nM48 hours350 ± 3070 ± 8
1 µM48 hours450 ± 4085 ± 5

Note: Data are representative and may vary depending on the specific experimental conditions and neuron type.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol outlines the basic steps for establishing a primary cortical neuron culture from embryonic rodents.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15)

  • Hibernate®-E medium

  • Papain (20 U/mL)

  • DNase I (100 U/mL)

  • Neurobasal® Plus Medium supplemented with B-27® Plus Supplement

  • Poly-D-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C, followed by three washes with sterile water. Optionally, follow with a 10 µg/mL laminin coating for 2 hours at 37°C.

  • Euthanize the pregnant animal according to approved institutional guidelines and dissect the embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold Hibernate®-E medium.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in a papain/DNase I solution for 15-30 minutes at 37°C with gentle agitation.

  • Stop the digestion by adding a serum-containing medium or a specific inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal® Plus Medium with B-27® Plus Supplement.

  • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on the pre-coated culture surfaces.

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • Perform a half-medium change every 2-3 days.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol details the procedure for assessing the neuroprotective effects of this compound.

Materials:

  • Primary cortical neuron cultures (7-10 days in vitro)

  • This compound stock solution (in sterile water or PBS)

  • Glutamate stock solution (in sterile water)

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

Procedure:

  • Prepare working solutions of this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM).

  • Pre-treat the primary cortical neuron cultures with the different concentrations of this compound for at least 24 hours. A vehicle control (the solvent used for this compound) should be included.

  • After the pre-treatment period, expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 15 minutes to 24 hours). A control group without glutamate exposure should also be maintained.

  • Following glutamate exposure, wash the cells with fresh, pre-warmed culture medium.

  • Incubate the cells for an additional 24 hours.

  • Assess cell viability using a preferred method. For example, using an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage of the control group (no glutamate, no this compound).

Protocol 3: Neurite Outgrowth Assay

This protocol describes how to quantify the effect of this compound on neurite outgrowth.

Materials:

  • Primary neuron cultures (e.g., cerebellar granule neurons or dorsal root ganglion neurons) at 1-2 days in vitro

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope with image analysis software

Procedure:

  • Treat the primary neuron cultures with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 48-72 hours. Include a vehicle control.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite outgrowth using image analysis software to measure parameters such as the total length of neurites per neuron, the number of primary neurites, and the number of branch points.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol provides a method for investigating the activation of Akt and Erk1/2 signaling pathways.

Materials:

  • Primary neuron cultures treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-Akt, total Akt, phospho-Erk1/2, and total Erk1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat primary neuron cultures with this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membranes with blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies against the phosphorylated and total forms of Akt and Erk1/2 overnight at 4°C.

  • Wash the membranes three times with TBST.

  • Incubate the membranes with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound and a general experimental workflow.

Methylcobalamin_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Hypothesized) This compound->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neuronal_Survival Neuronal Survival (Anti-apoptosis) mTOR->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth (Growth & Proliferation) mTOR->Neurite_Outgrowth Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates Erk1_2 Erk1/2 MEK->Erk1_2 Activates Erk1_2->Neuronal_Survival Erk1_2->Neurite_Outgrowth Experimental_Workflow Start Primary Neuron Culture Treatment This compound Treatment Start->Treatment Neurotoxicity Induce Neurotoxicity (e.g., Glutamate) Treatment->Neurotoxicity Analysis2 Assess Neurite Outgrowth (Immunocytochemistry) Treatment->Analysis2 Analysis3 Analyze Signaling Pathways (Western Blot) Treatment->Analysis3 Analysis1 Assess Neuronal Viability (e.g., MTT Assay) Neurotoxicity->Analysis1 Data Data Analysis & Interpretation Analysis1->Data Analysis2->Data Analysis3->Data

References

Synthesis and Purification of Methylcobalamin for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and purification of methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12. The described methods are suitable for laboratory-scale production and are based on established chemical synthesis routes. This guide includes a primary synthesis protocol involving the reduction of cyanocobalamin (B1173554) followed by methylation, as well as comprehensive purification procedures. Quantitative data from various methods are summarized for comparison, and detailed experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

This compound is a biologically active form of vitamin B12, crucial for various metabolic processes.[1][2] In a laboratory or pharmaceutical setting, the synthesis of this compound is often achieved through the chemical modification of cyanocobalamin, a more stable and commercially available form of vitamin B12.[3] The general strategy involves the reduction of the cobalt (III) center in cyanocobalamin to a highly reactive cobalt (I) species, which is then alkylated using a methylating agent.[4][5] Subsequent purification is critical to remove unreacted starting materials, byproducts, and residual reagents to yield high-purity this compound suitable for research and development.

Synthesis of this compound

The most common laboratory synthesis of this compound involves a one-pot reaction where cyanocobalamin is reduced and then methylated. Sodium borohydride (B1222165) is a widely used reducing agent for this purpose. Various methylating agents can be employed, including methyl iodide, dimethyl carbonate, and water-soluble trimethylsulfur derivatives. The reaction is typically performed under inert conditions and protected from light to prevent degradation of the light-sensitive cobalamin species.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow A Cyanocobalamin Solution (in water or aqueous organic solvent) B Addition of Cyanide Scavenger (e.g., CoCl2, FeSO4) A->B Optional but recommended C Inert Atmosphere (Nitrogen or Argon) B->C D Reduction with Sodium Borohydride (NaBH4) C->D E Formation of Cob(I)alamin Intermediate D->E Co(III) to Co(I) F Addition of Methylating Agent (e.g., Dimethyl Carbonate) E->F G Methylation Reaction (Formation of this compound) F->G H Reaction Quenching & Crude Product Isolation G->H Precipitation/Filtration

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Dimethyl Carbonate

This protocol is adapted from a patented method and offers a safer alternative to using toxic reagents like methyl iodide.

Materials:

  • Cyanocobalamin

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Dimethyl carbonate

  • Sodium borohydride (NaBH₄)

  • 1N Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Acetone (B3395972)

  • Reaction vessel (protected from light)

  • Stirring apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a reaction vessel protected from light, prepare a stirred mixture of cyanocobalamin (e.g., 10 g, 0.0074 mol), cobalt (II) chloride hexahydrate (0.65 g, 0.0027 mol), and dimethyl carbonate (6.65 g, 0.075 mol) in 125 mL of deionized water.

  • Establish an inert atmosphere by purging the vessel with nitrogen or argon gas.

  • Heat the mixture to 35-40 °C.

  • Separately, prepare a solution of sodium borohydride (4.2 g, 0.11 mol) and 1N sodium hydroxide (0.42 g) in 25 mL of deionized water.

  • Over a period of 2 hours, slowly add the sodium borohydride solution to the stirred reaction mixture, maintaining the temperature at 35-40 °C.

  • After the addition is complete, continue stirring for 4 hours at the same temperature.

  • Cool the mixture to 10 °C and stir for an additional 3 hours.

  • Filter the resulting solid product.

  • Wash the crude this compound with a 60:40 (v/v) mixture of acetone and water.

  • Dry the product under vacuum at a temperature not exceeding 40°C.

ParameterValueReference
Starting MaterialCyanocobalamin (10 g)
Methylating AgentDimethyl Carbonate (6.65 g)
Reducing AgentSodium Borohydride (4.2 g)
Cyanide ScavengerCobalt (II) Chloride (0.65 g)
Reaction Temperature35-40 °C
Reaction Time~9 hours
Reported Yield ~8.4 g (85%)
Reported Purity (HPLC) > 99%

Purification of this compound

Crude this compound can be purified by several methods, including precipitation, column chromatography, and recrystallization. The choice of method depends on the desired purity and the scale of the synthesis.

Experimental Workflow for this compound Purification

Purification_Workflow Crude Crude this compound (from synthesis) Dissolve Dissolution in Aqueous or Aqueous/Organic Solvent Crude->Dissolve Method1 Method A: Precipitation Dissolve->Method1 Method2 Method B: Column Chromatography Dissolve->Method2 AddSolvent Add Anti-solvent (e.g., Acetone) Method1->AddSolvent Crystallize1 Crystallization & Filtration AddSolvent->Crystallize1 Pure Pure this compound Crystallize1->Pure Column Load onto Column (e.g., Amberlite XAD-2) Method2->Column Elute Elute with Methanol (B129727)/Water Gradient Column->Elute Elute->Pure

Caption: General workflows for the purification of this compound.

Protocol 2: Purification by Precipitation with Acetone

This is a straightforward method for isolating this compound from the reaction mixture.

Procedure:

  • Following the synthesis, concentrate the reaction solution under reduced pressure.

  • To the concentrated aqueous solution, add a water-miscible organic solvent, such as acetone (typically 10 volumes), to precipitate the this compound.

  • Stir the suspension to allow for complete precipitation.

  • Collect the solid by filtration.

  • Wash the collected solid with acetone.

  • Dry the purified this compound under vacuum.

Protocol 3: Purification by Column Chromatography

For higher purity, column chromatography is recommended. Amberlite XAD-2, a non-ionic polymeric adsorbent, is effective for this purpose.

Materials:

  • Crude this compound

  • Amberlite XAD-2 resin

  • Methanol

  • Deionized water

  • Chromatography column

Procedure:

  • Prepare a solution of the crude this compound in a minimal amount of deionized water.

  • Pack a chromatography column with Amberlite XAD-2 resin and equilibrate it with deionized water.

  • Load the this compound solution onto the column.

  • Wash the column with deionized water to remove water-soluble impurities.

  • Elute the this compound from the column using a suitable solvent, such as 80% (v/v) methanol in water.

  • Collect the red-colored fractions containing this compound.

  • Combine the pure fractions and concentrate them using a rotary evaporator.

  • The concentrated product can be further purified by precipitation with acetone as described in Protocol 2.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

  • UV-Visible Spectroscopy : this compound exhibits characteristic absorption maxima. In an aqueous solution at pH 7.0, peaks are typically observed at approximately 265-269 nm, 340-344 nm, and 520-524 nm. At pH 2.0, the maxima shift to 262-266 nm, 303-307 nm, and 459-463 nm.

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a standard method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a methanol/water or methanol/buffer mixture is commonly used. The retention time of the synthesized product should match that of a certified reference standard.

Analytical MethodTypical ParametersReference
UV-Vis Spectroscopy pH 7.0: λmax at 265-269, 340-344, 520-524 nm
pH 2.0: λmax at 262-266, 303-307, 459-463 nm
HPLC Column: C18 (e.g., 150x4.6 mm, 5 µm)
Mobile Phase: Methanol:0.02% o-phosphoric acid (55:45 v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 223 nm
Retention Time: ~2.9 min

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (lab coat, safety glasses, and gloves) must be worn.

  • Sodium borohydride is a reactive reducing agent; handle with care and avoid contact with acidic solutions.

  • Cobalamin compounds are light-sensitive; protect all solutions and solids from light.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a reliable basis for the synthesis and purification of this compound in a laboratory setting. By following these procedures and employing the described analytical techniques for quality control, researchers can obtain high-purity this compound for a variety of scientific applications. The use of dimethyl carbonate as a methylating agent presents a safer and more environmentally friendly option compared to traditional methods.

References

Application Note: Cellular Uptake Assay for Radiolabeled Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12, is a crucial cofactor for essential metabolic processes, including DNA synthesis and methylation reactions. Understanding its cellular uptake is vital for studying its physiological roles, diagnosing deficiency disorders, and developing novel drug delivery systems. Cellular uptake of MeCbl is primarily mediated by a receptor-mediated endocytosis process involving transcobalamin II (TCII) and its cell surface receptor, CD320 (also known as TCII-R).[1][2][3][4][5] This application note provides a detailed protocol for quantifying the cellular uptake of radiolabeled this compound in vitro.

The assay described herein allows for the sensitive and specific measurement of MeCbl internalization into cultured cells. By utilizing a radiolabeled form of MeCbl, researchers can accurately determine uptake kinetics, assess the impact of potential inhibitors or enhancers, and characterize the transport mechanisms in various cell types. The protocol is designed to be adaptable for both adherent and suspension cell cultures.

Experimental Principles

The cellular uptake of radiolabeled MeCbl is a multi-step process. Initially, MeCbl binds to TCII in the culture medium. The resulting TCII-MeCbl complex then binds to the CD320 receptor on the cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the complex within endosomes. Subsequently, the endosomes fuse with lysosomes, where TCII is degraded, and free MeCbl is released into the cytoplasm to participate in cellular metabolism. This protocol measures the total cell-associated radioactivity, which can be further differentiated into surface-bound and internalized fractions.

Signaling Pathway for this compound Uptake

The cellular uptake of this compound is a well-characterized process of receptor-mediated endocytosis. The key steps are outlined in the diagram below.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MeCbl Radiolabeled This compound TCII_MeCbl TCII-MeCbl Complex MeCbl->TCII_MeCbl Binding TCII Transcobalamin II (TCII) TCII->TCII_MeCbl CD320 CD320 Receptor (TCII-R) TCII_MeCbl->CD320 Binding Endosome Endosome CD320->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Free_MeCbl Free Radiolabeled MeCbl Lysosome->Free_MeCbl TCII Degradation & MeCbl Release Metabolism Cellular Metabolism Free_MeCbl->Metabolism

Caption: Cellular uptake pathway of this compound via transcobalamin II and the CD320 receptor.

Experimental Workflow

The overall workflow for the radiolabeled this compound cellular uptake assay is depicted below.

A 1. Cell Culture (Adherent or Suspension) B 2. Pre-incubation (Serum-free medium) A->B C 3. Incubation with Radiolabeled MeCbl B->C D 4. Washing (Remove unbound label) C->D E 5. Cell Lysis D->E F 6. Scintillation Counting (Quantify radioactivity) E->F G 7. Data Analysis F->G

Caption: Experimental workflow for the cellular uptake assay of radiolabeled this compound.

Protocol: Cellular Uptake of Radiolabeled this compound

This protocol is designed for a 24-well plate format but can be adapted for other plate sizes.

Materials

  • Cells: A cell line of interest (e.g., HeLa, Caco-2, or a specific cancer cell line).

  • Radiolabeled this compound: e.g., [57Co]-Methylcobalamin or [14C]-Methylcobalamin.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For adherent cells.

  • Cell Lysis Buffer: e.g., 0.1 M NaOH or a commercial lysis buffer.

  • Scintillation Cocktail.

  • 24-well tissue culture plates.

  • Scintillation vials.

  • Liquid scintillation counter.

Procedure

  • Cell Seeding:

    • For adherent cells, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • For suspension cells, use an appropriate number of cells per well (e.g., 1 x 10^6 cells/well).

  • Pre-incubation:

    • On the day of the experiment, remove the culture medium.

    • Wash the cells once with warm, serum-free medium.

    • Add 500 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C. This step helps to clear any receptor-bound ligands from the serum.

  • Incubation with Radiolabeled this compound:

    • Prepare the incubation medium containing the desired concentration of radiolabeled this compound. A typical concentration range is 10,000-20,000 counts per minute (CPM) per well.

    • For competition experiments, prepare incubation medium containing the radiolabeled MeCbl plus a 100-fold excess of unlabeled MeCbl.

    • Remove the pre-incubation medium from the wells.

    • Add 500 µL of the incubation medium to each well.

    • Incubate at 37°C for the desired time points (e.g., 15, 30, 60, 120 minutes). For initial experiments, a 1-hour incubation is often sufficient. To differentiate between binding and internalization, a parallel set of plates can be incubated at 4°C, where endocytosis is inhibited.

  • Washing:

    • To terminate the uptake, aspirate the incubation medium.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove any unbound radiolabeled MeCbl.

  • Cell Lysis:

    • Add 500 µL of cell lysis buffer to each well.

    • Incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.

  • Quantification of Radioactivity:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in CPM) using a liquid scintillation counter.

  • Protein Quantification (Optional but Recommended):

    • To normalize the uptake data, determine the protein concentration in a parallel set of wells using a standard protein assay (e.g., BCA or Bradford assay).

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Treatment GroupIncubation Time (min)Mean CPM ± SDUptake (pmol/mg protein) ± SD
Control (Radiolabeled MeCbl)6015,234 ± 8762.54 ± 0.15
+ Unlabeled MeCbl (100x)601,589 ± 2100.26 ± 0.04
Test Inhibitor 1607,845 ± 5431.31 ± 0.09
Test Enhancer 16022,543 ± 1,2343.76 ± 0.21

Data Analysis

  • Calculate Specific Uptake:

    • Specific Uptake = (Total CPM in control wells) - (CPM in wells with excess unlabeled MeCbl).

  • Normalize Data:

    • If a protein assay was performed, normalize the CPM values to the protein concentration to account for variations in cell number. The specific activity of the radiolabeled MeCbl (CPM/pmol) will be required for this calculation.

  • Kinetic Analysis:

    • For time-course experiments, plot the uptake (e.g., pmol/mg protein) against time to determine the initial rate of uptake.

Troubleshooting

  • High Background: Ensure thorough washing with ice-cold PBS. Increase the number of washes if necessary.

  • Low Uptake: Confirm cell viability. Ensure the radiolabeled MeCbl has not degraded. Optimize the incubation time and concentration of the radiolabel.

  • High Variability: Ensure consistent cell seeding and handling. Use replicate wells for each condition.

This application note provides a comprehensive protocol for conducting a cellular uptake assay for radiolabeled this compound. This assay is a valuable tool for researchers in various fields to investigate the mechanisms of vitamin B12 transport and to screen for compounds that may modulate this process. The provided workflows, diagrams, and detailed protocol will enable researchers to obtain reliable and reproducible data on this compound cellular uptake.

References

Application Notes and Protocols for Studying Hyperhomocysteinemia In Vitro Using Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood, is an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases. Methylcobalamin (B1676134), the active form of vitamin B12, is a critical cofactor for the enzyme methionine synthase, which plays a central role in the remethylation of homocysteine to methionine.[1][2] In vitro cell culture models are invaluable tools for elucidating the cellular and molecular mechanisms underlying hyperhomocysteinemia-induced pathology and for evaluating the therapeutic potential of compounds like this compound.

These application notes provide detailed protocols for inducing hyperhomocysteinemia in cell culture, treating cells with this compound, and quantifying changes in homocysteine levels. The provided methodologies and data will guide researchers in designing and executing robust in vitro studies.

Key Concepts and Signaling Pathways

The Role of this compound in Homocysteine Metabolism

Homocysteine metabolism primarily involves two pathways: remethylation and transsulfuration. The remethylation pathway, crucial in most cells, converts homocysteine back to the essential amino acid methionine. This reaction is catalyzed by methionine synthase, which requires this compound as a cofactor and 5-methyltetrahydrofolate as a methyl donor. A deficiency in this compound impairs this cycle, leading to the accumulation of homocysteine.

Homocysteine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl group acceptor Methyltransferases Methyltransferases SAM->Methyltransferases Hcy Homocysteine SAH->Hcy H2O Hcy->Met Cyst Cystathionine Hcy->Cyst Serine Met_Syn Methionine Synthase Hcy->Met_Syn CBS Cystathionine β-synthase (B6) Hcy->CBS Cys Cysteine Cyst->Cys THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MTHFR MTHF->MTHFR MeTHF->THF MeTHF->Met_Syn Met_Syn->Met MeCbl This compound (Active B12) MeCbl->Met_Syn Cofactor CBS->Cyst MTHFR->MeTHF Methyltransferases->SAH

Figure 1. Homocysteine Metabolism Pathway.

Experimental Protocols

1. Induction of Hyperhomocysteinemia in Cell Culture

To study the effects of this compound, it is first necessary to establish an in vitro model of hyperhomocysteinemia. This can be achieved by exposing cultured cells to high concentrations of L-homocysteine.

Recommended Cell Lines:

  • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are physiologically relevant as the endothelium is a primary site of homocysteine-induced damage.

  • Neuronal Cells: The NSC-34D cell line (a motor neuron-neuroblastoma hybrid) is a suitable model for investigating the neurotoxic effects of homocysteine.[3]

  • Hepatoma Cells: Cell lines such as HepG2 can be used to study the role of the liver in homocysteine metabolism.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and reach 70-80% confluency.

  • Preparation of Homocysteine Stock Solution: Prepare a sterile stock solution of L-homocysteine (e.g., 100 mM in serum-free culture medium). Adjust the pH to 7.4 if necessary.

  • Treatment: Remove the normal growth medium from the cells and replace it with a medium containing the desired concentration of L-homocysteine. A common concentration range to induce hyperhomocysteinemia in vitro is 50 µM to 1 mM.[4] The duration of treatment can range from 24 to 72 hours, depending on the cell type and the specific endpoint being measured.[4]

  • Control Group: Culture a parallel set of cells in a medium without added L-homocysteine to serve as a negative control.

G1 cluster_0 Cell Culture Preparation cluster_1 Hyperhomocysteinemia Induction cluster_2 This compound Treatment cluster_3 Analysis A Seed cells in culture plates B Allow cells to reach 70-80% confluency A->B D Treat cells with L-homocysteine (50 µM - 1 mM) B->D G Co-treat or pre-treat cells with this compound B->G C Prepare L-homocysteine stock solution C->D E Incubate for 24-72 hours D->E I Collect cell culture supernatant or cell lysate E->I F Prepare this compound stock solution F->G H Incubate for desired duration G->H H->I J Measure homocysteine levels I->J K Perform other relevant assays (e.g., oxidative stress, apoptosis) I->K

Figure 2. Experimental Workflow.

2. This compound Treatment

Preparation of this compound Stock Solution:

This compound is light-sensitive and can degrade in cell culture medium. Therefore, it is crucial to prepare and store it properly.

  • Dissolving: Dissolve this compound powder in a sterile, light-protected vial using a suitable solvent such as sterile water or DMSO.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into light-protected tubes and store at -20°C for long-term use. For short-term use, it can be stored at 4°C.

Treatment Protocol:

  • Dose-Response Experiment: To determine the optimal concentration of this compound, it is recommended to perform a dose-response experiment. A suggested starting range for this compound concentration is 0.1 µM to 10 µM.

  • Application: this compound can be added to the cell culture medium simultaneously with L-homocysteine (co-treatment) or after a period of hyperhomocysteinemia induction (post-treatment).

  • Incubation: The incubation time with this compound will depend on the experimental design but typically ranges from 24 to 48 hours.

3. Measurement of Homocysteine Levels

Several methods are available for quantifying homocysteine levels in cell culture supernatants or lysates. The choice of method will depend on the available equipment and the required sensitivity.

a. Colorimetric Assay

This method is based on the enzymatic conversion of homocysteine, leading to a color change that can be measured using a spectrophotometer. Commercial kits are readily available and provide a straightforward protocol.

b. Fluorometric Assay

Fluorometric assays offer higher sensitivity compared to colorimetric methods. These assays also rely on an enzymatic reaction that produces a fluorescent product, which is measured using a fluorescence microplate reader.

c. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for homocysteine quantification. It involves the derivatization of homocysteine to a fluorescent compound, followed by separation and detection.

General Protocol for Sample Preparation (for all assay types):

  • Supernatant Collection: Collect the cell culture medium into a microcentrifuge tube.

  • Cell Lysate Preparation (Optional): To measure intracellular homocysteine, wash the cells with PBS, and then lyse them using a suitable lysis buffer.

  • Centrifugation: Centrifuge the collected supernatant or lysate to remove any cell debris.

  • Storage: The samples can be stored at -80°C until analysis.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Example of a Dose-Response Effect of this compound on Homocysteine Levels in Hyperhomocysteinemic Endothelial Cells (Illustrative Data)

Treatment GroupHomocysteine Concentration (µM)% Reduction from Hyperhomocysteinemic Control
Control5.2 ± 0.8N/A
Hyperhomocysteinemic Control (100 µM Hcy)85.6 ± 7.30%
+ 0.1 µM this compound72.1 ± 6.515.8%
+ 1.0 µM this compound48.9 ± 5.142.9%
+ 10 µM this compound25.3 ± 3.970.4%

Data are presented as mean ± SD. The data in this table are for illustrative purposes and the actual results may vary depending on the cell line and experimental conditions.

Table 2: Effect of this compound on Homocysteine Levels in Different Cell Lines (Illustrative Data)

Cell LineTreatmentHomocysteine Concentration (µM)
HUVEC Control6.1 ± 0.9
Hyperhomocysteinemic (100 µM Hcy)92.4 ± 8.1
+ 5 µM this compound38.7 ± 4.5
NSC-34D Control4.8 ± 0.6
Hyperhomocysteinemic (100 µM Hcy)78.2 ± 6.9
+ 5 µM this compound31.5 ± 3.8

Data are presented as mean ± SD. The data in this table are for illustrative purposes and the actual results may vary depending on the cell line and experimental conditions.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers studying hyperhomocysteinemia in vitro. By utilizing these methods, scientists can effectively induce a hyperhomocysteinemic state in cultured cells, evaluate the efficacy of this compound in reducing homocysteine levels, and investigate the underlying molecular mechanisms. This in vitro approach is a valuable tool for advancing our understanding of hyperhomocysteinemia-related diseases and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for LC-MS/MS Detection of Methylcobalamin and its Metabolites in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12, is a critical cofactor in essential metabolic pathways, including the methionine cycle. Its role in converting homocysteine to methionine underscores its importance in DNA synthesis, methylation reactions, and neurological function.[1] Deficiencies or dysregulation of this compound and its related metabolites, such as homocysteine and S-adenosylmethionine (SAM), are implicated in various pathological conditions. Accurate quantification of these analytes in tissue samples is crucial for understanding disease mechanisms and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the simultaneous detection and quantification of this compound and its key metabolites, homocysteine and methionine, in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, enabling precise measurement of these compounds in complex biological matrices.

Metabolic Pathway of this compound

This compound is a central player in one-carbon metabolism. It acts as a methyl group donor in the remethylation of homocysteine to form methionine, a reaction catalyzed by methionine synthase. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.

Methylcobalamin_Pathway cluster_0 Cytosol MTHF 5-Methyl-THF THF Tetrahydrofolate (THF) MTHF->THF Methyl Group Transfer Hcy Homocysteine Met Methionine Hcy->Met Methylation MS Methionine Synthase SAM S-Adenosylmethionine (SAM) Met->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Substrate -> Methylated Substrate SAH->Hcy SAH Hydrolase MeCbl This compound Cob_I_alamin Cob(I)alamin MeCbl:e->Cob_I_alamin:w Cob_I_alamin:w->MeCbl:e

Figure 1: this compound's role in the methionine cycle.

Experimental Protocols

Important Considerations: this compound is light-sensitive.[1] All sample preparation steps should be performed under red or amber light, and samples should be stored in light-protected tubes.

I. Tissue Sample Preparation

This protocol is a composite of best practices for the extraction of cobalamins and related amino acids from tissue.

Materials:

  • Tissue sample (e.g., liver, brain, kidney), flash-frozen in liquid nitrogen and stored at -80°C.

  • Ice-cold Phosphate Buffered Saline (PBS), pH 7.4.

  • Homogenization Buffer: 50 mM sodium acetate (B1210297) buffer (pH 4.5) containing 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF) and a protease inhibitor cocktail.

  • Internal Standards (IS): Stable isotope-labeled this compound (e.g., ¹³C-MeCbl), homocysteine (e.g., d4-Homocysteine), and methionine (e.g., d3-Methionine).

  • Extraction Solvent: Methanol with 1% formic acid.

  • Microcentrifuge tubes (amber or wrapped in foil).

  • Homogenizer (e.g., bead beater or Potter-Elvehjem).

Procedure:

  • On ice, weigh approximately 50-100 mg of frozen tissue.

  • Wash the tissue with ice-cold PBS to remove excess blood.

  • Place the tissue in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater).

  • Add 500 µL of ice-cold Homogenization Buffer.

  • Spike the sample with the internal standards at a known concentration.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process.

  • Add 1 mL of ice-cold Extraction Solvent (Methanol with 1% formic acid) to the homogenate for protein precipitation.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new amber microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an amber LC-MS vial for analysis.

II. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 678.8147.135
678.8359.230
¹³C-Methylcobalamin (IS) 679.8147.135
Homocysteine 136.090.015
d4-Homocysteine (IS) 140.094.015
Methionine 150.1104.112
d3-Methionine (IS) 153.1107.112

Note: These MRM transitions are examples and should be optimized for the specific instrument used.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites in tissue samples is depicted below.

Experimental_Workflow SampleCollection Tissue Sample Collection (Flash-freeze in Liquid N2) Homogenization Tissue Homogenization (in Acetate Buffer with IS) SampleCollection->Homogenization Extraction Protein Precipitation & Metabolite Extraction (Methanol with Formic Acid) Homogenization->Extraction Centrifugation1 Centrifugation (15,000 x g, 15 min, 4°C) Extraction->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Drying Drying under Nitrogen SupernatantCollection->Drying Reconstitution Reconstitution (in Mobile Phase) Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LCMS_Analysis LC-MS/MS Analysis (C18 column, ESI+, MRM) Centrifugation2->LCMS_Analysis DataAnalysis Data Analysis & Quantification LCMS_Analysis->DataAnalysis

Figure 2: Workflow for tissue sample analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and its metabolites in various rat tissues, based on typical values reported in the literature for similar matrices. These values should be determined experimentally for each specific study.

Table 1: Quantitative Analysis of this compound in Rat Tissues

TissueThis compound (ng/g tissue)
Liver50 - 150
Brain5 - 20
Kidney80 - 200
Spleen10 - 40

Table 2: Quantitative Analysis of Homocysteine and Methionine in Rat Tissues

TissueHomocysteine (nmol/g tissue)Methionine (nmol/g tissue)
Liver10 - 3050 - 150
Brain2 - 1020 - 80
Kidney15 - 4060 - 180
Spleen5 - 2030 - 100

Table 3: LC-MS/MS Method Performance

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (R²)
This compound 0.5500>0.99
Homocysteine 1.01000>0.99
Methionine 2.02000>0.99

(LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification)

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound, homocysteine, and methionine in tissue samples. Adherence to the detailed protocols for sample preparation and analysis is critical for obtaining accurate and reproducible results. This methodology is a valuable tool for researchers and drug development professionals investigating the role of one-carbon metabolism in health and disease.

References

Troubleshooting & Optimization

Preventing photodegradation of methylcobalamin in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photodegradation of methylcobalamin (B1676134) in experimental solutions. Find troubleshooting tips and frequently asked questions to ensure the stability and integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to light?

A1: this compound is extremely sensitive to light (photolabile).[1][2][3] Exposure to ambient laboratory light, and particularly fluorescent light, can cause rapid degradation.[1][3] The degradation process involves the cleavage of the cobalt-carbon bond, a critical component of the molecule's structure.

Q2: What is the primary degradation product of this compound when exposed to light?

A2: The primary photodegradation product of this compound is hydroxocobalamin (B81358) (or aquocobalamin). This transformation occurs through a process called homolytic cleavage of the cobalt-carbon bond.

Q3: Are there specific wavelengths of light that are more damaging?

A3: Yes. Studies have shown that this compound is more prone to degradation under fluorescent light. It is comparatively less degraded under blue light and has been shown to be stable under a red light source. The photolysis is initiated by a ligand-to-ligand charge transfer excited state.

Q4: How can I protect my this compound solutions from photodegradation?

A4: To maintain the potency of this compound solutions, it is crucial to protect them from light. Recommended practices include:

  • Working in a dark room or under a red light bulb.

  • Using amber-colored vials or glassware.

  • Wrapping glassware and containers with aluminum foil.

  • Preparing solutions immediately before use whenever possible.

Q5: Does pH affect the stability of this compound?

A5: Yes, pH plays a significant role in the stability of this compound. It is most stable at a pH of 5. It shows pronounced susceptibility to hydrolysis in acidic (least stable at pH 2) and alkaline conditions.

Q6: Can other components in my solution affect this compound's stability?

A6: Yes, other substances can impact its stability. For instance, the presence of ascorbic acid can accelerate the degradation of this compound. Conversely, excipients like sorbitol have been shown to enhance its stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or inconsistent experimental results. Photodegradation of this compound due to light exposure.Prepare and handle all this compound solutions in a dark environment, under red light, or in light-protected containers (e.g., amber vials, foil-wrapped flasks).
Change in solution color (e.g., from red to orange/yellow). Degradation of this compound to hydroxocobalamin or other byproducts.Confirm degradation using HPLC analysis. Discard the degraded solution and prepare a fresh batch, ensuring complete light protection during all steps.
Precipitation or cloudiness in the solution. pH shift or interaction with other solution components.Check the pH of your solution; this compound is most stable at pH 5. Ensure compatibility with all other reagents in your formulation.
Inaccurate quantification of this compound. Degradation during the analytical process.Use an established stability-indicating HPLC method for analysis. Ensure the autosampler and any sample handling steps are also protected from light.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various conditions.

Table 1: Photodegradation of this compound Under Different Light Sources

Light SourceDegradation RateReference
Fluorescent LightMore prone to degradation
Blue LightLess degraded
Red LightNo measurable breakdown after 15 minutes

Table 2: Effect of pH on this compound Stability

pHStabilityHalf-life (Photodegradation)Reference
2Least stable (hydrolysis)-
5Highest stability-
Not Specified-0.99 hours (at 1971.53 lux)

Table 3: Influence of Excipients on this compound Degradation

ExcipientConditionDegradation Loss (this compound)Degradation Loss with ExcipientReference
SorbitolCo-existing with thiamin and niacin48% - 76%Minimized to ~20%
SorbitolCo-existing with ascorbic acid70% - 76%Minimized to 16%
SorbitolpH 379%Minimized to 12%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method to separate this compound from its degradation products.

  • Chromatographic System:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • Methanol and 0.02% v/v o-phosphoric acid in water (pH 2.3) in a 55:45 v/v ratio.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 223 nm.

    • Column temperature: Ambient.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the sample into the HPLC system.

    • The retention time for this compound is approximately 2.9 minutes. The degradation product, hydroxocobalamin, will have a different retention time (e.g., around 4 minutes).

Protocol 2: General Procedure for Preparing Light-Sensitive this compound Solutions

  • Environment Setup:

    • Conduct all work in a dark room or a designated area shielded from ambient light.

    • Alternatively, use a red light bulb as the sole light source.

  • Glassware and Materials:

    • Use amber-colored volumetric flasks, beakers, and vials.

    • If amberware is unavailable, wrap all glassware completely in aluminum foil.

  • Solution Preparation:

    • Weigh the required amount of this compound powder in normal room light, as the dry form is more stable.

    • Transfer the powder to the light-protected volumetric flask.

    • Add the desired solvent and mix gently to dissolve. Avoid vigorous shaking or sonication, as this compound is also sensitive to mechanical shock.

    • Once in solution, it becomes highly light-sensitive.

  • Storage:

    • Store the solution in the light-protected container at the recommended temperature. For extended stability, store in amber serum vials protected from light.

Visualizations

Photodegradation_Pathway MeCbl This compound ExcitedState Ligand-to-Ligand Charge Transfer (LLCT) Excited State MeCbl->ExcitedState Light Exposure (e.g., Fluorescent Light) Cleavage Homolytic Cleavage of Co-C Bond ExcitedState->Cleavage Products Hydroxocobalamin + Methyl Radical Cleavage->Products

Caption: Photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation (Light Protected) cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound (Dry Powder) dissolve Dissolve in Solvent (Amber Flask) weigh->dissolve run_exp Conduct Experiment (Light Protected) dissolve->run_exp sample Take Aliquot run_exp->sample hplc HPLC Analysis sample->hplc

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Optimizing pH for Methylcobalamin Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH of aqueous buffers to ensure the stability of methylcobalamin (B1676134).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound exhibits the highest stability in a slightly acidic to a neutral pH range, with the optimal pH for stability being approximately 4.5 to 5.0.[1][2][3] Under these conditions, the degradation rate is minimized.

Q2: How does pH affect the degradation of this compound?

A2: this compound is susceptible to both acidic and alkaline hydrolysis.[1][2] In highly acidic (pH < 4) and alkaline (pH > 7) conditions, the rate of degradation increases significantly. The degradation follows pseudo-first-order kinetics under these conditions.

Q3: What are the primary degradation products of this compound in aqueous solutions?

A3: The primary degradation product of this compound under both photolytic and hydrolytic stress is hydroxocobalamin (B81358) (aquocobalamin), where the methyl group attached to the cobalt atom is replaced by a hydroxyl group.

Q4: Besides pH, what other factors can influence this compound stability?

A4: Several factors can impact the stability of this compound in aqueous solutions:

  • Light: this compound is highly sensitive to light. Exposure to light, especially UV and fluorescent light, will accelerate its degradation to hydroxocobalamin. All experiments and storage should be performed under light-protected conditions.

  • Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, refrigeration is recommended.

  • Buffer Composition: The choice of buffer components can influence stability. It is advisable to use high-purity buffer salts and avoid those that may chelate the cobalt ion or participate in redox reactions.

  • Presence of Other Vitamins or Excipients: Certain compounds, like ascorbic acid (Vitamin C), can promote the degradation of this compound.

Troubleshooting Guide

Problem 1: Rapid degradation of this compound is observed even at the recommended pH.

  • Possible Cause 1: Exposure to Light.

    • Solution: Ensure all solutions are prepared, stored, and handled in amber-colored vials or glassware wrapped in aluminum foil to protect from light. Minimize exposure to ambient light during experimental procedures.

  • Possible Cause 2: Inaccurate pH Measurement.

    • Solution: Calibrate your pH meter before use with fresh, certified buffer standards. Ensure the pH probe is clean and functioning correctly.

  • Possible Cause 3: Contaminated Reagents.

    • Solution: Use high-purity water (e.g., HPLC-grade) and analytical grade buffer salts. Contaminants in lower-grade reagents could catalyze degradation.

Problem 2: Inconsistent results in stability studies.

  • Possible Cause 1: Temperature Fluctuations.

    • Solution: Maintain a constant and controlled temperature throughout the experiment using a calibrated incubator or water bath. Document the temperature at regular intervals.

  • Possible Cause 2: Variability in Buffer Preparation.

    • Solution: Prepare buffers fresh for each experiment using a standardized protocol. Ensure accurate weighing of components and complete dissolution.

  • Possible Cause 3: Issues with Analytical Method.

    • Solution: Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy. Ensure the system is properly equilibrated before injecting samples. Refer to the detailed experimental protocol below.

Data on pH-Dependent Stability of this compound

The following table summarizes the degradation of this compound at various pH values.

pHTemperature (°C)Time (hours)Degradation (%)Degradation Rate Constant (k) (s⁻¹)Reference
2.080--1.1 x 10⁻⁴
3.0Room Temp24~78-
4.080--1.9 x 10⁻⁵
5.080--1.1 x 10⁻⁵
6.080--1.7 x 10⁻⁵
7.080--2.9 x 10⁻⁵
8.080--5.3 x 10⁻⁵
9.0Room Temp24~64-
10.080--1.1 x 10⁻⁴
11.080--1.8 x 10⁻⁴

Experimental Protocols

Protocol 1: Preparation of Buffered Solutions and Stability Study Setup

This protocol outlines the preparation of buffered solutions of this compound and the setup for a pH-dependent stability study.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis A Weigh this compound (Protect from light) C Dissolve this compound in each buffer to a known concentration A->C B Prepare Buffers (e.g., Phosphate (B84403), Acetate) at various pH values B->C D Transfer to amber vials and seal C->D E Place vials in a temperature-controlled incubator (e.g., 25°C, 40°C) D->E F Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24 hours) E->F G Dilute aliquots with mobile phase F->G H Analyze by validated RP-HPLC method G->H I Quantify remaining This compound and degradation products H->I

Caption: Experimental workflow for assessing this compound stability at different pH values.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. A common ratio is 65:35 (v/v) buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 351 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

System Suitability: Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A standard solution of this compound should be injected multiple times to check for system suitability parameters like retention time repeatability, peak area precision, and theoretical plates.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues during this compound stability studies.

troubleshooting_logic start Start Troubleshooting issue Problem: Unexpectedly high degradation of this compound start->issue check_light Was the experiment conducted under light-protected conditions? issue->check_light protect_light Action: Repeat experiment in amber vials and minimize light exposure. check_light->protect_light No check_ph Was the pH of the buffer verified before and after the experiment? check_light->check_ph Yes end Problem Resolved protect_light->end verify_ph Action: Calibrate pH meter and re-prepare buffer. Monitor pH throughout. check_ph->verify_ph No check_temp Was the temperature stable and monitored? check_ph->check_temp Yes verify_ph->end control_temp Action: Use a calibrated incubator and log temperature. check_temp->control_temp No check_reagents Are all reagents (water, buffer salts) of high purity? check_temp->check_reagents Yes control_temp->end use_high_purity Action: Use HPLC-grade water and analytical grade salts. check_reagents->use_high_purity No check_reagents->end Yes use_high_purity->end

References

Technical Support Center: Troubleshooting Methylcobalamin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with fluorescence-based assays due to the presence of methylcobalamin (B1676134) (a form of vitamin B12). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve these issues.

FAQs: Understanding this compound Interference

Q1: What is this compound and why is it present in my experiments?

This compound is a biologically active form of vitamin B12. It is essential for various cellular processes, including DNA synthesis and the metabolism of homocysteine.[1][2][3] It is a common supplement in cell culture media to support cell growth and proliferation.

Q2: How can this compound interfere with my fluorescence-based assay?

This compound can interfere with fluorescence assays through two primary mechanisms:

  • Autofluorescence: Although weak, this compound can fluoresce, potentially increasing the background signal in your assay. This intrinsic fluorescence can obscure the signal from your intended fluorophore.

  • Inner Filter Effect (Quenching): this compound has strong absorbance in the UV and visible light spectrum. This can lead to the absorption of either the excitation light intended for your fluorophore or the emitted fluorescent signal, a phenomenon known as the inner filter effect. This quenching of the signal can lead to artificially low fluorescence readings.

Q3: What are the spectral properties of this compound that I should be aware of?

Understanding the absorbance and fluorescence spectra of this compound is key to troubleshooting interference. Below is a summary of its key spectral characteristics.

Spectral PropertyWavelength (nm)Reference(s)
Absorbance Maxima (λmax) ~351-354 nm, ~522 nm[4][5]
Fluorescence Emission Weak, around 660 nm

Note: The fluorescence quantum yield of this compound is very low (on the order of 10⁻⁵ to 10⁻⁶), meaning its autofluorescence is weak but can still be a source of background in sensitive assays.

Troubleshooting Guides

Issue 1: High Background Fluorescence in My Assay

If you are observing unusually high background fluorescence, it could be due to the autofluorescence of this compound or other media components.

Troubleshooting Workflow for High Background Fluorescence

start High Background Fluorescence Observed check_media Run a 'Media-Only' Control (media with this compound, no cells or reagents) start->check_media media_fluor Is the media fluorescent at your assay's wavelengths? check_media->media_fluor no_media_fluor Media is not the primary source. Consider other sources of autofluorescence (e.g., cells, other compounds). media_fluor->no_media_fluor No subtract_bg Option 1: Background Subtraction (Measure fluorescence of a 'this compound-only' well and subtract from all readings). media_fluor->subtract_bg Yes change_fluor Option 2: Change Fluorophore Select a fluorophore with excitation and emission wavelengths outside of This compound's absorbance spectrum. media_fluor->change_fluor Yes remove_methyl Option 3: Remove this compound (If permissible for the experiment, use a this compound-free medium or remove it from the sample). media_fluor->remove_methyl Yes end Issue Resolved subtract_bg->end change_fluor->end remove_methyl->end

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Background Subtraction

  • Prepare Control Wells: In a few wells of your microplate, add the same concentration of this compound as in your experimental wells, but without cells or your fluorescent probe.

  • Measure Fluorescence: Read the fluorescence of the entire plate at your assay's excitation and emission wavelengths.

  • Calculate Average Background: Determine the average fluorescence intensity from the "this compound-only" control wells.

  • Subtract Background: Subtract this average background value from the readings of all your experimental wells. Many plate reader software packages have a feature to automate this subtraction.

Issue 2: Lower-Than-Expected Fluorescence Signal (Quenching)

A significant decrease in your expected fluorescence signal may be due to the inner filter effect caused by this compound's absorbance.

Troubleshooting Workflow for Signal Quenching

start Low Fluorescence Signal (Potential Quenching) check_absorbance Measure the absorbance spectrum of your sample containing this compound. start->check_absorbance absorbance_overlap Does the absorbance overlap with your fluorophore's excitation or emission wavelengths? check_absorbance->absorbance_overlap no_overlap Quenching is likely not due to this compound. Investigate other potential quenchers or assay conditions. absorbance_overlap->no_overlap No dilute_sample Option 1: Dilute the Sample (If possible, dilute the sample to reduce the concentration of this compound). absorbance_overlap->dilute_sample Yes change_wavelengths Option 2: Use Red-Shifted Dyes (Choose fluorophores that excite and emit at longer wavelengths, away from This compound's absorbance peaks). absorbance_overlap->change_wavelengths Yes pathlength_correction Option 3: Pathlength Correction (If available on your plate reader, use a pathlength correction feature to normalize for absorbance). absorbance_overlap->pathlength_correction Yes end Issue Resolved dilute_sample->end change_wavelengths->end pathlength_correction->end

Caption: Troubleshooting workflow for fluorescence signal quenching.

Experimental Protocol: Correcting for the Inner Filter Effect

A common method to correct for the inner filter effect involves measuring the absorbance of the sample at the excitation and emission wavelengths and applying a correction factor.

  • Measure Absorbance: In a separate plate or cuvette, measure the absorbance of your sample (containing this compound) at both the excitation (Aex) and emission (Aem) wavelengths of your fluorophore.

  • Calculate Correction Factor: A commonly used formula to correct the observed fluorescence (F_observed) is: F_corrected = F_observed * 10^((Aex + Aem) / 2)

  • Apply Correction: Apply this correction to your fluorescence data. Note that this correction is most accurate for absorbance values below 0.1.

Advanced Topics

This compound in Signaling Pathways

For researchers studying cellular signaling, it's important to be aware of this compound's biological activities, as it can influence the pathways you are investigating.

Nrf2/HO-1 Signaling Pathway

This compound has been shown to protect cells from oxidative stress by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.

MeCbl This compound Nrf2_Keap1 Nrf2-Keap1 (cytosolic) MeCbl->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 (nuclear) Nrf2_Keap1->Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds HO1 HO-1 Expression ARE->HO1 activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's role in the Nrf2/HO-1 pathway.

Erk1/2 and Akt Signaling Pathways

This compound can also promote neuronal survival and regeneration by increasing the activity of the Erk1/2 and Akt signaling pathways.

cluster_0 Methylation Cycle cluster_1 Signaling Cascades cluster_2 Cellular Response MeCbl This compound PI3K PI3K MeCbl->PI3K activates Raf Raf MeCbl->Raf activates Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival MEK MEK Raf->MEK Erk1_2 Erk1/2 MEK->Erk1_2 Neurite_Outgrowth Neurite Outgrowth Erk1_2->Neurite_Outgrowth Erk1_2->Neuronal_Survival

Caption: this compound's influence on Erk1/2 and Akt signaling.

Alternatives to this compound in Cell Culture

If this compound interference is intractable, consider using an alternative form of vitamin B12.

Vitamin B12 FormKey CharacteristicsConsiderations for Use
Cyanocobalamin (B1173554) A synthetic, more stable form of vitamin B12.The body must convert it to the active forms (this compound and adenosylcobalamin). This conversion can be inefficient in some cell types.
Hydroxocobalamin A naturally occurring, active form of B12.It is generally less stable than cyanocobalamin but is readily used by cells. It may be a good alternative when an active form is needed and this compound is problematic.

Experimental Protocol: Preparing a "Vitamin B12-Free" Medium

In some cases, you may need to temporarily remove vitamin B12 from your culture medium.

  • Start with a B12-Free Basal Medium: Many common basal media (e.g., DMEM) do not contain vitamin B12 in their formulation.

  • Use Dialyzed Serum: If your experiment requires serum, use dialyzed fetal bovine serum (FBS) to remove small molecules like vitamin B12.

  • Supplement as Needed: Add back other necessary components that might have been removed during dialysis, being careful not to re-introduce vitamin B12.

  • Wash Cells: Before starting your assay, wash your cells with a B12-free buffer (like PBS) to remove any residual this compound from the growth medium.

Removing this compound from Samples

For cell lysates or other biological samples, you may need to remove this compound before performing a fluorescence assay.

Experimental Protocol: Immunoaffinity Chromatography

  • Sample Preparation: Dilute your sample in a neutral pH buffer, such as phosphate-buffered saline (PBS).

  • Column Equilibration: Equilibrate a vitamin B12 immunoaffinity column with PBS according to the manufacturer's instructions.

  • Sample Loading: Pass your diluted sample through the column. The optimal flow rate is typically 1-3 mL/min.

  • Wash: Wash the column with PBS to remove any unbound components.

  • Collect Flow-Through: The fraction that passes through the column will be depleted of vitamin B12 and can be used for your fluorescence assay.

  • Elution (Optional): If you need to recover the bound this compound, you can elute it with a solvent like methanol.

Disclaimer: The protocols provided here are intended as general guidance. Please refer to the specific instructions for your reagents and instrumentation for optimal results.

References

Technical Support Center: Methylcobalamin Integrity in the Presence of Oxidizing and Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of oxidizing and reducing agents on the integrity of methylcobalamin (B1676134).

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color from red to yellowish-orange after adding a reducing agent. What does this indicate?

A1: A color change from the characteristic red of this compound (which contains Co(III)) to a yellowish-orange hue typically indicates the reduction of the cobalt center from Co(III) to Co(II), forming cob(II)alamin. This is a common observation when this compound interacts with reducing agents. Further degradation can lead to a colorless solution, indicating the cleavage of the corrin (B1236194) ring.

Q2: I observed an unexpected peak in my HPLC chromatogram after incubating this compound with an oxidizing agent. What could this be?

A2: An additional peak in the HPLC analysis of a this compound solution treated with an oxidizing agent is likely a degradation product. A common degradation product is hydroxocobalamin, where the methyl group attached to the cobalt is replaced by a hydroxyl group.[1][2] Depending on the strength of the oxidizing agent and the reaction conditions, other degradation products resulting from the cleavage of the corrin ring may also be present. It is advisable to use a validated stability-indicating HPLC method to properly separate and identify these degradants.[1][3][4]

Q3: Can I use ascorbic acid as an antioxidant to protect my this compound formulation?

A3: No, this is not recommended. While ascorbic acid is a potent antioxidant, it acts as a reducing agent that can degrade this compound. The presence of ascorbic acid can lead to significant losses of this compound, with the rate of degradation being pH-dependent.

Q4: How does pH affect the stability of this compound in the presence of oxidizing and reducing agents?

A4: The stability of this compound is significantly influenced by pH. Generally, it exhibits the highest stability around pH 5. In acidic conditions (e.g., pH 3), this compound is highly unstable and can undergo rapid degradation. The reactivity of oxidizing and reducing agents can also be pH-dependent, thus influencing the overall stability of this compound in a given formulation.

Q5: Are there any stabilizers that can protect this compound from degradation?

A5: Yes, certain excipients can enhance the stability of this compound. For instance, sorbitol has been shown to significantly minimize the degradation of this compound in the presence of agents like ascorbic acid and under conditions of heat and varying pH.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in a multi-component formulation.
  • Possible Cause: Interaction with other components in the formulation that act as reducing or oxidizing agents. For example, some other B vitamins or their degradation products can promote the degradation of this compound.

  • Troubleshooting Steps:

    • Review all components of the formulation for their redox potential.

    • Conduct compatibility studies by analyzing binary mixtures of this compound and each individual component.

    • Use a stability-indicating analytical method, such as RP-HPLC, to monitor the concentration of this compound and the appearance of degradation products over time.

    • Consider the inclusion of a stabilizing agent like sorbitol.

    • Adjust the pH of the formulation to the optimal stability range for this compound (around pH 5).

Issue 2: Inconsistent results in cell culture experiments involving this compound and oxidative stress.
  • Possible Cause: Degradation of this compound in the cell culture medium prior to or during the experiment. This compound is sensitive to light and can be degraded by components in the medium, leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Prepare this compound solutions fresh for each experiment and protect them from light by using amber vials or wrapping containers in aluminum foil.

    • Minimize the exposure of the cell culture medium containing this compound to ambient light.

    • Analyze the concentration of this compound in the medium at the beginning and end of the experiment to assess its stability under the specific experimental conditions.

    • Ensure that other supplements or drugs added to the culture medium are not incompatible with this compound.

Quantitative Data on this compound Degradation

Table 1: Degradation of this compound in the Presence of a Reducing Agent (Ascorbic Acid)

pHSecond-Order Rate Constant (k₂) (M⁻¹ min⁻¹)
5.060.3 x 10⁻²

This table indicates the rate of photodegradation of this compound in the presence of ascorbic acid is highest at pH 5.0.

Table 2: Impact of a Stabilizer (Sorbitol) on this compound Degradation

ConditionDegradation Agent% Degradation of this compound (without Sorbitol)% Degradation of this compound (with Sorbitol)
pH 3-79%12%
-Ascorbic Acid70-76%16%

This table demonstrates the protective effect of sorbitol on this compound stability under acidic conditions and in the presence of ascorbic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound with an Oxidizing Agent (Hydrogen Peroxide)

This protocol is adapted from a stability-indicating RP-HPLC method development study.

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a specific buffer) to obtain a known concentration (e.g., 1 mg/mL). Protect this solution from light.

  • Stress Conditions:

    • To a known volume of the this compound stock solution, add a solution of 3% hydrogen peroxide.

    • Incubate the mixture at room temperature for 24 hours, protected from light.

  • Sample Preparation for Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture. Dilute the aliquot with the mobile phase of the HPLC system to a suitable concentration for analysis.

  • HPLC Analysis:

    • Inject the prepared sample into a validated stability-indicating RP-HPLC system.

    • An exemplary system could use a C18 column with a mobile phase of methanol (B129727) and o-phosphoric acid buffer (pH 2.3) at a flow rate of 1.0 mL/min, with detection at 223 nm.

  • Data Analysis:

    • Quantify the peak area of this compound and any degradation products at each time point.

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed over time.

Visualizations

Methylcobalamin_Degradation_Pathway This compound This compound (Co(III)-CH3) Cob_II_alamin Cob(II)alamin (Co(II)) This compound->Cob_II_alamin Reduction Hydroxocobalamin Hydroxocobalamin (Co(III)-OH) This compound->Hydroxocobalamin Oxidation Reducing_Agent Reducing Agent (e.g., Ascorbic Acid, Thiols) Reducing_Agent->this compound Oxidizing_Agent Oxidizing Agent (e.g., H2O2, HOCl) Oxidizing_Agent->this compound Corrin_Ring_Cleavage Corrin Ring Cleavage Products Cob_II_alamin->Corrin_Ring_Cleavage Further Oxidation Hydroxocobalamin->Corrin_Ring_Cleavage Further Oxidation

Caption: Degradation pathways of this compound by reducing and oxidizing agents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_MeCbl Prepare this compound Stock Solution Mix Mix Solutions & Incubate Prep_MeCbl->Mix Prep_Agent Prepare Oxidizing/ Reducing Agent Solution Prep_Agent->Mix Sampling Withdraw Aliquots at Time Points Mix->Sampling Dilute Dilute Samples Sampling->Dilute HPLC RP-HPLC Analysis Dilute->HPLC Analyze Quantify Peaks & Calculate Degradation HPLC->Analyze

Caption: Workflow for assessing this compound stability with redox agents.

Troubleshooting_Logic Start Unexpected Result in This compound Experiment Check_Color Is there a color change? Start->Check_Color Check_HPLC Are there unexpected -HPLC peaks? Start->Check_HPLC Red_to_Yellow Indicates reduction to Cob(II)alamin Check_Color->Red_to_Yellow Yes Review_Formulation Review formulation for incompatible components Check_Color->Review_Formulation No New_Peak Likely a degradation product (e.g., Hydroxocobalamin) Check_HPLC->New_Peak Yes Protect_from_Light Ensure adequate light protection Check_HPLC->Protect_from_Light No Red_to_Yellow->Review_Formulation New_Peak->Review_Formulation

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

Addressing poor cellular uptake of methylcobalamin in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cellular uptake of methylcobalamin (B1676134) in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for cellular uptake of this compound?

A1: The primary mechanism is receptor-mediated endocytosis. This compound binds to the transport protein transcobalamin II (TCII). This complex then binds to the transcobalamin II receptor (TCII-R), also known as CD320, on the cell surface, triggering internalization.[1]

Q2: Why is the cellular uptake of this compound critical for my experiments?

A2: this compound is the active form of vitamin B12 in the cytoplasm. It is an essential cofactor for methionine synthase, an enzyme crucial for DNA synthesis and methylation reactions.[2] Inadequate uptake can lead to slower cell proliferation, altered metabolic states, and inaccurate experimental outcomes, particularly in studies related to cancer, neuroscience, and drug metabolism.[3]

Q3: Are there alternative, less common uptake mechanisms?

A3: While receptor-mediated endocytosis is the main pathway, some studies suggest the existence of other mechanisms, such as uptake of free vitamin B12 in certain cell types like human skin fibroblasts, though this is generally less efficient.[2]

Q4: How does the cell cycle influence this compound uptake?

A4: The expression of the TCII-R/CD320 is cell-cycle dependent, with the highest expression observed in actively proliferating cells.[4] Cells in a quiescent or stationary phase will exhibit significantly lower receptor expression and consequently, reduced this compound uptake.

Q5: Can the form of cobalamin used in my experiments affect uptake?

A5: While both cyanocobalamin (B1173554) and this compound are taken up via the TCII-R, some studies suggest that hydroxocobalamin, another form of vitamin B12, may be processed and accumulated more rapidly within the cell compared to cyanocobalamin.

Troubleshooting Guide for Poor this compound Uptake

This guide addresses common issues and provides actionable solutions for researchers experiencing low cellular uptake of this compound.

Problem Potential Cause Recommended Solution
Low uptake across all cell lines Suboptimal Cell Health or Culture Conditions: Cells are not in the logarithmic growth phase, leading to low TCII-R/CD320 expression.Ensure cells are seeded at an appropriate density to be in the logarithmic growth phase during the experiment. Monitor cell viability and morphology.
Degradation of this compound: this compound is sensitive to light.Protect this compound solutions from light by using amber tubes and minimizing exposure. Prepare fresh solutions for each experiment.
Inadequate Transcobalamin II (TCII) in Media: Standard cell culture media may lack sufficient TCII for optimal this compound binding and uptake.Supplement the culture medium with purified TCII or use serum-containing medium, as serum is a natural source of TCII.
Low uptake in a specific cell line Low Endogenous TCII-R/CD320 Expression: The cell line inherently expresses low levels of the receptor.Screen for TCII-R/CD320 expression using Western blot or flow cytometry. If expression is low, consider using a different cell line known to have higher expression (e.g., many cancer cell lines).
Cell Line Misidentification or Contamination: The cell line may not be what it is presumed to be, or it could be contaminated with another cell type that has low uptake.Perform cell line authentication using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination.
Inconsistent uptake between experiments Variability in Cell Passage Number: High passage numbers can lead to phenotypic drift, including altered receptor expression.Use cells within a consistent and low passage number range for all experiments.
Inconsistent Seeding Density: As TCII-R/CD320 expression is linked to cell proliferation, variations in initial cell density can lead to different uptake efficiencies.Standardize the seeding density for all experiments.
No detectable uptake Assay-related Issues: Problems with the experimental protocol, such as incorrect buffer composition or issues with radiolabel detection.Review and optimize the uptake assay protocol. Ensure all reagents are correctly prepared and that the detection method is functioning properly.
Presence of Uptake Inhibitors: The experimental compound or vehicle may be interfering with receptor binding or internalization.Include appropriate vehicle controls to rule out inhibitory effects.

Quantitative Data: TCII-R/CD320 Expression in Cancer Cell Lines

The expression of the transcobalamin II receptor (TCII-R/CD320) is often upregulated in cancer cells to meet their high metabolic demands. The following table summarizes relative TCII-R/CD320 expression levels in various cancer cell lines, which can be a useful reference when selecting a cell line for this compound uptake studies.

Cancer Type Cell Line Relative TCII-R/CD320 Expression
Breast CancerMDA-MB-231-LM2High
Breast CancerBT549Moderate to High
LeukemiaK-562High
Liver Cancer-Upregulated in tumor tissues compared to normal tissues
Various Cancers-Generally upregulated in leukemia, lymphoma, ovarian, lung, bone, thyroid, colon, and prostate cancers

Experimental Protocols

Quantification of this compound Uptake using Radiolabeled [57Co]-Cobalamin

This protocol describes a method to quantify the cellular uptake of this compound using a radiolabeled analog.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • [57Co]-Cyanocobalamin (can be substituted with [57Co]-methylcobalamin if available)

  • Purified human transcobalamin II (TCII)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight.

  • Preparation of Radiolabeled Complex: Prepare the [57Co]-Cobalamin-TCII complex by incubating [57Co]-Cobalamin with a molar excess of TCII in serum-free medium for 1 hour at 37°C.

  • Uptake Assay:

    • Wash the cells twice with warm PBS.

    • Add the medium containing the [57Co]-Cobalamin-TCII complex to each well.

    • Incubate for the desired time points (e.g., 1, 2, 4 hours) at 37°C.

    • To determine non-specific binding, include a control well with a large excess of unlabeled this compound.

  • Cell Lysis and Scintillation Counting:

    • At each time point, wash the cells three times with ice-cold PBS to stop the uptake.

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

    • Calculate the specific uptake as counts per minute (CPM) per milligram of protein.

    • Subtract the non-specific binding to determine the specific uptake.

Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of intracellular this compound using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cultured cells

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., 13C-labeled this compound)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis:

    • Culture cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in a known volume of ice-cold methanol containing the internal standard.

    • Lyse the cells by sonication on ice.

  • Sample Preparation:

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted this compound.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound from other cellular components using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

    • Normalize the results to the initial cell number or total protein content.

Visualizations

Signaling Pathway for TCII-R/CD320 Expression

TCII_R_Regulation cluster_0 Cell Proliferation Signals cluster_1 Transcription Factors cluster_2 Gene Expression cluster_3 Cellular Response Proliferation Growth Factors, Mitogens MZF1 MZF-1/RREB-1 Proliferation->MZF1 + AP1 AP-1 Proliferation->AP1 + TCblR_Gene TCII-R/CD320 Gene MZF1->TCblR_Gene + AP1->TCblR_Gene - TCblR_Protein TCII-R/CD320 Protein TCblR_Gene->TCblR_Protein Uptake This compound Uptake TCblR_Protein->Uptake Uptake_Workflow A 1. Seed cells in 6-well plates B 2. Prepare [57Co]-Cbl-TCII complex A->B C 3. Wash cells and add complex B->C D 4. Incubate at 37°C C->D E 5. Wash cells with ice-cold PBS D->E F 6. Lyse cells E->F G 7. Scintillation counting F->G H 8. Quantify protein and normalize G->H Troubleshooting_Logic Start Poor this compound Uptake Check_Health Check Cell Health & Growth Phase Start->Check_Health Check_Receptor Assess TCII-R/CD320 Expression Check_Health->Check_Receptor Optimal Optimize_Culture Optimize Culture Conditions Check_Health->Optimize_Culture Suboptimal Check_Media Evaluate Media Composition (TCII) Check_Receptor->Check_Media Sufficient Expression Change_Cell_Line Consider Different Cell Line Check_Receptor->Change_Cell_Line Low Expression Check_Protocol Review Assay Protocol Check_Media->Check_Protocol Sufficient Supplement_Media Supplement with TCII/ Use Serum Check_Media->Supplement_Media Deficient Refine_Assay Refine Assay Parameters Check_Protocol->Refine_Assay Potential Issues

References

How to avoid methylcobalamin conversion to hydroxocobalamin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the conversion of methylcobalamin (B1676134) to hydroxocobalamin (B81358) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation to hydroxocobalamin?

A1: The primary cause of this compound degradation is exposure to light, a process known as photolysis.[1][2][3] When in solution, this compound is extremely sensitive to ambient and fluorescent laboratory lighting, which can lead to the cleavage of the cobalt-carbon bond and subsequent conversion to hydroxocobalamin.[1][2]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, solid crystalline this compound should be stored at -20°C in a light-protected container. Aqueous solutions of this compound should be stored at room temperature (20°C to 25°C), protected from light. It is crucial to minimize light exposure during all handling and storage steps.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound in solution is pH-dependent. The highest stability is observed at a pH of approximately 5. The compound is susceptible to hydrolysis under both acidic and alkaline conditions, with the least stability at pH 2.

Q4: Can I shake or sonicate a this compound solution to dissolve it?

A4: No, this compound is sensitive to mechanical shock. Shaking, sonicating, or rapid stirring can lead to its degradation. To dissolve this compound, gentle swirling or slow stirring is recommended.

Q5: Does this compound degrade even when protected from light?

A5: Yes, studies have shown that this compound in aqueous and methanol (B129727) solutions can spontaneously convert to hydroxocobalamin at room temperature, even when completely protected from light. Therefore, it is advisable to use freshly prepared solutions whenever possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of red color in this compound solution. Exposure to light.Immediately protect the solution from all light sources. Work under red light or in a darkened environment. Use amber or opaque containers for storage and transport.
Unexpectedly low potency of this compound in an assay. Degradation due to improper storage or handling.Review storage conditions, ensuring protection from light and appropriate temperature. Confirm that gentle mixing techniques were used. Prepare fresh solutions for critical experiments.
Presence of a secondary peak corresponding to hydroxocobalamin in HPLC analysis. Conversion of this compound.This confirms degradation. To minimize this, follow all recommended light protection, temperature, pH, and handling procedures. For quantitative analysis, consider co-quantifying both this compound and hydroxocobalamin.
Inconsistent experimental results using this compound. Variable degradation of the stock solution.Prepare fresh this compound solutions for each experiment or a series of related experiments. Avoid using solutions that have been stored for extended periods, even if protected from light.

Quantitative Data Summary

The following table summarizes the stability of this compound under various conditions.

Condition Parameter Observation Citation
Light Exposure Fluorescent Lab Light (in solution)44.1% decline in potency after 5 minutes. 67.7% decline after 10 minutes.
Blue Light vs. Fluorescent LightLess degradation observed under blue light compared to fluorescent light.
Temperature 80°C (in the dark)Minimal breakdown after several hours.
100°C - 121°CIncreased degradation with increasing temperature.
Room Temperature (20-25°C)Recommended storage temperature for solutions, with light protection.
pH pH 2Least stable.
pH 5Most stable.
Acidic and Alkaline ConditionsSusceptible to hydrolysis.
Spontaneous Conversion Aqueous Solution (room temp, dark)Spontaneous conversion to hydroxocobalamin occurs over time.

Experimental Protocols

Protocol: Assessment of this compound Photostability in Solution

Objective: To determine the rate of this compound conversion to hydroxocobalamin upon exposure to a specific light source.

Materials:

  • This compound reference standard

  • Solvent (e.g., deionized water, saline)

  • Clear and amber glass vials

  • Calibrated light source (e.g., fluorescent lamp with known lux)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • HPLC column suitable for cobalamin separation (e.g., C18)

  • Mobile phase (e.g., methanol/water gradient)

  • Hydroxocobalamin reference standard

Methodology:

  • Preparation of Stock Solution: In a darkened room or under red light, accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into both clear and amber glass vials. The amber vials will serve as the dark control.

  • Light Exposure: Place the clear vials at a fixed distance from the calibrated light source. Record the light intensity (lux).

  • Time Points: At predetermined time intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes), remove one clear vial and one amber vial.

  • HPLC Analysis: Immediately analyze the samples by HPLC.

    • Injection Volume: 20 µL

    • Detection Wavelength: 351 nm (for this compound) and 350 nm (for hydroxocobalamin) are commonly used wavelengths.

    • Quantification: Calculate the concentration of this compound and hydroxocobalamin in each sample against their respective reference standard calibration curves.

  • Data Analysis: Plot the concentration of this compound and hydroxocobalamin as a function of time for both the light-exposed and dark control samples. Calculate the degradation rate constant.

Visualizations

This compound to Hydroxocobalamin Conversion Pathway

G This compound This compound (Active Form) Hydroxocobalamin Hydroxocobalamin (Degradation Product) This compound->Hydroxocobalamin Conversion Factors Degradation Factors Factors->this compound Light Light (Photolysis) Light->Factors Heat Heat Heat->Factors pH Extreme pH (Acidic/Alkaline) pH->Factors Shock Mechanical Shock Shock->Factors

Caption: Factors leading to the conversion of this compound.

Experimental Workflow for Stability Testing

G cluster_prep Preparation (Under Red Light) cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Clear & Amber Vials prep_stock->aliquot light_expose Expose Clear Vials to Light Source aliquot->light_expose dark_control Keep Amber Vials in Darkness aliquot->dark_control sampling Sample at Time Intervals light_expose->sampling dark_control->sampling hplc HPLC Analysis sampling->hplc quantify Quantify this compound & Hydroxocobalamin hplc->quantify

Caption: Workflow for assessing the photostability of this compound.

References

Technical Support Center: Best Practices for Handling and Storing Light-Sensitive Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of light-sensitive methylcobalamin (B1676134) to ensure experimental accuracy and product stability.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered light-sensitive?

A1: this compound is highly photolabile due to the cobalt-carbon bond in its structure. Exposure to light, particularly fluorescent and daylight, can cause this bond to break, leading to the degradation of the molecule.[1][2][3][4] The primary degradation product is hydroxocobalamin (B81358).[1]

Q2: What is the primary degradation product of this compound upon light exposure?

A2: The main degradation product of this compound when exposed to light is hydroxocobalamin. This occurs through the homolytic cleavage of the cobalt-carbon bond.

Q3: How quickly does this compound degrade under normal laboratory lighting?

A3: Degradation can be rapid. Studies have shown that under typical fluorescent laboratory lighting, a solution of this compound in a clear glass vial can lose over 40% of its potency within 5 minutes, and over 80% within 15 minutes.

Q4: What type of lighting is safest to work with this compound?

A4: To minimize degradation, it is recommended to work under subdued light. Some studies suggest that blue light causes less degradation compared to fluorescent light. Working under a red light has also been shown to be effective in preventing potency decline.

Q5: What are the ideal storage conditions for this compound?

A5: this compound should be stored in a dry, cool place, ideally at room temperature (between 20°C and 25°C). It is crucial to protect it from light by storing it in its original carton or using amber, light-resistant vials.

Q6: Is this compound sensitive to heat?

A6: this compound is surprisingly resistant to heat. It can be held at 80°C for several hours in the dark with minimal breakdown. However, prolonged exposure to high temperatures during autoclaving can lead to some degradation.

Q7: Is this compound sensitive to pH changes?

A7: Yes, this compound's stability is pH-dependent. It exhibits the highest stability at a pH of 5 and is least stable at a pH of 2.

Q8: Are there any other factors besides light that can degrade this compound?

A8: Yes, this compound is very sensitive to mechanical shock. It should not be shaken, sonicated, or rapidly mixed. Gentle swirling or slow stirring is recommended for dissolution.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in experiments.

  • Possible Cause: Degradation of this compound due to light exposure during handling.

  • Solution:

    • Work in a darkroom or under a safelight. Use a red or blue light source, as these have been shown to cause less degradation.

    • Use light-protective labware. Prepare solutions in amber or opaque volumetric flasks and store them in light-resistant containers. Wrapping glassware in aluminum foil is also an effective, though less convenient, option.

    • Minimize exposure time. Prepare solutions immediately before use and minimize the time they are exposed to any light source.

Issue 2: Appearance of a new peak during HPLC analysis.

  • Possible Cause: A new peak, often appearing after the this compound peak, is likely a degradation product, most commonly hydroxocobalamin.

  • Solution:

    • Confirm the identity of the new peak. This can be done by comparing its retention time to a hydroxocobalamin standard or by using mass spectrometry to determine its molecular weight (approximately 665.78 amu).

    • Review handling procedures. If the degradation product is present, reassess all handling and storage steps to identify and eliminate sources of light exposure.

Issue 3: Difficulty dissolving this compound powder.

  • Possible Cause: Fear of degradation may lead to overly cautious mixing.

  • Solution:

    • Avoid vigorous mixing. Do not sonicate or shake the solution.

    • Use gentle methods. Slowly stir with a magnetic stirrer on a low setting or gently swirl the container to dissolve the powder. The dry powder form is relatively stable in normal room light, so this step can be performed before complete light exclusion is necessary for the solution.

Data Presentation

Table 1: Photodegradation of this compound Under Different Light Conditions

Light SourceExposure Time (minutes)Potency Decline (%)Reference
Fluorescent Lighting544.1%
Fluorescent Lighting1067.7%
Fluorescent Lighting1583.3%
Bright Light (1,000 lux)240 (4 hours)~50%

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

  • Environment: Perform all steps in a darkroom or under a red safelight to prevent photodegradation.

  • Materials:

    • This compound powder

    • Amber volumetric flask

    • Solvent (e.g., deionized water, mobile phase)

    • Magnetic stirrer and stir bar (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder. This can be done in normal room light as the powder is more stable than the solution.

    • Transfer the powder to an amber volumetric flask.

    • Add a portion of the solvent to the flask.

    • Gently swirl the flask or use a magnetic stirrer on a low setting to dissolve the powder completely. Avoid sonication or vigorous shaking.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Store the solution in the dark and use it as soon as possible.

Protocol 2: Stability Analysis by RP-HPLC

This protocol is a general guideline. Specific parameters may need to be optimized for your system.

  • Chromatographic System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical. The pH of the buffer is often adjusted to be slightly acidic (e.g., pH 3.5-3.8).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at various wavelengths, with 220 nm, 248 nm, and 376 nm being reported.

  • Procedure:

    • Prepare this compound solutions as described in Protocol 1.

    • Expose the sample solutions to the desired light conditions for a specified duration. Keep a control sample protected from light.

    • Inject the control and exposed samples into the HPLC system.

    • Monitor the chromatograms for a decrease in the area of the this compound peak and the appearance of new peaks, such as hydroxocobalamin.

    • Quantify the degradation by comparing the peak areas of the exposed samples to the control.

Visualizations

Photodegradation_Pathway This compound This compound Hydroxocobalamin Hydroxocobalamin This compound->Hydroxocobalamin Light Exposure (Homolytic Cleavage) Methyl_Radical Methyl_Radical This compound->Methyl_Radical Light Exposure (Homolytic Cleavage)

Caption: Photodegradation of this compound.

Experimental_Workflow cluster_prep Preparation (Low Light/Red Light) cluster_exposure Experiment cluster_analysis Analysis Weigh Weigh Powder Dissolve Gently Dissolve in Amber Flask Weigh->Dissolve Expose Expose to Light Source Dissolve->Expose Control Keep Control in Dark Dissolve->Control Inject Inject into HPLC Expose->Inject Control->Inject Analyze Analyze Chromatogram Inject->Analyze

Caption: Workflow for this compound stability testing.

Troubleshooting_Guide Start Inconsistent Results? Check_HPLC New Peaks in HPLC? Start->Check_HPLC Check_Handling Review Handling Procedures Check_HPLC->Check_Handling Yes Check_Storage Review Storage Conditions Check_HPLC->Check_Storage No Implement_Low_Light Implement Low/Red Light Conditions Check_Handling->Implement_Low_Light Use_Amberware Use Amber/Opaque Labware Check_Storage->Use_Amberware

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Methylcobalamin Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for overcoming solubility issues with methylcobalamin (B1676134) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

A1: this compound, a dark red crystalline solid, is sparingly to slightly soluble in many common organic solvents.[1][2] It is soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] However, it is practically insoluble in acetonitrile (B52724) and acetone.[1][4]

Q2: I'm seeing conflicting solubility data for DMSO. What is the correct value?

A2: Different sources report varying solubility values for this compound in DMSO, ranging from approximately 5 mg/mL to as high as 100 mg/mL. This discrepancy can be due to factors such as the purity of the this compound, the water content of the DMSO, temperature, and the use of techniques like sonication to aid dissolution. For instance, moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.

Q3: Why is my this compound not dissolving completely, even in a recommended solvent?

A3: Several factors can hinder dissolution. These include:

  • Solvent Purity: The presence of water or other impurities in the organic solvent can significantly decrease solubility.

  • Temperature: Solubility is often temperature-dependent. Gently warming the solution may help, but be cautious as this compound can be sensitive to high temperatures.

  • Particle Size: The crystalline form of the solid can affect the rate of dissolution.

  • Light Exposure: this compound is sensitive to light and can degrade, which may affect its solubility. It is recommended to work in the dark or use light-resistant vessels.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be an effective strategy. For example, a mixture of DMSO and PEG300, Tween-80, and saline has been used to achieve a concentration of 18.75 mg/mL. Another approach involves using DMSO with SBE-β-CD in saline or corn oil.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventReported SolubilityCitation(s)
Dimethyl Sulfoxide (DMSO)~ 5 mg/mL
≥ 53.5 mg/mL
100 mg/mL (fresh DMSO recommended)
Ethanol (EtOH)~ 3 mg/mL
≥ 2.75 mg/mL (with ultrasonic)
Slightly soluble
Dimethylformamide (DMF)~ 2 mg/mL
MethanolSparingly soluble
WaterSparingly soluble / Partially soluble
~ 3 mg/mL in PBS (pH 7.2)
AcetonitrilePractically insoluble
AcetoneInsoluble

Experimental Protocols

Protocol 1: Standard Method for Preparing a this compound Stock Solution

This protocol describes the standard procedure for dissolving this compound in an organic solvent.

  • Preparation: Weigh the desired amount of crystalline this compound in a light-resistant container.

  • Solvent Addition: Add the solvent of choice (e.g., fresh, anhydrous DMSO) to the this compound.

  • Inert Gas Purge: Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can degrade the this compound.

  • Dissolution: Agitate the mixture. If necessary, use a vortex mixer or an ultrasonic bath to facilitate dissolution.

  • Storage: Store the resulting stock solution at -20°C for long-term stability (up to a year in some cases) or for no more than one day if it's an aqueous solution. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Solubility with a Co-Solvent System

This protocol provides a method for achieving a higher concentration of this compound using a co-solvent system.

  • Initial Dissolution: Dissolve the this compound in 10% DMSO.

  • Sequential Addition: Add the following solvents one by one, ensuring the solution is clear after each addition:

    • 40% PEG300

    • 5% Tween-80

    • 45% saline

  • Final Concentration: This method can achieve a solubility of up to 18.75 mg/mL.

  • Storage: Store the solution appropriately, protected from light.

Troubleshooting Guide

Issue: My this compound precipitates out of solution after initial dissolution.

  • Possible Cause: The solution may be supersaturated, or the temperature may have dropped, causing the solubility to decrease. The solvent might have absorbed moisture, which is a known issue with DMSO.

  • Solution:

    • Try gently warming the solution while stirring.

    • Ensure your solvent is anhydrous and fresh.

    • Consider preparing a more dilute solution.

    • For biological experiments, make further dilutions of the stock solution into aqueous buffers or isotonic saline just before use.

Issue: The color of my this compound solution has changed from deep red to a different shade.

  • Possible Cause: this compound is sensitive to light and can degrade into other compounds, such as hydroxocobalamin, which may have a different color. The pH of the solution can also affect its stability.

  • Solution:

    • Always handle this compound and its solutions in low-light conditions or using amber-colored vials.

    • Ensure the pH of your final solution is within a stable range for this compound if you are making aqueous dilutions.

    • Prepare fresh solutions before your experiment to minimize degradation.

Issue: I am experiencing low recovery of this compound after attempting to dissolve it.

  • Possible Cause: This could be due to incomplete dissolution or degradation during the process.

  • Solution:

    • Use an ultrasonic bath to ensure maximum dissolution.

    • Minimize exposure to light and heat.

    • Purge the solvent with an inert gas to prevent oxidative degradation.

    • Verify the purity of your this compound solid.

Visualizations

experimental_workflow start Start: Weigh This compound Solid add_solvent Add Organic Solvent (e.g., fresh DMSO) start->add_solvent purge Purge with Inert Gas add_solvent->purge dissolve Agitate / Sonicate to Dissolve purge->dissolve check_sol Is it fully dissolved? dissolve->check_sol troubleshoot Troubleshoot: - Gently warm - Use co-solvent - Check solvent purity check_sol->troubleshoot No store Store Solution (Protected from light, -20°C) check_sol->store Yes troubleshoot->dissolve end End: Ready for Use store->end

Caption: Workflow for dissolving this compound.

troubleshooting_workflow start Problem: This compound Solubility Issue q1 Is the solution precipitating? start->q1 a1 Possible Causes: - Supersaturation - Low Temperature - Solvent Moisture q1->a1 Yes q2 Has the solution changed color? q1->q2 No s1 Solutions: - Gently warm - Use fresh/anhydrous solvent - Prepare a more dilute solution a1->s1 a2 Possible Cause: - Light-induced degradation - pH instability q2->a2 Yes q3 Is the recovery low? q2->q3 No s2 Solutions: - Work in low light / use amber vials - Buffer pH if aqueous - Prepare fresh solutions a2->s2 a3 Possible Causes: - Incomplete dissolution - Degradation q3->a3 Yes s3 Solutions: - Use sonication - Minimize light/heat exposure - Purge with inert gas a3->s3

Caption: Troubleshooting decision tree for solubility issues.

stability_factors center This compound Stability light Light Exposure (UV, Fluorescent) center->light temp Temperature center->temp ph pH Level center->ph oxygen Oxygen center->oxygen impurities Solvent Purity (e.g., water) center->impurities degradation Degradation (e.g., to Hydroxocobalamin) light->degradation temp->degradation ph->degradation oxygen->degradation loss Loss of Potency & Reduced Solubility impurities->loss degradation->loss

Caption: Factors affecting this compound stability.

References

Minimizing methylcobalamin degradation during sample preparation for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing methylcobalamin (B1676134) degradation during sample preparation for High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is a highly sensitive molecule, and its degradation is primarily caused by four main factors:

  • Light: Exposure to light, especially UV and fluorescent light, is the most significant factor leading to the rapid degradation of this compound. This process, known as photolysis, involves the homolytic cleavage of the cobalt-carbon bond, converting this compound to hydroxocobalamin.[1][2][3]

  • pH: this compound is most stable in a slightly acidic to neutral pH range, typically around pH 4.0-5.0. It is highly susceptible to degradation in strongly acidic (pH < 4) and alkaline (pH > 7) conditions.

  • Temperature: While less critical than light exposure, elevated temperatures can accelerate the degradation of this compound.[4] It is advisable to keep samples cool throughout the preparation process.

  • Oxidizing Agents and Other B-Vitamins: The presence of oxidizing agents can lead to the degradation of this compound. Additionally, co-existence with other B-vitamins, such as thiamine (B1217682) and niacin, can also contribute to its instability.

Q2: What is the main degradation product of this compound, and why is it important to prevent its formation?

A2: The primary degradation product of this compound is hydroxocobalamin.[1] This conversion occurs mainly through photolysis, where light energy cleaves the methyl group from the cobalt atom in the corrin (B1236194) ring. Preventing this degradation is crucial as it leads to an underestimation of the actual this compound concentration in the sample, resulting in inaccurate and unreliable data.

Q3: What immediate precautions can I take to minimize degradation upon sample collection?

A3: To minimize degradation from the moment of collection, especially for biological samples, the following precautions are essential:

  • Use amber or opaque collection tubes to protect the sample from light.

  • If transparent tubes are used, they should be immediately wrapped in aluminum foil.

  • Process the samples under subdued or red light.

  • Keep the samples on ice or refrigerated during transport and short-term storage.

  • For blood samples, prompt separation of plasma or serum is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and HPLC analysis of this compound.

Issue Potential Cause Recommended Solution
Low or no this compound peak detected Sample exposure to light.Work under red or low-level incandescent light. Use amber vials and cover all glassware with aluminum foil.
Incorrect sample pH.Ensure the pH of the sample and all solutions are maintained between 4.0 and 5.0.
High temperature during processing.Keep samples on ice during extraction and sonication. Use a refrigerated autosampler if possible.
Peak tailing Interaction of this compound with active sites on the HPLC column.Use a column with good end-capping. Adjust the mobile phase pH to be slightly acidic (e.g., pH 3.5-4.5 with phosphoric acid).
Column contamination.Flush the column with a strong solvent like methanol (B129727) or acetonitrile. If the problem persists, replace the column.
Peak fronting Sample overload.Dilute the sample or reduce the injection volume.
Sample solvent incompatible with the mobile phase.Dissolve or dilute the final sample extract in the mobile phase.
Ghost peaks Contamination in the HPLC system or mobile phase.Flush the entire HPLC system, including the injector and detector, with a strong solvent. Prepare fresh mobile phase.
Inconsistent retention times Fluctuations in pump flow rate or temperature.Ensure the HPLC pump is delivering a stable flow rate. Use a column oven to maintain a consistent temperature.
Improper mobile phase preparation.Prepare the mobile phase accurately and degas it thoroughly before use.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various conditions.

Table 1: Effect of Light Exposure on this compound Stability

Light SourceExposure Time% DegradationReference
Fluorescent Light60 minutesMaximum degradation observed
Blue Light60 minutesMinimum degradation observed
Bright Light (1,000 lux)4 hours~50%

Table 2: Effect of pH on this compound Stability

pHCondition% DegradationReference
280°CHighest degradation rate
580°CHighest stability
> 780°CSignificant degradation

Experimental Protocols

Protocol 1: Extraction of this compound from Pharmaceutical Capsules

  • Sample Preparation: Accurately weigh the contents of 20 capsules and calculate the average weight. Take a portion of the powdered content equivalent to a specific amount of this compound (e.g., 30 mg).

  • Dissolution: Transfer the powder to a 100 mL light-resistant volumetric flask. Add the mobile phase as the diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Make up the volume to the mark with the mobile phase. Pipette a suitable aliquot of this solution into another light-resistant volumetric flask and dilute further with the mobile phase to achieve the desired concentration for HPLC analysis.

  • Filtration: Filter the final solution through a 0.45 µm filter before injection into the HPLC system.

Protocol 2: Extraction of this compound from Plasma/Serum

  • Pre-analytical Handling: Collect blood in amber EDTA or heparin tubes. Centrifuge at 4°C to separate plasma/serum as soon as possible. All subsequent steps must be performed under red or subdued light.

  • Protein Precipitation: To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of an internal standard solution (if used). Add 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortex for 2 minutes to precipitate proteins.

  • Further Precipitation: Add 100 µL of 0.2 M Zinc sulfate (B86663) and vortex again. Let the sample stand at -20°C for 10 minutes.

  • Centrifugation: Centrifuge the sample at 16,000 g for 10 minutes at 4°C.

  • Collection and Analysis: Carefully transfer the supernatant to an amber HPLC vial for analysis.

Protocol 3: Preparation of this compound Standard Solutions

  • Stock Solution Preparation: Accurately weigh a suitable amount (e.g., 10 mg) of this compound working standard and transfer it to a 10 mL amber volumetric flask. Dissolve and make up the volume with the mobile phase to get a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 1-50 µg/mL).

  • Storage: Store all standard solutions in amber vials at 4°C and use them within a specified period, as their stability should be verified.

Visualizations

Degradation_Pathway This compound This compound (Active Form) Light Light (hv) (e.g., UV, Fluorescent) Cleavage Homolytic Cleavage of Co-C bond This compound->Cleavage Undergoes Light->Cleavage Initiates Hydroxocobalamin Hydroxocobalamin (Degradation Product) Cleavage->Hydroxocobalamin Results in

Figure 1. Photolytic Degradation Pathway of this compound.

Experimental_Workflow cluster_sample_collection 1. Sample Collection cluster_preparation 2. Sample Preparation cluster_analysis 3. HPLC Analysis Collection Collect Sample (e.g., Blood, Pharmaceutical) Protection1 Protect from Light (Amber vials/foil) Collection->Protection1 Extraction Extraction / Dissolution (pH 4-5, low temp) Protection1->Extraction Protection2 Work under Subdued Light Extraction->Protection2 Filtration Filtration (0.45 µm) Protection2->Filtration Injection Inject into HPLC Filtration->Injection Detection Detection Injection->Detection

Figure 2. General Experimental Workflow for this compound Analysis.

Troubleshooting_Tree Start HPLC Analysis Issue PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes, Fronting NoPeak Low/No Peak? RetentionTime->NoPeak No CheckFlowTemp Check Flow Rate & Temp. RetentionTime->CheckFlowTemp Yes CheckProtection Review Light/Temp/pH Protection NoPeak->CheckProtection Yes CheckColumn Check Column & Mobile Phase pH Tailing->CheckColumn CheckConcentration Check Sample Concentration Fronting->CheckConcentration

Figure 3. Troubleshooting Decision Tree for this compound HPLC Analysis.

References

Identifying and mitigating adverse reactions to methylcobalamin in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcobalamin (B1676134) (a form of vitamin B12) in cell culture.

Frequently Asked Questions (FAQs)

Is this compound cytotoxic to cells in culture?

Generally, this compound is not considered cytotoxic to most cell lines and can even exhibit protective effects against certain types of cellular stress. However, some studies have reported that at high concentrations, this compound can inhibit the proliferation of specific cancer cell lines. It is important to determine the optimal concentration for your specific cell line and experimental conditions.

What are the signs of an adverse reaction to this compound in my cell culture?

Adverse reactions to this compound are uncommon, but if they occur, you might observe:

  • Reduced cell viability or proliferation: A noticeable decrease in the rate of cell growth compared to control cultures.

  • Changes in cell morphology: Cells may appear rounded, detached, or show signs of stress.

  • Increased apoptosis or necrosis: A higher percentage of cell death observed through assays like Annexin V/PI staining.

  • Precipitation in the culture medium: This may indicate instability of this compound or interactions with other media components.

Why are my experimental results with this compound inconsistent?

Inconsistent results are often linked to the instability of this compound. It is highly sensitive to light and can degrade under certain pH conditions.[1][2] Exposure to light can lead to the conversion of this compound to hydroxocobalamin, which may have different biological effects in your experimental system.[1] To ensure consistency, it is crucial to protect this compound solutions and supplemented media from light at all times.

What is the recommended concentration of this compound to use in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific application. It is recommended to perform a dose-response experiment to determine the ideal concentration for your experimental setup.

How should I prepare and store this compound solutions for cell culture?

To ensure the stability and efficacy of this compound:

  • Preparation: Dissolve this compound powder in a suitable solvent (e.g., sterile water or PBS) in a dark environment or under red light.

  • Storage: Store stock solutions in light-protected containers (e.g., amber tubes) at -20°C or -80°C for long-term storage. For short-term use, solutions can be stored at 4°C, protected from light.

  • Media Supplementation: Add this compound to the cell culture medium immediately before use and avoid exposing the supplemented medium to light.

Troubleshooting Guides

Problem 1: Decreased Cell Viability or Proliferation

If you observe a decrease in cell viability or proliferation after adding this compound, follow this troubleshooting workflow:

Troubleshooting Workflow for Decreased Cell Viability

start Start: Decreased Cell Viability Observed check_concentration Is the this compound concentration too high? start->check_concentration dose_response Perform a dose-response experiment (e.g., MTT assay) to determine the optimal concentration. check_concentration->dose_response Yes check_degradation Could this compound have degraded into a toxic byproduct? check_concentration->check_degradation No dose_response->check_degradation light_protection Review handling procedures. Ensure all solutions and media were protected from light. check_degradation->light_protection Yes check_media_interaction Is there a potential interaction with other media components? check_degradation->check_media_interaction No light_protection->check_media_interaction test_components Test this compound in basal media without other supplements to isolate the effect. check_media_interaction->test_components Yes cell_line_sensitivity Is the cell line particularly sensitive to cobalamin? check_media_interaction->cell_line_sensitivity No test_components->cell_line_sensitivity literature_review Review literature for known sensitivities of your cell line. cell_line_sensitivity->literature_review Yes end End: Identify and resolve the cause cell_line_sensitivity->end No literature_review->end This compound This compound Receptor Growth Factor Receptor This compound->Receptor Activates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates start Start: Suspected Apoptosis treat_cells Treat cells with this compound (include positive and negative controls) start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS and resuspend in Annexin V binding buffer harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Quantify live, apoptotic, and necrotic cell populations flow_cytometry->analyze_data end End: Determine Apoptosis Level analyze_data->end This compound This compound ROS Reduced Oxidative Stress This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociates Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to HO1 HO-1 ARE->HO1 Induces expression of Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response Promotes

References

Validation & Comparative

A Comparative In Vivo Bioavailability Analysis: Methylcobalamin vs. Cyanocobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bioavailability of two common forms of vitamin B12: methylcobalamin (B1676134) and cyanocobalamin (B1173554). The information presented is based on available scientific literature and is intended to assist researchers and drug development professionals in making informed decisions. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

The debate over the superior bioavailability of this compound versus cyanocobalamin is ongoing, with scientific studies presenting conflicting results. Some studies suggest that cyanocobalamin, a synthetic and more stable form of vitamin B12, is better absorbed, while others indicate that this compound, a naturally occurring form, may be better retained by the body.[1] Ultimately, both forms are converted into the metabolically active coenzymes, this compound and adenosylcobalamin, within the body. Factors such as age and genetics may also influence the absorption and bioavailability of these compounds.[1]

Quantitative Data Summary

Direct head-to-head comparisons of classic pharmacokinetic parameters (Cmax, Tmax, AUC) for oral supplementation of this compound and cyanocobalamin are limited in publicly available literature. However, several studies provide valuable quantitative insights into their comparative bioavailability through other metrics.

ParameterThis compoundCyanocobalaminStudy Details
Median Holotranscobalamin (Active B12) Levels 78.5 pg/mL150 pg/mLA study involving 42 vegan adults. Holotranscobalamin is the active form of B12 transported to cells.[2]
Absorption of a 1-mcg dose ~44%~49%This study suggests a slightly higher absorption rate for cyanocobalamin at a low dose.[1]
Urinary Excretion Lower~3 times higher than this compoundHigher urinary excretion of cyanocobalamin suggests that this compound may have a higher retention rate in the body.[1]
Tmax (Time to maximum concentration) Not available in a direct comparative study6.83 hoursFrom a study on a commercial 5-mg oral cyanocobalamin formulation.

Metabolic Pathway

Both this compound and cyanocobalamin undergo intracellular conversion to become the two active forms of vitamin B12 in the human body: this compound (in the cytosol) and adenosylcobalamin (in the mitochondria). Cyanocobalamin first has its cyanide group removed, a process that is not required for this compound.

cluster_ingestion Oral Ingestion cluster_absorption Intestinal Absorption cluster_cellular_conversion Intracellular Conversion Methylcobalamin_ingested This compound Cobalamin_core Cobalamin (Core Molecule) Methylcobalamin_ingested->Cobalamin_core Methyl group removed Cyanocobalamin_ingested Cyanocobalamin Cyanocobalamin_ingested->Cobalamin_core Cyanide group removed Methylcobalamin_active This compound (Active Coenzyme) Cobalamin_core->Methylcobalamin_active Adenosylcobalamin_active Adenosylcobalamin (Active Coenzyme) Cobalamin_core->Adenosylcobalamin_active cluster_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection & Analysis Recruitment Subject Recruitment (Healthy Volunteers) Baseline Baseline Blood Sampling (B12, HoloTC, MMA, Homocysteine) Recruitment->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization GroupA Group A: Oral this compound Randomization->GroupA GroupB Group B: Oral Cyanocobalamin Randomization->GroupB Sampling Serial Blood Sampling (0-72 hours) GroupA->Sampling GroupB->Sampling Analysis Bioanalytical Analysis (LC-MS/MS or Immunoassay) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

References

A Comparative Guide to Methylcobalamin and Hydroxocobalamin Efficacy in Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two common forms of vitamin B12, methylcobalamin (B1676134) and hydroxocobalamin (B81358), in the context of preclinical neurological models. While both are crucial for neurological health, they exhibit different pharmacokinetic and pharmacodynamic properties. This document summarizes available experimental data, details relevant methodologies, and visualizes key cellular pathways to aid in informed decisions for research and development.

Introduction

Vitamin B12, or cobalamin, is an essential nutrient for the proper functioning of the nervous system. Its deficiency can lead to severe neurological complications, including peripheral neuropathy and myelopathy. This compound and hydroxocobalamin are two forms of vitamin B12 used in supplementation and therapeutic applications. This compound is one of the two active coenzyme forms of vitamin B12 in the body, while hydroxocobalamin is a precursor that is converted into both active forms: this compound and adenosylcobalamin.[1][2] This guide delves into the experimental evidence for their efficacy in neurological models, with a focus on nerve regeneration and neuroprotection.

Comparative Efficacy in Neurological Models

Direct comparative preclinical studies evaluating the efficacy of this compound versus hydroxocobalamin in neurological models are limited. The majority of the available research focuses on the effects of this compound.

This compound in Peripheral Nerve Injury Models

Studies have shown that high doses of this compound can promote nerve regeneration and functional recovery in animal models of peripheral nerve injury.

Table 1: Efficacy of this compound in a Rat Model of Acrylamide-Induced Neuropathy

Treatment GroupDose (Intraperitoneal)Outcome MeasureResultReference
Saline Control-Compound Muscle Action Potential (CMAP) RecoveryBaseline[3]
Low-Dose this compound50 µg/kgCMAP RecoveryNo significant difference from control[3]
Ultra-High-Dose this compound500 µg/kgCMAP RecoverySignificantly faster recovery than control[3]
Saline Control-Nerve Fiber DensityBaseline
Ultra-High-Dose this compound500 µg/kgNerve Fiber DensitySignificantly higher than control

A study on a rat model of sciatic nerve crush injury demonstrated that this compound improved motor function, contributed to neural regeneration, and prevented target muscle atrophy. Furthermore, it was found to upregulate the mRNA expression of several neurotrophic factors, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and ciliary neurotrophic factor (CNTF).

This compound in Diabetic Neuropathy Models

In animal models of diabetic neuropathy, this compound has been shown to improve nerve conduction velocity and alleviate pain.

Table 2: Efficacy of this compound in a Rat Model of Diabetic Neuropathy

Treatment GroupOutcome MeasureResultReference
Diabetic ControlNerve Conduction Velocity (NCV)Decreased
This compoundNCVImproved compared to diabetic control
Diabetic ControlThermal HyperalgesiaIncreased
This compound + Vitamin EThermal HyperalgesiaAlleviated
Hydroxocobalamin in Neurological Contexts

While quantitative data on the efficacy of hydroxocobalamin in preclinical nerve regeneration models is not as readily available, its neuroprotective mechanisms are being explored. Hydroxocobalamin is a potent scavenger of nitric oxide (NO) and superoxide (B77818), which are implicated in neuronal damage. This antioxidant property suggests a potential neuroprotective role.

In a study on neuronal cells, cobalamin (in the form of cyanocobalamin, which is converted to hydroxocobalamin in vivo) was shown to scavenge superoxide and protect against cell death. Another study demonstrated that hydroxocobalamin can reduce superoxide levels in cultured cells.

Mechanisms of Action and Signaling Pathways

This compound

This compound is a crucial cofactor for the enzyme methionine synthase, which is central to the methylation cycle. This cycle is essential for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in the methylation of DNA, proteins, and lipids, which are critical for neuronal function and myelin maintenance.

Recent studies suggest that this compound's neuroregenerative effects are also mediated through the activation of the Erk1/2 and Akt signaling pathways, which are known to promote neurite outgrowth and neuronal survival.

Methylcobalamin_Pathway This compound This compound Methionine_Synthase Methionine Synthase This compound->Methionine_Synthase Cofactor Methylation_Cycle Methylation Cycle Methionine_Synthase->Methylation_Cycle SAM S-adenosylmethionine (SAM) Methylation_Cycle->SAM Erk12_Akt Erk1/2 & Akt Activation Methylation_Cycle->Erk12_Akt Myelin_Proteins Myelin Proteins & Other Substrates SAM->Myelin_Proteins Methylation Nerve_Regeneration Nerve Regeneration & Neuronal Survival Myelin_Proteins->Nerve_Regeneration Erk12_Akt->Nerve_Regeneration

This compound's role in the methylation cycle and signaling.
Hydroxocobalamin

Hydroxocobalamin acts as a precursor, being converted intracellularly to both this compound and adenosylcobalamin. Therefore, it can support the functions of both active coenzymes. A unique and significant aspect of hydroxocobalamin's mechanism is its ability to act as a scavenger of reactive oxygen and nitrogen species. By directly binding to and neutralizing nitric oxide and superoxide, hydroxocobalamin can mitigate oxidative and nitrosative stress, which are key contributors to neuronal damage in various neurological conditions.

Hydroxocobalamin_Pathway Hydroxocobalamin Hydroxocobalamin This compound This compound Hydroxocobalamin->this compound Intracellular Conversion Adenosylcobalamin Adenosylcobalamin Hydroxocobalamin->Adenosylcobalamin Intracellular Conversion NO_Superoxide Nitric Oxide (NO) & Superoxide (O2-) Hydroxocobalamin->NO_Superoxide Scavenging Neuroprotection Neuroprotection This compound->Neuroprotection Adenosylcobalamin->Neuroprotection NO_Superoxide->Neuroprotection Damage

Hydroxocobalamin's conversion and scavenging actions.

Experimental Protocols

Acrylamide-Induced Neuropathy Model in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Neuropathy: Intraperitoneal injection of acrylamide (B121943) (20 mg/kg/day) for 10 days.

  • Treatment: Following intoxication, animals were divided into three groups: saline control, low-dose this compound (50 µg/kg, i.p.), and ultra-high-dose this compound (500 µg/kg, i.p.) administered daily.

  • Efficacy Assessment:

    • Electrophysiology: Compound muscle action potentials (CMAPs) were recorded from the tibial nerve to assess the number of regenerating motor fibers.

    • Histology: Morphometric analysis of the tibial nerve was performed to determine nerve fiber density.

Sciatic Nerve Crush Injury Model in Mice
  • Animal Model: Adult male mice.

  • Surgical Procedure: The right sciatic nerve was exposed and crushed with fine forceps for 15 seconds.

  • Treatment: Mecobalamin (this compound) was administered intraperitoneally.

  • Efficacy Assessment:

    • Behavioral Analysis: Motor function was evaluated using walking track analysis.

    • Histomorphological Analysis: The morphology of the regenerated nerve and the target muscle (gastrocnemius) was examined.

    • Gene Expression Analysis: Real-time PCR was used to measure the mRNA expression of neurotrophic factors (NGF, BDNF, CNTF) in the dorsal root ganglia.

Nerve Conduction Velocity (NCV) Measurement in Rats
  • Anesthesia: Animals are anesthetized (e.g., with ketamine/xylazine).

  • Stimulation: The sciatic-tibial nerve is stimulated at two points (e.g., sciatic notch and ankle) using bipolar electrodes with supramaximal stimulation.

  • Recording: The resulting compound muscle action potential is recorded from the plantar muscles of the hind paw.

  • Calculation: The conduction velocity is calculated by dividing the distance between the two stimulation points by the difference in the latencies of the evoked potentials.

Conclusion

The available preclinical data provides strong evidence for the efficacy of high-dose this compound in promoting nerve regeneration and functional recovery in models of peripheral and diabetic neuropathy. Its role as a cofactor in the methylation cycle and its ability to activate pro-survival signaling pathways are key to its neurorestorative effects.

Hydroxocobalamin, as a precursor to both active forms of vitamin B12, is essential for overall neurological health. Its distinct advantage lies in its longer retention in the body and its capacity to scavenge nitric oxide and superoxide, suggesting a potent neuroprotective role against oxidative stress-induced neuronal damage.

The lack of direct comparative studies in preclinical neurological models represents a significant knowledge gap. Future research should focus on head-to-head comparisons of this compound and hydroxocobalamin in standardized models of neurological disease to delineate their respective efficacies and optimal therapeutic applications. Such studies would be invaluable for guiding the development of more effective B12-based therapies for neurological disorders.

References

Validating the Neuroprotective Effects of Methylcobalamin in Excitotoxicity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Excitotoxicity, the pathological process by which neuronal damage is triggered by the overactivation of glutamate (B1630785) receptors, is a key mechanism in various neurodegenerative diseases and ischemic events. The identification and validation of neuroprotective compounds that can mitigate excitotoxic damage are of paramount importance in the development of novel therapeutics. Methylcobalamin (B1676134), an active form of vitamin B12, has emerged as a promising neuroprotective agent. This guide provides a comparative analysis of this compound's efficacy in excitotoxicity assays, supported by experimental data and detailed protocols, alongside a common alternative, the NMDA receptor antagonist MK-801.

Comparative Efficacy of Neuroprotective Agents in Excitotoxicity

The neuroprotective potential of this compound has been evaluated in various in vitro models of glutamate-induced excitotoxicity. Chronic exposure to this compound has been shown to protect cortical and retinal neurons from N-methyl-D-aspartate (NMDA) receptor-mediated glutamate cytotoxicity.[1][2] The protective effect is concentration-dependent and is believed to be mediated through the activation of the ERK1/2 and Akt signaling pathways, which are crucial for promoting neuronal survival and neurite outgrowth.[3][4]

In contrast, compounds like MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist, offer a more direct mechanism of neuroprotection by blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium influx that initiates the excitotoxic cascade.[5] While effective, the clinical application of NMDA receptor antagonists can be limited by side effects.

The following tables summarize quantitative data from representative studies, comparing the neuroprotective effects of this compound and MK-801 in glutamate-induced excitotoxicity assays.

Compound Concentration Assay Cell Type Neuroprotection (% Cell Viability increase or % Cell Death decrease) Reference
This compound1 µMTrypan Blue ExclusionCultured Rat Retinal NeuronsSignificant protection (quantitative data not specified in abstract)
This compound10⁻⁸ - 10⁻⁵ MTrypan Blue ExclusionCultured Rat Retinal NeuronsConcentration-dependent protection
MK-80110 µMCell Death AssayHuman Embryonic Stem Cell-derived NeuronsReduced glutamate-induced cell death from 57.5% to 33.2%
MK-8011 mg/kgHistological AnalysisRat Hippocampus and CerebellumIncreased Purkinje cell survival by 10-20%
Assay Condition This compound Effect MK-801 Effect
Cell Viability Glutamate-induced excitotoxicityIncreased cell viability with chronic exposure.Increased cell viability.
LDH Release Glutamate-induced excitotoxicityDecreased LDH release (indicative of reduced cell death).Decreased LDH release (indicative of reduced cell death).
Apoptosis Glutamate-induced excitotoxicityInhibition of apoptosis.Inhibition of apoptosis.
Neurite Outgrowth Sciatic nerve injury modelPromoted neurite outgrowth.Not typically assessed for this compound's primary mechanism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for inducing excitotoxicity in neuronal cultures and for quantifying the resulting cytotoxicity.

Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes the induction of excitotoxicity in primary cortical neuron cultures, a widely used in vitro model.

Materials:

  • Primary cortical neurons (e.g., from E14-E18 mouse or rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • L-glutamic acid stock solution (e.g., 10 mM in sterile water)

  • Phosphate-buffered saline (PBS)

  • Test compounds (e.g., this compound, MK-801)

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for at least 10-14 days in vitro (DIV) to allow for maturation and expression of glutamate receptors.

  • Compound Pre-treatment (for chronic exposure): For compounds like this compound, add the desired concentrations to the culture medium at the beginning of the culture period or for a specified duration (e.g., 48-96 hours) prior to glutamate exposure.

  • Induction of Excitotoxicity:

    • Prepare a working solution of L-glutamic acid in pre-warmed Neurobasal medium. A typical final concentration to induce excitotoxicity is in the range of 20-100 µM, but this should be optimized for your specific cell culture conditions.

    • Gently remove the existing culture medium from the wells.

    • Add the glutamate-containing medium to the cells. For acute exposure, this is typically done for a short period (e.g., 10-30 minutes).

  • Compound Co-treatment (for acute exposure): For compounds like MK-801, add the desired concentration along with the glutamate-containing medium.

  • Washout: After the glutamate exposure period, gently remove the glutamate-containing medium and wash the cells twice with pre-warmed PBS or Neurobasal medium to remove residual glutamate.

  • Post-incubation: Add fresh, pre-warmed culture medium (which may contain the test compound for continued exposure) and incubate the cells for a further 24 hours.

  • Assessment of Cytotoxicity: Proceed with a cytotoxicity assay, such as the LDH release assay described below.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a common method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.

Materials:

  • Culture supernatant from the excitotoxicity experiment

  • LDH assay kit (commercially available or prepared in-house)

    • Substrate mix (containing lactate, NAD+, and a tetrazolium salt)

    • Catalyst (diaphorase)

    • Lysis solution (e.g., Triton X-100)

    • Stop solution (e.g., 1M acetic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Sample Collection: Carefully collect a portion of the culture supernatant from each well without disturbing the attached cells.

  • Maximum LDH Release Control: To determine the maximum possible LDH release, add lysis solution to control wells (untreated cells) and incubate for 15-30 minutes to lyse all cells. Collect the supernatant from these wells.

  • Assay Reaction:

    • Add the collected supernatant samples to a new 96-well plate.

    • Prepare the LDH reaction mix according to the kit instructions (typically by mixing the substrate and catalyst).

    • Add the reaction mix to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). The reaction will produce a colored formazan (B1609692) product.

  • Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Subtract the background absorbance (from medium alone) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Control Absorbance) / (Maximum LDH Release Control Absorbance - Spontaneous LDH Release Control Absorbance)] * 100

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanisms of neuroprotection and the design of validation studies.

Excitotoxicity_Signaling_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_influx->Excitotoxicity This compound This compound ERK12 ERK1/2 This compound->ERK12 Activates Akt Akt This compound->Akt Activates Neuroprotection Neuroprotection (Cell Survival) ERK12->Neuroprotection Akt->Neuroprotection Neuroprotection->Excitotoxicity Inhibits MK801 MK-801 MK801->NMDAR Blocks

Caption: Signaling pathways in excitotoxicity and neuroprotection.

Experimental_Workflow start Start: Primary Neuronal Culture pretreatment Pre-treatment (e.g., this compound) start->pretreatment glutamate Induce Excitotoxicity (Glutamate Exposure) start->glutamate Control pretreatment->glutamate cotreatment Co-treatment (e.g., MK-801) glutamate->cotreatment washout Washout glutamate->washout Control cotreatment->washout postincubation Post-incubation (24h) washout->postincubation assay Cytotoxicity Assay (e.g., LDH Release) postincubation->assay analysis Data Analysis & Comparison assay->analysis

Caption: Experimental workflow for validating neuroprotective compounds.

References

A Head-to-Head Comparison of Methylcobalamin and Cyanocobalamin on Serum Vitamin B12 Levels

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two popular forms of vitamin B12 supplementation, methylcobalamin (B1676134) and cyanocobalamin (B1173554), reveals distinct differences in their impact on serum B12 levels. This guide provides a comprehensive comparison based on available scientific evidence, detailing experimental protocols and quantitative outcomes to inform researchers, scientists, and drug development professionals.

Executive Summary

While both this compound, the naturally occurring, active form of B12, and cyanocobalamin, a synthetic and more stable counterpart, are effective in correcting vitamin B12 deficiency, recent studies suggest cyanocobalamin may lead to higher serum concentrations.[1][2] Conversely, some research indicates that this compound may be better retained by the body.[3][4] The choice between these two forms may depend on the specific clinical application, patient population, and desired therapeutic outcome.

Quantitative Data Summary

A head-to-head study investigating the efficacy of this compound and cyanocobalamin in maintaining adequate vitamin B12 status in a vegan population demonstrated a statistically significant advantage for cyanocobalamin. The primary marker for B12 status in this study was holotranscobalamin (holoTC), which represents the biologically active form of B12.

Vitamin B12 FormMedian Holotranscobalamin (holoTC) Level
Cyanocobalamin150 pcg/L
This compound78.5 pcg/L

Data from a study on a group of 42 healthy vegans. The difference in holoTC levels between the two groups was statistically significant (P=0.001).[1]

Experimental Protocols

To provide a clear understanding of how these comparisons are made, below is the detailed methodology for a registered clinical trial designed to evaluate the effects of this compound versus cyanocobalamin.

Study Title: Effect of this compound and Cyanocobalamin Consumption on Vitamin B12 Nutritional Status in Vegetarians With Marginal Vitamin B12 Deficiency (NCT05785585).

Objective: To compare the effect of this compound and cyanocobalamin consumption on the nutritional status of vitamin B12 in a vegetarian population with marginal deficiency.

Study Design: A prospective, multicentric, open-label clinical study.

Participants: Vegetarian individuals with marginal vitamin B12 deficiency.

Intervention:

  • Group 1: Receives this compound supplementation.

  • Group 2: Receives cyanocobalamin supplementation.

Primary Outcome Measures:

  • Proportion of patients with serum vitamin B12 levels >200 pg/mL after 2 and 6 weeks of supplementation.

Secondary Outcome Measures:

  • Changes in markers of vitamin B12 deficiency, including:

    • Holotranscobalamin (holoTC)

    • Methylmalonic acid (MMA)

    • Homocysteine

Study Visits and Data Collection: The study involves a preselection visit and seven subsequent study visits over 85 days for data collection and monitoring.

Visualizing the Research

To further clarify the processes involved, the following diagrams illustrate the experimental workflow of a comparative study and the metabolic pathways of both vitamin B12 forms.

G cluster_recruitment Recruitment & Screening cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Start Vegetarian Population with Marginal B12 Deficiency Inclusion Inclusion Criteria Met? Start->Inclusion Exclusion Exclusion Criteria Met? Inclusion->Exclusion No Eligible Eligible Participants Inclusion->Eligible Yes Exclusion->Start Yes Randomization Randomization Eligible->Randomization GroupA Group A: This compound Supplementation Randomization->GroupA GroupB Group B: Cyanocobalamin Supplementation Randomization->GroupB FollowUpA Follow-up Visits (Days 1, 8, 15, 29, 43, 64, 85) GroupA->FollowUpA FollowUpB Follow-up Visits (Days 1, 8, 15, 29, 43, 64, 85) GroupB->FollowUpB BloodA Blood Samples (Serum B12, holoTC, MMA, Homocysteine) FollowUpA->BloodA BloodB Blood Samples (Serum B12, holoTC, MMA, Homocysteine) FollowUpB->BloodB Analysis Statistical Analysis: Comparison of Serum B12 Levels and other markers BloodA->Analysis BloodB->Analysis

Caption: Experimental workflow for a head-to-head study.

G cluster_ingestion Ingestion & Absorption cluster_cellular Cellular Metabolism cluster_functions Cellular Functions CNCbl Cyanocobalamin (CNCbl) Cobalamin Cob(II)alamin CNCbl->Cobalamin Removal of Cyanide group MeCbl_supp This compound (MeCbl) MeCbl_supp->Cobalamin Removal of Methyl group MeCbl_active This compound (Active Coenzyme) Cobalamin->MeCbl_active AdoCbl Adenosylcobalamin (Active Coenzyme) Cobalamin->AdoCbl Methionine Methionine Synthesis (Homocysteine -> Methionine) MeCbl_active->Methionine MMA Methylmalonyl-CoA Mutase (Methylmalonyl-CoA -> Succinyl-CoA) AdoCbl->MMA

Caption: Metabolic pathways of cobalamin forms.

Discussion

The available evidence presents a nuanced picture. While cyanocobalamin may result in higher serum B12 concentrations, the clinical significance of this finding requires further investigation. Some studies suggest that the absorption of cyanocobalamin might be slightly better, while this compound could have a higher retention rate in the body. It is important to note that the body converts ingested cyanocobalamin into the active forms, this compound and adenosylcobalamin.

Factors such as age, genetics, and the presence of gastrointestinal issues can influence the absorption and bioavailability of different forms of vitamin B12. For individuals with certain genetic mutations, such as MTHFR variants, the pre-activated form of this compound might be theoretically advantageous.

Conclusion

Both this compound and cyanocobalamin are effective for preventing and treating vitamin B12 deficiency. The selection of a particular form for supplementation should be based on a comprehensive evaluation of the patient's individual needs, clinical condition, and the existing body of scientific literature. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these two forms of vitamin B12 in various populations and clinical settings.

References

Cross-validation of different analytical methods for methylcobalamin measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of methylcobalamin (B1676134), a vital coenzyme form of vitamin B12. The selection of an appropriate analytical technique is critical for accurate measurement in diverse matrices, including pharmaceutical formulations and biological samples. This document outlines the performance characteristics and experimental protocols of commonly employed methods, supported by experimental data to facilitate informed decision-making in research, quality control, and clinical applications.

Overview of Analytical Techniques

The determination of this compound can be accomplished through several analytical techniques, each with its own set of advantages and limitations. The most prevalent methods include Ultraviolet-Visible (UV-Vis) Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2] The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of different analytical methods for this compound measurement as reported in various validation studies. These parameters are essential for evaluating the suitability of a method for a particular application.

Table 1: Performance Characteristics of UV-Visible Spectrophotometry Methods

Wavelength (λmax)Linearity Range (µg/mL)Correlation Coefficient (r²)Recovery (%)Reference
353 nm10 - 500.999599.05 - 100.50[1]
351 nm3 - 90.9990Not Reported[1]
351 nm1 - 70.9993Not Reported[2]

Table 2: Performance Characteristics of RP-HPLC Methods

ColumnMobile PhaseLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Phenomenex C18Water:Methanol (B129727) (60:40 v/v) with 1% v/v Triethylamine (pH 6.5)0.5 - 2.00.120.40
Inertsil ODS 3 C-180.01 M Potassium Dihydrogen Phosphate (B84403) and 0.01M Dipotassium Hydrogen Phosphate buffer:Methanol (60:40 v/v)0.75 - 11.250.050.15
Kromasil C18Methanol:Water (20:80 v/v)10 - 500.150.5
USP C18Methanol:Acetonitrile (55:35:10 v/v/v)2 - 1600.65561.9867
Phenomenex Gemini C18Triethylamine buffer:Methanol (32:68 v/v)Not specified3.410.2

Table 3: Performance Characteristics of LC-MS/MS Method

Sample MatrixLinearity Range (ng/mL)Accuracy/PrecisionStabilityReference
Human Plasma0.05 - 20≤15%Stable for 21h at RT (<10 lx light), 205 days frozen

Experimental Workflows and Methodologies

The successful implementation of any analytical method relies on a well-defined experimental protocol. The following diagrams and descriptions outline the typical workflows for this compound analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis sp1 Sample Collection (Pharmaceutical or Biological) sp2 Extraction (e.g., Protein Precipitation, Solid Phase Extraction) sp1->sp2 sp3 Filtration/Centrifugation sp2->sp3 a1 UV-Vis Spectrophotometry sp3->a1 a2 RP-HPLC sp3->a2 a3 LC-MS/MS sp3->a3 d1 Instrument Control & Data Collection a1->d1 a2->d1 a3->d1 d2 Peak Integration/Absorbance Measurement d1->d2 d3 Concentration Calculation d2->d3 d4 Method Validation (as per ICH guidelines) d3->d4

Caption: Generalized workflow for this compound analysis.

Detailed Experimental Protocols

1. UV-Visible Spectrophotometric Method

  • Principle: This method is based on the measurement of the absorbance of this compound at its wavelength of maximum absorption (λmax).

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water) and perform serial dilutions to obtain standard solutions of known concentrations.

    • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard and dilute to fall within the linear range.

    • Measurement: Record the absorbance of the standard and sample solutions against a solvent blank at the λmax (typically around 351-353 nm).

    • Quantification: Calculate the concentration of this compound in the sample by comparing its absorbance with the calibration curve generated from the standard solutions.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

  • Principle: This chromatographic technique separates this compound from other components in a mixture based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Instrumentation: An HPLC system equipped with a pump, injector, C18 column, and a UV or PDA detector.

  • Typical Chromatographic Conditions:

    • Column: Phenomenex C18 (250mm × 4.6mm, 3 µm) or equivalent.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) in isocratic or gradient elution mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm, 218 nm, or 264 nm).

  • Procedure:

    • Standard and Sample Preparation: Prepare solutions as described for the UV-Vis method, ensuring the solvent is compatible with the mobile phase. Filter all solutions through a 0.45 µm filter before injection.

    • Chromatographic Run: Inject a fixed volume of the standard and sample solutions into the HPLC system.

    • Quantification: Identify the this compound peak by its retention time and calculate the concentration based on the peak area compared to a calibration curve.

method_selection_logic start Define Analytical Requirement matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple selectivity Required Selectivity? matrix->selectivity Complex uv_vis UV-Vis Spectrophotometry sensitivity->uv_vis Low hplc RP-HPLC sensitivity->hplc Moderate lcmsms LC-MS/MS sensitivity->lcmsms High selectivity->hplc Moderate selectivity->lcmsms High

Caption: Logic for selecting an analytical method.

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

  • Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is particularly useful for analyzing this compound in complex biological matrices at very low concentrations.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Procedure:

    • Sample Preparation: Due to the high sensitivity of the method, sample preparation is crucial to remove interfering substances. This often involves protein precipitation for plasma samples, followed by centrifugation. Given that this compound is light-labile, all sample handling should be performed under red light or in amber tubes with minimal light exposure (<10 lx).

    • LC Separation: A suitable LC method is used to separate this compound from the sample matrix.

    • MS/MS Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and an internal standard, allowing for highly selective and sensitive quantification.

    • Quantification: The concentration of this compound is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve.

Conclusion

The choice of an analytical method for this compound measurement should be guided by the specific requirements of the study. UV-Visible spectrophotometry offers a simple and cost-effective option for routine analysis of relatively pure and concentrated samples. RP-HPLC provides a good balance of selectivity, sensitivity, and cost for the analysis of pharmaceutical formulations. For the quantification of low levels of this compound in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and specificity. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability of the obtained results.

References

A Head-to-Head Comparison of In Vitro Methyl Donor Capacity: Methylcobalamin vs. SAMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular methylation, a fundamental biological process, S-adenosylmethionine (SAMe) is widely recognized as the principal methyl donor. However, methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12, has also been shown to possess methyl donor capabilities. This guide provides an objective, data-driven comparison of the in vitro methyl donor capacity of this compound and SAMe, offering valuable insights for researchers investigating methylation-dependent pathways and developing therapeutic interventions.

Quantitative Data Summary

A seminal in vitro study directly investigated the interplay between this compound and SAMe in enzymatic DNA methylation, utilizing DNA (cytosine-5)-methyltransferase. The findings reveal a nuanced relationship where this compound can act as both a methyl donor and a modulator of SAMe-dependent methylation.

ParameterS-Adenosylmethionine (SAMe)This compound (MeCbl)Reference
Primary Role Universal methyl donorMethyl donor and modulator of SAMe-dependent methylation[1]
Enzyme Affinity (Km) 8 µM (for DNA (cytosine-5)-methyltransferase)-[1]
Inhibitory Constant (Ki) -15 µM (competitive inhibitor of DNA (cytosine-5)-methyltransferase)[1]
Effect on DNA Methylation Primary methyl donor for de novo and maintenance methylation.Can act as a methyl donor for de novo and maintenance DNA methylation. Enhances SAMe-dependent methylation at low concentrations (up to 1 µM), but acts as a competitive inhibitor at higher concentrations.[1]

Experimental Protocols

The following protocols outline the methodologies for assessing the in vitro methyl donor capacity of SAMe and this compound. The protocol for this compound is adapted from standard radioactive methylation assays, based on the evidence that radiolabeled this compound can be used to measure DNA methylation[1].

Protocol 1: In Vitro DNA Methyltransferase Assay using [³H]-S-Adenosylmethionine

This protocol is a standard method to quantify the activity of DNA methyltransferases.

1. Reaction Mixture Preparation:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 5 mM DTT.

  • Substrate: 1 µg of unmethylated DNA (e.g., poly(dI-dC) or a specific plasmid).

  • Enzyme: 1-5 units of a purified DNA methyltransferase (e.g., Dnmt1).

  • Methyl Donor: 1 µM [³H]-S-Adenosylmethionine (specific activity ~15 Ci/mmol).

  • Total Volume: 50 µL.

2. Incubation:

  • Incubate the reaction mixture at 37°C for 1 hour.

3. Termination of Reaction:

  • Stop the reaction by adding 100 µL of a solution containing 1% SDS and 20 mM EDTA.

4. DNA Precipitation and Washing:

  • Spot the reaction mixture onto DEAE-filter paper discs.

  • Wash the discs three times with 5% ice-cold trichloroacetic acid (TCA) to remove unincorporated [³H]-SAMe.

  • Wash once with ethanol (B145695) and then with ether.

5. Quantification:

  • Dry the filter discs and place them in a scintillation vial with a suitable scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of methyl groups transferred to the DNA.

Protocol 2: Adapted In Vitro DNA Methyltransferase Assay using [³H]-Methylcobalamin

This adapted protocol allows for the direct measurement of this compound's methyl donor capacity.

1. Reaction Mixture Preparation:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM EDTA, 5 mM DTT.

  • Substrate: 1 µg of unmethylated DNA.

  • Enzyme: 1-5 units of a purified DNA methyltransferase.

  • Methyl Donor: A range of concentrations of [³H]-Methylcobalamin (e.g., 1 µM to 20 µM).

  • Total Volume: 50 µL.

2. Incubation:

  • Incubate the reaction mixture at 37°C for 1 hour.

3. Termination of Reaction and DNA Precipitation:

  • Follow the same procedure as in Protocol 1 to stop the reaction and precipitate the DNA.

4. Quantification:

  • Measure the incorporated radioactivity as described in Protocol 1. This will quantify the direct transfer of the methyl group from this compound to the DNA substrate.

Visualizations

Signaling Pathway: One-Carbon Metabolism and Methylation

The following diagram illustrates the central roles of both SAMe and this compound in the one-carbon metabolism pathway, which is crucial for providing methyl groups for various cellular methylation reactions.

cluster_MS Methionine Synthase (MS) Cycle SAMe S-Adenosylmethionine (SAMe) SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases p1 SAMe->p1 HCY Homocysteine SAH->HCY SAHH MET Methionine HCY->MET MS HCY->MET MS MET->SAMe MAT THF Tetrahydrofolate (THF) MTHF 5-Methyltetrahydrofolate (5-MTHF) MTHF->THF MS MTHF->THF MS MeCbl This compound (MeCbl) Cob_I Cob(I)alamin MeCbl->Cob_I to Homocysteine p2 MeCbl->p2 Cob_I->MeCbl from 5-MTHF DNA_unmethylated Unmethylated DNA DNA_methylated Methylated DNA DNA_unmethylated->DNA_methylated Protein_unmethylated Unmethylated Protein Protein_methylated Methylated Protein Protein_unmethylated->Protein_methylated p1->DNA_methylated p1->Protein_methylated p2->HCY p2->MTHF

Caption: Role of SAMe and MeCbl in Methylation.

Experimental Workflow: Comparative In Vitro Methylation Assay

This diagram outlines the logical flow of an experiment designed to directly compare the methyl donor capacities of SAMe and this compound.

start Start: Prepare Reaction Components (Enzyme, DNA Substrate, Buffer) setup_SAMe Reaction 1: [³H]-SAMe start->setup_SAMe setup_MeCbl Reaction 2: [³H]-MeCbl start->setup_MeCbl incubation Incubate at 37°C setup_SAMe->incubation setup_MeCbl->incubation termination Terminate Reaction incubation->termination precipitation Precipitate & Wash DNA termination->precipitation quantification Quantify Incorporated Radioactivity (Scintillation Counting) precipitation->quantification analysis Data Analysis: Compare CPM between Reaction 1 and 2 quantification->analysis end Conclusion: Relative Methyl Donor Capacity analysis->end

Caption: Comparative In Vitro Methylation Assay Workflow.

Conclusion

The experimental evidence demonstrates that while SAMe is the primary and more efficient methyl donor in enzymatic DNA methylation, this compound can also directly contribute a methyl group, albeit with a lower affinity for the methyltransferase enzyme. Furthermore, the role of this compound is complex, as it can enhance SAMe-dependent methylation at low concentrations while competitively inhibiting it at higher concentrations.

For researchers in drug development, these findings are significant. Targeting this compound-dependent pathways could offer a more nuanced approach to modulating methylation, potentially avoiding the broader effects of targeting the universal donor, SAMe. Understanding the distinct and overlapping roles of these two methyl donors is critical for the precise manipulation of methylation patterns in therapeutic contexts. Future in vitro studies should aim to explore this dynamic relationship across a wider range of methyltransferases and substrates to build a more comprehensive understanding of their respective contributions to the cellular methylome.

References

Replicating High-Dose Methylcobalamin Studies for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key studies investigating the therapeutic potential of high-dose methylcobalamin (B1676134) in neurodegenerative diseases, with a primary focus on Amyotrophic Lateral Sclerosis (ALS) and a comparative look at Alzheimer's Disease. It is designed to assist researchers and drug development professionals in understanding the nuances of these studies, facilitating potential replication and further investigation.

Executive Summary

High-dose this compound has emerged as a promising therapeutic agent for neurodegenerative diseases, particularly ALS. Clinical trials, most notably the Japan Early-Stage Trial of Ultrahigh-Dose this compound for ALS (JETALS), have demonstrated its potential to slow functional decline in specific patient populations. The proposed mechanisms of action include lowering homocysteine levels, reducing oxidative stress, and providing neuroprotection through various signaling pathways. This guide synthesizes quantitative data from pivotal clinical and preclinical studies, details the experimental protocols to aid in replication, and visualizes key biological pathways.

Quantitative Data Comparison

The following tables summarize the key quantitative outcomes from clinical and preclinical studies on high-dose this compound.

Table 1: Clinical Studies in Amyotrophic Lateral Sclerosis (ALS)
StudyPhaseNDosageDurationPrimary EndpointKey Outcomes
JETALS [1]III13050 mg this compound or placebo, intramuscularly, twice weekly16 weeksChange in ALSFRS-R scoreThis compound group showed a significantly smaller reduction in ALSFRS-R score compared to placebo (-2.66 vs -4.63, p=0.01). [1] The difference of 1.97 points represents a 43% slowing of functional decline.[2]
Eisai Phase II/III (E0302-J081-761) [3][4]II/III37325 mg or 50 mg this compound or placebo, intramuscularly, twice weekly182 weeksTime to death or full ventilation support & change in ALSFRS-R scoreNo significant difference in the overall cohort. Post-hoc analysis of patients treated within 12 months of onset showed a dose-dependent increase in survival time and a smaller decrease in ALSFRS-R scores.
JETALS (Homocysteine Levels) III13050 mg this compound or placebo16 weeksChange in plasma homocysteineSignificant reduction in plasma homocysteine levels in the this compound group.
Table 2: Preclinical Studies in Neurodegeneration Models
Study ModelAnimalInterventionDurationKey Outcomes
Wobbler Mouse Model of ALS Mouse3 or 30 mg/kg this compound or vehicle, daily intraperitoneal injection4 weeks30 mg/kg dose significantly inhibited muscle weakness and contracture, increased bicep (B1204527) muscle weight, and the number of musculocutaneous nerves.
Acrylamide-Induced Neuropathy Rat50 or 500 µg/kg this compound or saline, intraperitoneallyNot specified500 µg/kg dose led to significantly faster recovery of compound muscle action potential (CMAP) amplitudes and higher nerve fiber density.
Glutamate-Induced Neurotoxicity Rat (retinal cell culture)Chronic exposure to this compound48 or 96 hoursPrevented glutamate-induced neurotoxicity.
Table 3: Clinical Studies in Alzheimer's Disease (B-Vitamin Combination)
StudyPhaseNDosageDurationPrimary EndpointKey Outcomes
Aisen et al. (2008) III4095mg Folic Acid, 25mg Vitamin B6, 1mg Vitamin B12 (cyanocobalamin) or placebo, daily18 monthsChange in ADAS-cog scoreNo significant difference in the rate of cognitive decline between the vitamin and placebo groups. Homocysteine levels were significantly reduced in the active treatment group.

Experimental Protocols

Replication of scientific studies requires meticulous attention to methodology. Below are detailed protocols from the key studies cited.

JETALS (Japan Early-Stage Trial of Ultrahigh-Dose this compound for ALS)
  • Study Design: A multicenter, placebo-controlled, double-blind, randomized phase III clinical trial.

  • Participant Selection:

    • Inclusion Criteria: Patients diagnosed with ALS within one year of onset according to the updated Awaji criteria, aged 20 years or older, with a 1- or 2-point decrease in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) total score during a 12-week observation period, and a percent forced vital capacity (%FVC) of 60% or greater.

    • Exclusion Criteria: History of noninvasive ventilation or tracheostomy.

  • Intervention:

    • Treatment Group: 50 mg of this compound in 1 mL of saline administered intramuscularly twice a week for 16 weeks.

    • Control Group: 1 mL of saline (placebo) administered intramuscularly twice a week for 16 weeks.

  • Primary Outcome Measure: The change in the total score of the ALSFRS-R from baseline to week 16.

  • Secondary Outcome Measures: Changes in the Norris scale, manual muscle testing, grip strength, and %FVC.

  • Biomarker Analysis: Plasma homocysteine levels were measured at baseline and at week 16.

Preclinical Study: Wobbler Mouse Model of ALS
  • Animal Model: Wobbler mice, a model for motor neuron disease.

  • Experimental Groups:

    • Vehicle (saline) group (n=10).

    • Low-dose this compound group (3 mg/kg body weight, n=10).

    • Ultra-high-dose this compound group (30 mg/kg body weight, n=10).

  • Intervention: Daily intraperitoneal injections for 4 weeks, starting at 3-4 weeks of age.

  • Outcome Measures:

    • Clinical Symptoms: Muscle weakness and forelimb contracture were assessed.

    • Histopathology: Bicep muscle weight and the number of musculocutaneous nerve fibers were quantified.

    • Pharmacokinetics: Vitamin B12 concentrations in serum, bicep muscle, and spinal cord were measured.

Preclinical Study: Glutamate-Induced Neurotoxicity in Retinal Cells
  • Cell Culture: Primary cultures of retinal neurons from fetal rats (gestational days 16 to 19).

  • Experimental Conditions:

    • Chronic Exposure: this compound was added to the culture medium immediately after cell plating and maintained for 48 or 96 hours before glutamate (B1630785) exposure.

  • Induction of Neurotoxicity: Cells were exposed to glutamate to induce excitotoxicity.

  • Assessment of Neuroprotection: Cell viability was quantified using the trypan blue exclusion method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows discussed in the cited studies.

Methylcobalamin_Neuroprotective_Pathway cluster_upstream Upstream Regulation cluster_pathway Signaling Cascade cluster_downstream Downstream Effects High-Dose\nthis compound High-Dose This compound Homocysteine Homocysteine High-Dose\nthis compound->Homocysteine Converts to ERK1/2 ERK1/2 Activation High-Dose\nthis compound->ERK1/2 Reduced\nOxidative Stress Reduced Oxidative Stress High-Dose\nthis compound->Reduced\nOxidative Stress Methionine Methionine Homocysteine->Methionine SAM S-adenosylmethionine Methionine->SAM Methylation Increased Methylation SAM->Methylation Neuroprotection Neuroprotection Methylation->Neuroprotection Nerve\nRegeneration Nerve Regeneration ERK1/2->Nerve\nRegeneration

Caption: Proposed neuroprotective signaling pathway of high-dose this compound.

JETALS_Workflow cluster_screening Screening and Enrollment cluster_randomization Randomization and Treatment cluster_assessment Outcome Assessment Patient_Pool ALS Patients (within 1 year of onset) Observation 12-Week Observation Period Patient_Pool->Observation Eligibility Eligible Patients (ALSFRS-R decrease of 1-2 points) Observation->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Group_A This compound (50 mg, twice weekly) Randomization->Group_A Group_B Placebo (twice weekly) Randomization->Group_B Treatment 16-Week Treatment Period Group_A->Treatment Group_B->Treatment Primary_Endpoint Primary Endpoint: Change in ALSFRS-R score Treatment->Primary_Endpoint

Caption: Experimental workflow of the JETALS clinical trial.

Conclusion

The evidence presented in this guide suggests that high-dose this compound warrants further investigation as a disease-modifying therapy for neurodegenerative diseases, particularly ALS. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers seeking to replicate and build upon these important findings. Future studies should aim to further elucidate the underlying mechanisms of action and explore the efficacy of high-dose this compound in a broader range of neurodegenerative conditions.

References

A comparative study on the cellular retention of methylcobalamin and cyanocobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cellular pharmacokinetics of different vitamin B12 forms is crucial for optimizing therapeutic strategies. This guide provides an objective comparison of the cellular retention of methylcobalamin (B1676134) and cyanocobalamin (B1173554), supported by experimental data and detailed methodologies.

This compound, the naturally occurring, active coenzyme form of vitamin B12, and cyanocobalamin, a synthetic and more stable version, are the most common forms used in supplements and clinical practice.[1] While both can correct vitamin B12 deficiency, their distinct chemical structures influence their absorption, cellular uptake, and importantly, their retention within tissues.[1][2] Evidence suggests that while cyanocobalamin may be slightly better absorbed, this compound exhibits a higher retention rate in the body.[2][3]

Quantitative Comparison of Cellular Retention

The following table summarizes key quantitative data from studies comparing the absorption and retention of this compound and cyanocobalamin.

ParameterThis compoundCyanocobalaminKey Findings
Absorption Rate (from a 1-mcg oral dose) ~44%~49%Cyanocobalamin shows slightly higher absorption at this dosage.
Urinary Excretion LowerApproximately 3 times higher than this compoundIndicates that this compound is retained more effectively within the body.
Cellular Accumulation HigherLowerA two-fold increase in the accumulation of this compound and hydroxocobalamin (B81358) compared to cyanocobalamin has been reported for several cell types.
Bioavailability Generally considered more bioavailable due to direct usability.Requires conversion to active forms (this compound or adenosylcobalamin), which can be less efficient.This compound's ready-to-use form bypasses the need for metabolic conversion.

Intracellular Fate and Metabolic Pathway

The cellular uptake of both this compound and cyanocobalamin is a complex process mediated by the binding of the cobalamin to transcobalamin II (TCII), a plasma transport protein. The TCII-cobalamin complex then binds to the transcobalamin II receptor (TCII-R) on the cell surface, triggering receptor-mediated endocytosis. Inside the cell, the complex is broken down in the lysosome, releasing free cobalamin into the cytoplasm.

Cyanocobalamin must undergo a two-step conversion process to become metabolically active. First, the cyanide group is removed, and then it is converted to either this compound or adenosylcobalamin. This compound, being already in its active form, can be directly utilized by enzymes in the cytoplasm.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space CNCbl Cyanocobalamin TCII_CNCbl TCII-CNCbl Complex CNCbl->TCII_CNCbl Binds to MeCbl_extra This compound TCII_MeCbl TCII-MeCbl Complex MeCbl_extra->TCII_MeCbl Binds to TCII Transcobalamin II TCII->TCII_CNCbl TCII->TCII_MeCbl TCIIR TCII Receptor TCII_CNCbl->TCIIR Binds to TCII_MeCbl->TCIIR Endosome Endosome TCIIR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cbl Free Cobalamin Lysosome->Free_Cbl Release MeCbl_intra This compound (Active Coenzyme) Free_Cbl->MeCbl_intra Conversion Metabolic_Processes Metabolic Processes (e.g., Methionine Synthesis) MeCbl_intra->Metabolic_Processes Utilized in

Cellular uptake and metabolic pathway of cobalamins.

Experimental Protocols

The following section details a representative experimental workflow for a comparative study of this compound and cyanocobalamin cellular retention. This protocol is based on established methods for studying cobalamin kinetics in vitro.

Objective

To quantify and compare the cellular uptake and retention of radiolabeled this compound and cyanocobalamin in a cultured cell line (e.g., HeLa cells, human fibroblasts).

Materials
  • Cultured cells (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • Radiolabeled [57Co]cyanocobalamin and [57Co]this compound

  • Apo-transcobalamin II (apo-TCII)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Gamma counter for radioactivity measurement

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO2)

Experimental Workflow

Cell_Culture 1. Cell Seeding Plate HeLa cells and culture overnight. Preparation 2. Preparation of Holo-TCII Incubate [57Co]CNCbl and [57Co]MeCbl with apo-TCII to form complexes. Cell_Culture->Preparation Incubation 3. Incubation with Labeled Cobalamins Replace medium with medium containing [57Co]CNCbl-TCII or [57Co]MeCbl-TCII. Incubate for various time points (e.g., 4, 12, 24, 48h). Preparation->Incubation Washing 4. Cell Washing Remove medium and wash cells with cold PBS to remove unbound cobalamins. Incubation->Washing Harvesting 5. Cell Harvesting Detach cells using Trypsin-EDTA. Washing->Harvesting Measurement 6. Radioactivity Measurement Measure the radioactivity of the cell lysate using a gamma counter to determine intracellular cobalamin levels. Harvesting->Measurement Analysis 7. Data Analysis Compare the counts per minute (CPM) between this compound and cyanocobalamin groups at each time point. Measurement->Analysis

Experimental workflow for comparing cellular retention.
Detailed Method

  • Cell Culture: Seed HeLa cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Culture overnight in a standard incubator.

  • Preparation of Radiolabeled Holo-TCII: Prepare solutions of [57Co]cyanocobalamin and [57Co]this compound complexed with a slight excess of apo-transcobalamin II in serum-free culture medium.

  • Incubation: Remove the culture medium from the cells and replace it with the medium containing either the [57Co]cyanocobalamin-TCII complex or the [57Co]this compound-TCII complex. Incubate the cells for various time points (e.g., 4, 12, 24, and 48 hours).

  • Washing: At each time point, aspirate the medium containing the radiolabeled cobalamins. Wash the cell monolayer three times with ice-cold PBS to remove any unbound label.

  • Cell Lysis and Harvesting: Add a suitable lysis buffer to each well to lyse the cells and solubilize the intracellular contents. Alternatively, detach the cells using Trypsin-EDTA and pellet them by centrifugation.

  • Radioactivity Measurement: Transfer the cell lysate or the cell pellet to tubes suitable for a gamma counter. Measure the radioactivity (counts per minute, CPM) to quantify the amount of intracellular [57Co]cobalamin.

  • Data Analysis: Normalize the CPM values to the total protein concentration or cell number for each sample. Compare the normalized CPM values for this compound and cyanocobalamin at each time point to determine the differences in cellular uptake and retention.

Conclusion

The available evidence indicates that while both this compound and cyanocobalamin are effective in correcting vitamin B12 deficiency, this compound exhibits superior cellular retention. This is likely attributable to its status as a bioactive coenzyme, which allows it to be directly utilized by the cell without the need for metabolic conversion. For applications where sustained intracellular levels of vitamin B12 are desirable, this compound may offer a therapeutic advantage. The provided experimental protocol offers a robust framework for further in vitro investigations into the cellular kinetics of these and other cobalamin analogues.

References

In vitro comparison of the antioxidant properties of different cobalamin forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antioxidant properties of different forms of cobalamin (Vitamin B12), including cyanocobalamin (B1173554), hydroxocobalamin, methylcobalamin, and adenosylcobalamin. The information is supported by experimental data from scientific literature to aid in research and development decisions.

Introduction to Cobalamin and its Antioxidant Role

Cobalamin, or Vitamin B12, is a water-soluble vitamin essential for various metabolic processes in the human body. Beyond its well-established roles in DNA synthesis and neurological function, emerging research has highlighted its potential as an antioxidant.[1][2] Different forms of cobalamin, distinguished by the axial ligand attached to the central cobalt atom, may exhibit varying antioxidant capacities. Understanding these differences is crucial for applications in therapeutic and supplemental contexts where oxidative stress is a key pathological factor. The primary forms of cobalamin include:

  • Cyanocobalamin: A synthetic and stable form commonly used in supplements.

  • Hydroxocobalamin: A natural form produced by bacteria, often used in injectable treatments.

  • This compound: A biologically active coenzyme form.

  • Adenosylcobalamin: Another biologically active coenzyme form.

The antioxidant activity of cobalamins can be attributed to their ability to directly scavenge reactive oxygen species (ROS), chelate metal ions, and indirectly support the endogenous antioxidant system by preserving glutathione (B108866) levels and reducing homocysteine-induced oxidative stress.[1]

Quantitative Comparison of Antioxidant Properties

Antioxidant AssayCobalamin FormResult (EC50 in mM)Reference Compound (Ascorbic Acid) (EC50 in mM)
DPPH Radical ScavengingCyanocobalamin3.7511.514
Hydroxyl Radical (OH•) ScavengingCyanocobalamin1.9421.562
Nitric Oxide (NO•) Radical ScavengingCyanocobalamin1.812-
Fe2+ ChelationCyanocobalamin3.849-
Inhibition of Lipid PeroxidationCyanocobalamin1.787-
Ferric Reducing Antioxidant Power (FRAP)CyanocobalaminSimilar to Ascorbic Acid-

EC50 (Half-maximal effective concentration) represents the concentration of the compound required to scavenge 50% of the free radicals. A lower EC50 value indicates higher antioxidant activity.[3]

The data indicates that while ascorbic acid is a more potent scavenger of DPPH and hydroxyl radicals, cyanocobalamin demonstrates superior Fe2+ chelating, nitric oxide radical scavenging, and lipid peroxidation inhibition capabilities.[3] Notably, the Ferric Reducing Antioxidant Power (FRAP) of cyanocobalamin was found to be comparable to that of ascorbic acid.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the cobalamin solution (at various concentrations) with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the cobalamin sample.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the cobalamin and calculating the concentration that results in 50% scavenging.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Add a specific volume of the cobalamin solution (at various concentrations) to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The results can also be expressed as Trolox Equivalents (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Reaction Mixture: Add a small volume of the cobalamin solution (at various concentrations) to the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, such as ferrous sulfate (B86663) or ascorbic acid.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the in vitro comparison of the antioxidant properties of different cobalamin forms.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis CobalaminForms Cobalamin Forms (Cyanocobalamin, Hydroxocobalamin, This compound, Adenosylcobalamin) SerialDilutions Serial Dilutions CobalaminForms->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH Add to DPPH reagent ABTS ABTS Assay SerialDilutions->ABTS Add to ABTS•+ reagent FRAP FRAP Assay SerialDilutions->FRAP Add to FRAP reagent Spectrophotometry Spectrophotometric Measurement DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry Calculation Calculate % Inhibition / Reducing Power Spectrophotometry->Calculation EC50 Determine EC50 / Trolox Equivalents Calculation->EC50 Comparison Comparative Analysis EC50->Comparison

Caption: Workflow for comparing the antioxidant properties of cobalamin forms.

Signaling Pathways and Logical Relationships

The antioxidant mechanisms of cobalamin involve both direct and indirect pathways. The following diagram illustrates these relationships.

G cluster_direct Direct Antioxidant Actions cluster_indirect Indirect Antioxidant Actions cluster_outcome Outcome Cobalamin Cobalamin Forms ROS Reactive Oxygen Species (ROS) (e.g., O2•−, OH•) Cobalamin->ROS Direct Scavenging MetalIons Pro-oxidant Metal Ions (e.g., Fe2+) Cobalamin->MetalIons Chelation Homocysteine Homocysteine Cobalamin->Homocysteine Reduces Levels Glutathione Glutathione (GSH) Cobalamin->Glutathione Preserves Levels OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Contributes to MetalIons->OxidativeStress Contributes to Homocysteine->OxidativeStress Induces Glutathione->OxidativeStress Reduces CellProtection Cellular Protection from Oxidative Damage OxidativeStress->CellProtection

Caption: Antioxidant mechanisms of different cobalamin forms.

Conclusion

The available in vitro data suggests that cyanocobalamin possesses significant antioxidant properties, demonstrating effectiveness in various assays, including radical scavenging and metal chelation. While a comprehensive, direct comparison with other cobalamin forms is currently lacking in the literature, the provided protocols and foundational data on cyanocobalamin offer a strong basis for further investigation. Researchers are encouraged to utilize the detailed methodologies to conduct comparative studies to fully elucidate the relative antioxidant potencies of hydroxocobalamin, this compound, and adenosylcobalamin. Such research will be invaluable for the targeted development of cobalamin-based therapeutic strategies against conditions associated with oxidative stress.

References

Safety Operating Guide

Proper Disposal of Methylcobalamin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of methylcobalamin (B1676134) in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe working environment and ensuring regulatory compliance.

I. Immediate Safety Considerations

While this compound is not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA), proper handling and disposal are still necessary to minimize any potential risks.[1][2] It exhibits low acute toxicity.[3] Key safety precautions during disposal include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. In situations where dust may be generated, a respirator is recommended.

  • Spill Management: In the event of a spill, avoid generating dust.[4][5] The spilled material should be swept up and placed into a suitable, sealed container for disposal. After mechanical pickup, the affected area can be ventilated.

  • Incompatibilities: this compound should be kept away from strong oxidizing agents.

II. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste. Always consult and adhere to your institution's specific waste disposal policies, as well as local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired pure this compound should be collected for disposal. Do not mix it with other chemical waste unless directed by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected separately.

  • Empty Containers: Empty this compound containers should be managed according to the guidelines below.

Step 2: Preparing for Disposal

  • Solid Waste:

    • Carefully sweep or transfer the solid this compound waste into a designated, well-labeled, and sealed container.

    • For small residual amounts, you may consider the "at-home disposal" technique recommended by the FDA for supplements: mix the this compound with an unappealing substance like coffee grounds or dirt, place it in a sealed bag or container, and then dispose of it in the regular trash. This should only be done in accordance with your institution's policies.

  • Aqueous Solutions:

    • While some guidelines suggest that certain water-soluble vitamins in dilute solutions can be disposed of down the drain, it is generally recommended to avoid discharging chemicals into the sanitary sewer system.

    • Collect aqueous solutions containing this compound in a clearly labeled, sealed container for chemical waste pickup.

  • Contaminated Labware:

    • Disposable items (e.g., gloves, wipes) contaminated with this compound should be placed in a sealed bag and disposed of as solid chemical waste.

    • For non-disposable labware, wash thoroughly with soap and water. The rinseate should be collected and managed as aqueous chemical waste.

Step 3: Disposal of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).

  • The rinseate should be collected and disposed of as aqueous chemical waste.

  • After rinsing, the container can often be recycled or disposed of as regular waste. Be sure to deface or remove the original label before doing so.

III. Summary of Disposal Options

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Collect in a sealed, labeled container for chemical waste disposal.Avoid generating dust. Adhere to local and institutional regulations.
Aqueous Solutions Collect in a sealed, labeled container for aqueous chemical waste disposal.Avoid drain disposal unless explicitly permitted by your institution for very dilute, benign solutions.
Contaminated Disposables Place in a sealed bag and dispose of as solid chemical waste.Ensure the bag is properly sealed to prevent exposure.
Empty Containers Triple-rinse, collect rinseate as chemical waste, then recycle or dispose of as non-hazardous waste.Deface or remove the label before recycling or disposal.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid or Contaminated Disposables waste_type->solid Solid liquid Aqueous Solution waste_type->liquid Liquid container Empty Container waste_type->container Container collect_solid Collect in sealed, labeled container for chemical waste solid->collect_solid collect_liquid Collect in sealed, labeled container for aqueous waste liquid->collect_liquid rinse Triple-rinse container container->rinse end Disposal Complete collect_solid->end collect_liquid->end collect_rinseate Collect rinseate as aqueous waste rinse->collect_rinseate dispose_container Dispose of rinsed container in regular trash or recycling collect_rinseate->dispose_container dispose_container->end

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methylcobalamin. Adherence to these procedures is vital for ensuring a safe laboratory environment.

This compound is a dark red crystalline solid that is sensitive to light.[1][2] While it is not classified as a hazardous substance according to several safety data sheets, proper handling and the use of personal protective equipment are essential to minimize exposure and prevent potential irritation.[3][4] Health injuries are not known or expected under normal use.[1]

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, the following personal protective equipment is recommended to prevent skin and eye contact, as well as inhalation of dust particles.

Protection Type Recommended PPE Specifications & Notes
Eye and Face Protection Safety glasses with side-shields or gogglesShould be marked with "Z87" to signify adherence to ANSI Z87.1 standards. Provides protection from dust and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Disposable nitrile gloves are suitable for incidental contact. For more prolonged handling, consider double-gloving or using gloves with a material thickness greater than 0.11 mm. Always inspect gloves before use and wash hands after removal.
Lab coat or long-sleeved clothingProvides a barrier to protect skin and personal clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended in areas with insufficient ventilation or when dust formation is likely. Follow local and national regulations for respirator use.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area to minimize dust accumulation.

  • Avoid the formation and dispersion of dust.

  • Wash hands thoroughly with soap and water after handling the substance.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.

  • Keep containers tightly closed.

  • Protect from direct light, as this compound is light-sensitive. Store in light-resistant containers.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Procedure
Eye Contact Rinse cautiously with water for at least 15 minutes. If irritation persists, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, consult a physician.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.

Disposal Plan

All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.

  • Unused Product: Dispose of as chemical waste through a licensed disposal company.

  • Contaminated Packaging: Empty containers should be handled as if they contain the substance. They can be taken for local recycling or waste disposal.

  • Spills: For minor spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal. Clean the affected area thoroughly.

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe prep_area 2. Prepare Well-Ventilated Workspace - Ensure fume hood or local exhaust is operational ppe->prep_area weigh 3. Weigh this compound - Handle carefully to avoid dust generation prep_area->weigh procedure 4. Perform Experimental Procedure weigh->procedure cleanup 5. Clean Workspace and Equipment procedure->cleanup disposal 6. Dispose of Waste - Place in labeled chemical waste container cleanup->disposal remove_ppe 7. Doff Personal Protective Equipment disposal->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Standard operating procedure for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。